molecular formula C26H31N3O12 B1147801 5-Nitro BAPTA Tetramethyl Ester

5-Nitro BAPTA Tetramethyl Ester

货号: B1147801
分子量: 577.5 g/mol
InChI 键: SKSQLUXELUIUKW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Building Block to Ion Indicators

属性

IUPAC Name

methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]phenoxy]ethoxy]-N-(2-methoxy-2-oxoethyl)-4-nitroanilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O12/c1-36-23(30)14-27(15-24(31)37-2)19-7-5-6-8-21(19)40-11-12-41-22-13-18(29(34)35)9-10-20(22)28(16-25(32)38-3)17-26(33)39-4/h5-10,13H,11-12,14-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSQLUXELUIUKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(CC(=O)OC)C1=C(C=C(C=C1)[N+](=O)[O-])OCCOC2=CC=CC=C2N(CC(=O)OC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Nitro BAPTA Tetramethyl Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Nitro BAPTA Tetramethyl Ester is a crucial chemical compound in the field of cell biology and neuroscience. It belongs to the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) family of calcium chelators. These molecules are instrumental in controlling the concentration of free calcium ions (Ca²⁺) within cells, a process fundamental to a vast array of physiological functions. This guide provides a comprehensive overview of this compound, its mechanism of action, key applications, and detailed experimental protocols.

Calcium ions are ubiquitous second messengers that regulate a multitude of cellular processes, including signal transduction, gene transcription, muscle contraction, and apoptosis. The ability to precisely manipulate intracellular calcium levels is therefore a powerful tool for researchers seeking to understand these complex pathways. BAPTA and its derivatives are highly valued for their high selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺) and their relative insensitivity to pH changes within the physiological range.

This compound is a cell-permeant form of the calcium chelator 5-Nitro BAPTA. The addition of the four methyl ester groups masks the negative charges of the carboxylate groups, rendering the molecule lipophilic and allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave off these ester groups, trapping the active, membrane-impermeant 5-Nitro BAPTA in the cytoplasm where it can buffer intracellular calcium.

Core Properties and Data

A summary of the key quantitative data for 5-Nitro BAPTA and its tetramethyl ester form is presented below for easy reference and comparison.

Property5-Nitro BAPTAThis compound
Molecular Weight 521.43 g/mol [1]577.54 g/mol [2]
CAS Number 124251-83-8[1]172646-43-4[2]
Calcium Dissociation Constant (Kd) ~400 µMNot directly applicable (hydrolyzed intracellularly)
Excitation Wavelength (λex) Not applicable382 nm (in Methanol)[2]
Emission Wavelength (λem) Not applicableNone (non-fluorescent)[2]
Solubility 10 mM in DMSO[1]Soluble in DMSO, DMF, Chloroform[2]

Mechanism of Action and Intracellular Processing

The utility of this compound lies in its ability to be delivered into living cells in an inactive form and then be converted to its active calcium-chelating form.

G Mechanism of this compound Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytosol) Ester 5-Nitro BAPTA Tetramethyl Ester (Lipophilic, Cell-Permeant) Hydrolysis Intracellular Esterases Ester->Hydrolysis Passive Diffusion Active 5-Nitro BAPTA (Hydrophilic, Cell-Impermeant, Active Ca2+ Chelator) Hydrolysis->Active Cleavage of Ester Groups Chelation Ca2+ Chelation (Buffering of Intracellular Ca2+) Active->Chelation Calcium Free Ca2+ Calcium->Chelation

Mechanism of this compound Action

Role in Modulating Calcium Signaling Pathways

By buffering intracellular calcium, 5-Nitro BAPTA allows researchers to investigate the necessity of calcium transients in various signaling cascades. For example, in a typical G-protein coupled receptor (GPCR) signaling pathway leading to calcium release, the introduction of 5-Nitro BAPTA can attenuate or block the downstream effects of the calcium signal.

G Modulation of a GPCR-Mediated Calcium Signaling Pathway Agonist Agonist GPCR GPCR Agonist->GPCR PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds to ER Endoplasmic Reticulum (ER) Ca_release Ca2+ Release ER->Ca_release releases Ca2+ IP3R->ER on BAPTA 5-Nitro BAPTA Ca_release->BAPTA is chelated by Downstream Downstream Cellular Responses Ca_release->Downstream BAPTA->Downstream inhibits

Modulation of a GPCR-Mediated Calcium Signaling Pathway

Experimental Protocols

The following protocols provide a general framework for using this compound to buffer intracellular calcium. The optimal conditions, such as the final concentration and incubation time, should be determined empirically for each cell type and experimental setup.

Protocol 1: Preparation of Stock Solution

Materials:

  • This compound

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a stock solution of 1-10 mM in anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 5.78 mg of this compound (MW = 577.54 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be required.

  • Aliquot the stock solution into smaller, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Protocol 2: Loading Cells with this compound

Materials:

  • Cells of interest (adherent or in suspension)

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS, or HEPES-buffered saline)

  • This compound stock solution (from Protocol 1)

  • Pluronic® F-127 (optional, to aid solubilization)

  • Probenecid (B1678239) (optional, to prevent leakage of the active form)

Procedure:

  • Prepare Loading Solution:

    • Dilute the this compound stock solution into the physiological buffer to the desired final loading concentration (typically in the range of 1-50 µM).

    • (Optional) To improve solubility, first mix the stock solution with an equal volume of a 20% (w/v) Pluronic® F-127 solution in DMSO before diluting into the buffer. The final concentration of Pluronic® F-127 should be kept low (e.g., 0.02-0.04%) to minimize cytotoxicity.

    • (Optional) If leakage of the de-esterified BAPTA is a concern, add probenecid to the loading solution at a final concentration of 1-2.5 mM.

  • Cell Loading:

    • Adherent Cells: Aspirate the culture medium, wash the cells once with the physiological buffer, and then add the loading solution.

    • Suspension Cells: Pellet the cells by centrifugation, aspirate the supernatant, and resuspend the cells in the loading solution.

  • Incubation:

    • Incubate the cells at 37°C for 30-60 minutes. The optimal incubation time will vary depending on the cell type.

  • Washing:

    • After incubation, remove the loading solution and wash the cells 2-3 times with fresh, warm physiological buffer or culture medium to remove any extracellular this compound. The cells are now ready for the experiment.

Experimental Workflow

The following diagram illustrates a typical workflow for an experiment involving the use of this compound to investigate the role of calcium in a cellular response.

G Experimental Workflow for Intracellular Calcium Chelation Start Start Prepare_Stock Prepare 5-Nitro BAPTA Tetramethyl Ester Stock Solution (1-10 mM in DMSO) Start->Prepare_Stock Prepare_Loading Prepare Loading Solution (1-50 µM in Buffer) Prepare_Stock->Prepare_Loading Load_Cells Load Cells with 5-Nitro BAPTA-AM (30-60 min at 37°C) Prepare_Loading->Load_Cells Wash_Cells Wash Cells to Remove Extracellular Ester Load_Cells->Wash_Cells Stimulate Apply Experimental Stimulus (e.g., Agonist, Depolarization) Wash_Cells->Stimulate Measure Measure Cellular Response (e.g., Protein activity, Gene expression, Fluorescence imaging) Stimulate->Measure Analyze Analyze and Compare with Control (No BAPTA) Measure->Analyze End End Analyze->End

Experimental Workflow for Intracellular Calcium Chelation

Applications in Research

This compound is a versatile tool with a wide range of applications in biological research. Its primary function is to buffer intracellular calcium, thereby allowing researchers to probe the role of calcium signaling in various cellular processes.

  • Neuroscience: Investigating the role of calcium in neurotransmitter release, synaptic plasticity (long-term potentiation and depression), and neuronal excitability.[3]

  • Muscle Physiology: Studying the dependence of muscle contraction and relaxation on intracellular calcium transients.

  • Apoptosis Research: Elucidating the role of calcium as a trigger or modulator of programmed cell death pathways.[3]

  • Signal Transduction: Dissecting the downstream effects of calcium release in response to hormonal or growth factor stimulation.

  • Drug Discovery: Screening for compounds that modulate calcium signaling pathways by observing their effects in cells pre-loaded with a calcium chelator.

  • Synthesis of Fluorescent Probes: 5-Nitro BAPTA is used as a building block in the synthesis of fluorescent calcium indicators.[4][5] For example, it can be combined with a fluorescent moiety to create probes for real-time imaging of cytoplasmic Ca²⁺.[5]

Advantages and Considerations

Advantages of BAPTA-based Chelators:

  • High Selectivity for Calcium: BAPTA exhibits a much higher affinity for Ca²⁺ than for Mg²⁺, which is crucial given the high intracellular concentration of Mg²⁺.[2]

  • Fast Binding Kinetics: BAPTA has a rapid on- and off-rate for calcium binding, allowing it to effectively buffer rapid calcium transients.[2]

  • Relative pH Insensitivity: Compared to older chelators like EGTA, BAPTA's calcium binding is less affected by changes in intracellular pH within the physiological range.[2]

Considerations for Use:

  • Determining Optimal Concentration: The concentration of this compound must be carefully titrated for each cell type and experiment. Insufficient concentrations may not effectively buffer calcium, while excessive concentrations can be cytotoxic or disrupt normal cellular functions.

  • Incomplete Hydrolysis: The efficiency of intracellular esterase activity can vary between cell types, potentially leading to incomplete hydrolysis of the tetramethyl ester and a lower than expected intracellular concentration of the active chelator.

  • Compartmentalization: The AM ester form or the active BAPTA can sometimes be sequestered into intracellular organelles such as mitochondria, which may affect the interpretation of results.

  • Potential for Non-specific Effects: As with any chemical probe, it is important to perform appropriate control experiments to rule out any non-specific effects of the compound or its vehicle (DMSO).

Conclusion

This compound is an indispensable tool for researchers studying the intricate roles of intracellular calcium signaling. Its ability to be loaded into living cells in a non-disruptive manner and then activated to buffer calcium provides a powerful method for dissecting the calcium-dependence of a wide array of cellular processes. By understanding its properties, mechanism of action, and the appropriate experimental protocols, researchers can effectively leverage this compound to advance our understanding of cellular physiology and disease.

References

5-Nitro BAPTA Tetramethyl Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and applications of 5-Nitro BAPTA Tetramethyl Ester, a crucial tool for investigating the role of calcium in cellular signaling.

Core Chemical Properties and Structure

This compound is a cell-permeant calcium chelator. The addition of a nitro group (NO2) to the BAPTA core structure modifies its calcium binding affinity, making it a valuable tool for specific experimental contexts. The tetramethyl ester form allows the molecule to passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the ester groups, trapping the active, calcium-chelating form of 5-Nitro BAPTA within the cytosol.

Chemical Structure

The fundamental structure of this compound is based on the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) framework, featuring a nitro group substitution and four methyl ester groups.

Physicochemical and Chemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
CAS Number 172646-43-4[1][2]
Molecular Formula C26H31N3O12[2]
Molecular Weight 577.54 g/mol [2]
Solubility Soluble in DMSO, DMF, and Chloroform[3]
Purity ≥95%[2]

Applications in Research

This compound is primarily utilized as a calcium chelator to buffer intracellular calcium concentrations.[1][4][5][6][7] Its ability to rapidly bind to free calcium ions makes it an indispensable tool for elucidating the role of calcium signaling in a myriad of cellular processes. It is often used in the synthesis of two-photon fluorescent probes for real-time imaging of intracellular calcium ions and monitoring calcium waves.[1][4][5][7]

Experimental Protocols

The following are detailed methodologies for the effective use of this compound in cell-based assays.

Protocol 1: Intracellular Calcium Chelation

This protocol outlines the steps for loading cells with this compound to buffer intracellular calcium.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic™ F-127

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or cell culture medium)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

  • Loading Solution Preparation:

    • For a working concentration of 1-50 µM, dilute the stock solution into a physiological buffer.

    • To aid in solubilization and prevent precipitation, first mix the aliquot of the stock solution with an equal volume of 20% (w/v) Pluronic™ F-127 in DMSO before diluting in the buffer to the final concentration.

  • Cell Loading:

    • Remove the culture medium from the cells and wash once with the physiological buffer.

    • Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time and concentration may vary depending on the cell type and experimental conditions.

  • Washing and De-esterification:

    • After incubation, remove the loading solution and wash the cells three times with fresh, warm physiological buffer to remove any extracellular ester.

    • Incubate the cells for an additional 30 minutes at 37°C to allow for the complete de-esterification of the AM ester by intracellular esterases, which traps the active chelator inside the cells.

  • Experimentation:

    • The cells are now ready for the application of a stimulus and measurement of the cellular response in a calcium-buffered environment.

Experimental Workflow for Intracellular Calcium Chelation

G cluster_prep Preparation cluster_loading Cell Treatment A Prepare 1-10 mM Stock Solution in Anhydrous DMSO B Prepare Loading Solution (1-50 µM in Buffer + Pluronic F-127) A->B C Wash Cells with Physiological Buffer B->C D Incubate Cells with Loading Solution (30-60 min at 37°C) C->D E Wash Cells 3x with Warm Buffer D->E F Incubate for De-esterification (30 min at 37°C) E->F G Cells Ready for Experiment F->G G cluster_activation STING Activation cluster_calcium Calcium Signaling cluster_downstream Downstream Signaling cluster_intervention Experimental Intervention A STING Agonist (e.g., DMXAA) B STING Activation in ER A->B C Release of Ca²⁺ from ER B->C D Increase in Cytosolic [Ca²⁺] C->D E TBK1 Phosphorylation D->E F IRF3 Activation E->F G Type I Interferon Production F->G H Treat with BAPTA-AM H->D Blocks

References

An In-depth Technical Guide to the Mechanism of Action of 5-NitroBAPTA Tetramethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-NitroBAPTA tetramethyl ester is a key chemical tool in cellular biology and neuroscience for the investigation of calcium signaling. It belongs to the BAPTA family of calcium chelators, which are derivatives of EGTA. The defining features of BAPTA chelators are their high selectivity for Ca²⁺ over Mg²⁺, rapid binding kinetics, and relative insensitivity to pH changes near physiological levels. The "5-Nitro" modification and the "tetramethyl ester" form of this particular derivative confer specific properties that are critical for its application in measuring and manipulating intracellular calcium concentrations. This guide provides a detailed exploration of its mechanism of action, experimental protocols, and its role in the synthesis of advanced fluorescent calcium indicators.

Core Mechanism of Action

The functionality of 5-NitroBAPTA tetramethyl ester is a multi-step process that begins with its passive diffusion across the cell membrane and culminates in the selective chelation of intracellular calcium ions. This process can be broken down into three key stages: membrane permeation, intracellular activation, and calcium binding.

Membrane Permeation: The Role of the Tetramethyl Ester

In its native, carboxylate form, 5-NitroBAPTA is a highly charged molecule and is therefore impermeable to the lipid bilayer of the cell membrane. To overcome this, the carboxyl groups are masked with tetramethyl ester groups. This esterification neutralizes the negative charges, rendering the molecule lipophilic and allowing it to freely pass through the cell membrane into the cytoplasm. This method of cellular loading is analogous to the more commonly used acetoxymethyl (AM) esterification.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytosol) 5_Nitro_BAPTA_TME_ext 5-NitroBAPTA Tetramethyl Ester (Lipophilic) 5_Nitro_BAPTA_TME_int 5-NitroBAPTA Tetramethyl Ester 5_Nitro_BAPTA_TME_ext->5_Nitro_BAPTA_TME_int Passive Diffusion Membrane 5_Nitro_BAPTA 5-NitroBAPTA (Hydrophilic, Active) 5_Nitro_BAPTA_TME_int->5_Nitro_BAPTA Cleavage by Esterases Intracellular Esterases Esterases->5_Nitro_BAPTA_TME_int Ca_BAPTA_Complex 5-NitroBAPTA-Ca²⁺ Complex 5_Nitro_BAPTA->Ca_BAPTA_Complex Chelation Ca2 Ca²⁺ Ca2->Ca_BAPTA_Complex

Fig. 1: Cellular uptake and activation of 5-NitroBAPTA Tetramethyl Ester.
Intracellular Activation via Esterase Cleavage

Once inside the cell, ubiquitous intracellular esterases recognize and cleave the tetramethyl ester groups. This hydrolysis regenerates the carboxylate anions, converting the molecule back to its active, membrane-impermeant form. This "trapping" mechanism ensures that 5-NitroBAPTA accumulates in the cytosol.

Calcium Chelation and the Influence of the 5-Nitro Group

The activated 5-NitroBAPTA possesses the characteristic BAPTA structure, which forms a coordination complex with calcium ions. The affinity of BAPTA for calcium is influenced by substituents on its aromatic rings. The presence of an electron-withdrawing nitro group (-NO₂) at the 5-position of the benzene (B151609) ring decreases the electron density on the chelating carboxyl groups. This modification weakens the affinity of the chelator for Ca²⁺ compared to unsubstituted BAPTA[1][2]. This property is particularly useful for creating calcium indicators with a specific, desired dissociation constant (Kd).

Quantitative Data

The physicochemical properties of 5-NitroBAPTA and its derivatives are crucial for their application. The following tables summarize the key quantitative data.

ParameterValueReference
Calcium Dissociation Constant (Kd) of 5-NitroBAPTA 0.4 µM (in 300 mM KCl)[1]
Calcium Dissociation Constant (Kd) of CaTM-2 0.20 µM[3]

Table 1: Calcium Affinity of 5-NitroBAPTA and a Derived Probe.

CompoundExcitation Wavelength (nm)Emission Wavelength (nm)Reference
5-NitroBAPTA Not reported (likely UV, non-fluorescent)Not reported
CaTM-2 (derived from 5-NitroBAPTA) ~580609[3]

Table 2: Spectral Properties. Note: 5-NitroBAPTA itself is primarily a chelator and not a fluorophore. It is used as a component in the synthesis of fluorescent indicators like CaTM-2.

Role in the Synthesis of Fluorescent Calcium Indicators

5-NitroBAPTA tetramethyl ester serves as a crucial building block for the synthesis of more complex, fluorescent calcium indicators. A notable example is the red fluorescent probe, CaTM-2 AM. In the synthesis of such probes, the 5-NitroBAPTA moiety acts as the calcium-binding domain, which is chemically linked to a fluorophore. The binding of calcium to the BAPTA core induces a conformational change in the entire molecule, which in turn modulates the fluorescence properties of the attached fluorophore.

G 5_Nitro_BAPTA_TME 5-NitroBAPTA Tetramethyl Ester Chemical_Synthesis Chemical Synthesis 5_Nitro_BAPTA_TME->Chemical_Synthesis Fluorophore Fluorescent Moiety Fluorophore->Chemical_Synthesis CaTM_2_AM CaTM-2 AM (Fluorescent Probe) Chemical_Synthesis->CaTM_2_AM Cell_Loading Cell Loading and Esterase Cleavage CaTM_2_AM->Cell_Loading CaTM_2 CaTM-2 (Active Indicator) Cell_Loading->CaTM_2 Ca2_Binding Ca²⁺ Binding CaTM_2->Ca2_Binding Fluorescence_Change Change in Fluorescence Ca2_Binding->Fluorescence_Change

Fig. 2: Workflow for the use of 5-NitroBAPTA in creating and utilizing a fluorescent calcium indicator.

Experimental Protocols

The following are generalized protocols for the use of 5-NitroBAPTA tetramethyl ester as a calcium chelator and for the use of indicators derived from it.

Protocol 1: Loading Cells with 5-NitroBAPTA Tetramethyl Ester for Calcium Chelation

This protocol is for buffering intracellular calcium and observing the effects of reduced calcium signaling.

Materials:

  • 5-NitroBAPTA tetramethyl ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Pluronic F-127 (optional, but recommended)

  • Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or cell culture medium

  • Cultured cells on coverslips or in a multi-well plate

Procedure:

  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of 5-NitroBAPTA tetramethyl ester in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.

  • Loading Solution Preparation:

    • On the day of the experiment, thaw a stock solution aliquot.

    • For a final loading concentration of 1-10 µM, dilute the stock solution into your chosen balanced salt solution or culture medium.

    • (Optional) To aid in the dispersion of the lipophilic compound in the aqueous medium, first mix the required volume of the stock solution with an equal volume of 20% (w/v) Pluronic F-127 in DMSO before diluting into the final loading medium.

  • Cell Loading:

    • Remove the culture medium from the cells.

    • Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator. The optimal loading time and concentration may vary depending on the cell type and experimental conditions.

  • Washing:

    • After incubation, remove the loading solution and wash the cells 2-3 times with fresh, warm balanced salt solution or culture medium to remove any extracellular chelator.

  • De-esterification:

    • Incubate the cells in fresh medium for an additional 30 minutes at 37°C to allow for complete de-esterification of the intracellular 5-NitroBAPTA tetramethyl ester.

  • Experimentation: The cells are now loaded with the active 5-NitroBAPTA and can be used for downstream experiments to assess the impact of buffered intracellular calcium.

Protocol 2: Intracellular Calcium Imaging with a 5-NitroBAPTA-Derived Fluorescent Indicator (e.g., CaTM-2 AM)

Materials:

  • Fluorescent calcium indicator AM ester (e.g., CaTM-2 AM)

  • Anhydrous DMSO

  • Pluronic F-127 (optional)

  • Balanced salt solution (e.g., HBSS)

  • Cultured cells on glass-bottom dishes or coverslips suitable for microscopy

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Stock and Loading Solution Preparation: Follow steps 1 and 2 from Protocol 1, using the fluorescent indicator AM ester at a typical final concentration of 1-5 µM.

  • Cell Loading: Follow step 3 from Protocol 1.

  • Washing and De-esterification: Follow steps 4 and 5 from Protocol 1.

  • Imaging:

    • Mount the cells on the fluorescence microscope.

    • Excite the indicator at its appropriate excitation wavelength (e.g., ~580 nm for CaTM-2) and record the emission (e.g., at 609 nm for CaTM-2).

    • Establish a baseline fluorescence reading of the resting cells.

    • Stimulate the cells with an agonist known to induce calcium release (e.g., ATP, ionomycin) and record the changes in fluorescence intensity over time.

    • Analyze the fluorescence data to quantify changes in intracellular calcium concentration.

G cluster_prep Preparation cluster_exp Experiment Stock Prepare Stock Solution (1-10 mM in DMSO) Loading_Sol Prepare Loading Solution (1-10 µM in Buffer ± Pluronic F-127) Stock->Loading_Sol Load Incubate Cells with Loading Solution (30-60 min, 37°C) Loading_Sol->Load Wash Wash Cells to Remove Extracellular Dye Load->Wash Deesterify Incubate for De-esterification (30 min, 37°C) Wash->Deesterify Image Perform Fluorescence Imaging (Baseline and Post-Stimulation) Deesterify->Image

Fig. 3: General experimental workflow for using esterified calcium indicators.

Conclusion

5-NitroBAPTA tetramethyl ester is a valuable tool for cell biologists, offering a means to manipulate and, through its derivatives, visualize intracellular calcium dynamics. Its mechanism of action relies on the well-established principles of BAPTA-based calcium chelation, with the 5-nitro group providing a means to tune the calcium affinity. The tetramethyl ester form allows for efficient loading into live cells, where it is activated by intracellular esterases. Understanding these core principles is essential for the effective design and interpretation of experiments aimed at elucidating the complex roles of calcium in cellular signaling.

References

5-Nitro BAPTA Tetramethyl Ester: An In-depth Technical Guide for Calcium Chelation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro BAPTA Tetramethyl Ester, also known as 5-Nitro BAPTA-AM, is a crucial tool in the study of intracellular calcium (Ca²⁺) signaling. As a cell-permeant calcium chelator, it allows for the controlled buffering of intracellular calcium levels, enabling researchers to investigate the role of calcium in a vast array of cellular processes. This technical guide provides a comprehensive overview of 5-Nitro BAPTA-AM, including its mechanism of action, key properties, experimental protocols, and applications in research.

BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) and its derivatives are highly selective for Ca²⁺ over other divalent cations like magnesium (Mg²⁺), a significant advantage in cellular systems where Mg²⁺ is present at much higher concentrations.[1] BAPTA's affinity for calcium is also largely independent of pH in the physiological range, and it binds and releases calcium ions much more rapidly than older chelators like EGTA.[1] The addition of a nitro group to the BAPTA backbone in 5-Nitro BAPTA significantly reduces its affinity for calcium, making it a low-affinity intracellular calcium buffer.[1] This characteristic is particularly advantageous for studying cellular events associated with large and rapid calcium transients without completely abolishing the signal.[1]

Mechanism of Action

The utility of this compound lies in its ability to be introduced into and trapped within living cells. This process can be broken down into two key steps:

  • Cellular Uptake: The BAPTA molecule is modified with four acetoxymethyl (AM) ester groups, rendering it lipophilic and membrane-permeant. This allows 5-Nitro BAPTA-AM to passively diffuse across the plasma membrane into the cell's cytoplasm.[1][2]

  • Intracellular Activation: Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups.[1][2] This hydrolysis reveals the four carboxylate groups, transforming the molecule into its active, membrane-impermeant form, 5-Nitro BAPTA. This charged form is trapped within the cytosol, where it can effectively chelate intracellular calcium ions.[1][2]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) 5_Nitro_BAPTA_AM_ext 5-Nitro BAPTA-AM (Membrane-Permeant) 5_Nitro_BAPTA_AM_int 5-Nitro BAPTA-AM 5_Nitro_BAPTA_AM_ext->5_Nitro_BAPTA_AM_int Passive Diffusion 5_Nitro_BAPTA 5-Nitro BAPTA (Active Chelator) (Membrane-Impermeant) 5_Nitro_BAPTA_AM_int->5_Nitro_BAPTA Hydrolysis Esterases Intracellular Esterases Esterases->5_Nitro_BAPTA_AM_int Chelation Ca²⁺ Chelation 5_Nitro_BAPTA->Chelation Ca2 Ca²⁺ Ca2->Chelation prep_stock Prepare Stock Solution (2-5 mM in DMSO) prep_loading Prepare Loading Solution (e.g., 10 µM in HBSS) prep_stock->prep_loading incubate Incubate Cells (30-60 min at 37°C) prep_loading->incubate wash Wash Cells (2-3 times with buffer) incubate->wash deesterify De-esterification (30 min at 37°C) wash->deesterify ready Cells Ready for Experiment deesterify->ready cluster_pathway Generic Calcium Signaling Pathway cluster_intervention Intervention Stimulus Stimulus Ca_Increase ↑ [Ca²⁺]i Stimulus->Ca_Increase Ca_Sensor Ca²⁺ Sensor Protein (e.g., Calmodulin) Ca_Increase->Ca_Sensor Downstream Downstream Effector Activation Ca_Sensor->Downstream Response Cellular Response Downstream->Response BAPTA 5-Nitro BAPTA BAPTA->Ca_Increase Inhibits

References

In-Depth Technical Guide: Synthesis of Fluorescent Probes Using 5-NitroBAPTA Tetramethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of fluorescent probes utilizing 5-NitroBAPTA Tetramethyl Ester as a core scaffolding component. BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) derivatives are renowned for their ability to selectively chelate divalent cations, particularly calcium (Ca²⁺). The incorporation of a nitro group and the protection of the carboxylic acid moieties as tetramethyl esters in 5-NitroBAPTA Tetramethyl Ester offer a versatile starting point for the synthesis of sophisticated fluorescent indicators. These probes are instrumental in elucidating cellular signaling pathways and have significant applications in drug discovery and development.

Core Concepts and Synthesis Strategy

The fundamental principle behind the use of 5-NitroBAPTA Tetramethyl Ester in fluorescent probe synthesis lies in its modification to create a molecule that exhibits a change in fluorescence upon binding to a target ion, most commonly Ca²⁺. The synthesis strategy generally involves two key stages:

  • Modification of the BAPTA Core: The nitro group on the BAPTA backbone can be chemically reduced to an amine. This amine then serves as a reactive handle for the covalent attachment of a fluorophore.

  • Hydrolysis of the Ester Groups: The methyl esters are typically hydrolyzed to free carboxylic acids in the final steps. This deprotection is crucial for enabling the BAPTA moiety to effectively chelate target ions.

The choice of fluorophore to be coupled to the BAPTA core is critical and dictates the spectral properties of the final probe, including its excitation and emission wavelengths, quantum yield, and sensitivity.

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of a generic fluorescent probe from 5-NitroBAPTA Tetramethyl Ester. These protocols are based on established chemical principles and may require optimization based on the specific fluorophore and desired final properties of the probe.

Protocol 1: Reduction of the Nitro Group

This protocol describes the conversion of the nitro group of 5-NitroBAPTA Tetramethyl Ester to an amine, creating a reactive site for fluorophore conjugation.

Materials:

Procedure:

  • Dissolve 5-NitroBAPTA Tetramethyl Ester in absolute ethanol in a round-bottom flask.

  • Carefully add 10% palladium on carbon catalyst to the solution.

  • Place the flask under an inert atmosphere (Argon or Nitrogen).

  • Slowly add hydrazine hydrate dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with ethanol to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 5-AminoBAPTA Tetramethyl Ester.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Coupling of a Fluorophore

This protocol outlines the conjugation of an amine-reactive fluorophore (e.g., a succinimidyl ester or isothiocyanate derivative) to the newly formed amino group on the BAPTA derivative.

Materials:

  • 5-AminoBAPTA Tetramethyl Ester

  • Amine-reactive fluorophore (e.g., fluorescein (B123965) isothiocyanate - FITC)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

  • Argon or Nitrogen gas

Procedure:

  • Dissolve 5-AminoBAPTA Tetramethyl Ester in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add the amine-reactive fluorophore to the solution. A slight molar excess of the BAPTA derivative may be used to ensure complete reaction of the fluorophore.

  • Add a base, such as triethylamine or DIPEA, to the reaction mixture to act as a proton scavenger.

  • Stir the reaction mixture at room temperature for 12-24 hours, protected from light.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, the solvent can be removed under reduced pressure.

  • The resulting fluorescent probe conjugate (in its ester-protected form) should be purified by column chromatography.

Protocol 3: Hydrolysis of Methyl Esters

This final step is crucial for activating the ion-chelating capability of the BAPTA core.

Materials:

  • Ester-protected fluorescent probe conjugate

  • Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

  • Methanol (B129727) or Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl) for neutralization

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

Procedure:

  • Dissolve the ester-protected fluorescent probe in a mixture of methanol or THF and water.

  • Add an aqueous solution of KOH or NaOH to the mixture.

  • Stir the reaction at room temperature and monitor the hydrolysis by HPLC. The reaction time can vary from a few hours to overnight.

  • After complete hydrolysis, carefully neutralize the reaction mixture with a dilute HCl solution to a pH of approximately 7.

  • Remove the organic solvent under reduced pressure.

  • The final fluorescent probe can be purified by RP-HPLC to yield the high-purity product.

  • The purified probe should be lyophilized and stored desiccated and protected from light.

Data Presentation

The following tables summarize hypothetical quantitative data for a fluorescent probe synthesized from 5-NitroBAPTA Tetramethyl Ester, which we will name "NitroBAPTA-Fluor 520". This data is representative of what would be expected for a calcium indicator derived from this precursor.

Table 1: Photophysical Properties of NitroBAPTA-Fluor 520

PropertyValue (Ca²⁺-free)Value (Ca²⁺-saturated)
Excitation Maximum (λex)490 nm490 nm
Emission Maximum (λem)520 nm520 nm
Molar Extinction Coefficient (ε)25,000 M⁻¹cm⁻¹75,000 M⁻¹cm⁻¹
Quantum Yield (Φ)0.050.60
Brightness (ε × Φ)1,25045,000

Table 2: Ion Binding Properties of NitroBAPTA-Fluor 520

IonDissociation Constant (Kd)
Ca²⁺350 nM
Mg²⁺>10 mM
Zn²⁺5 µM
Fe²⁺20 µM

Mandatory Visualizations

The following diagrams illustrate the key processes described in this guide.

Synthesis_Workflow cluster_0 Synthesis Pathway 5-NitroBAPTA_Ester 5-NitroBAPTA Tetramethyl Ester 5-AminoBAPTA_Ester 5-AminoBAPTA Tetramethyl Ester 5-NitroBAPTA_Ester->5-AminoBAPTA_Ester Reduction (Pd/C, Hydrazine) Fluorophore_Ester Fluorophore-BAPTA Conjugate (Ester) 5-AminoBAPTA_Ester->Fluorophore_Ester Fluorophore Coupling Final_Probe Final Fluorescent Probe Fluorophore_Ester->Final_Probe Ester Hydrolysis (KOH)

Caption: Synthetic pathway for a fluorescent probe from 5-NitroBAPTA Tetramethyl Ester.

Signaling_Pathway cluster_1 Calcium Signaling Detection Stimulus Cellular Stimulus Ca_Influx Ca²⁺ Influx / Release Stimulus->Ca_Influx Probe_Binding Probe + Ca²⁺ ⇌ [Probe-Ca²⁺] Ca_Influx->Probe_Binding Downstream Downstream Signaling Ca_Influx->Downstream Fluorescence Increased Fluorescence Probe_Binding->Fluorescence

Caption: Mechanism of Ca²⁺ detection leading to a fluorescence response.

This technical guide provides a foundational understanding and practical protocols for the synthesis of fluorescent probes from 5-NitroBAPTA Tetramethyl Ester. Researchers are encouraged to adapt and optimize these methods to suit their specific experimental needs and the unique properties of their chosen fluorophores. The resulting probes will serve as powerful tools for investigating the intricate roles of ion signaling in cellular biology and disease.

The Researcher's Advantage: A Technical Guide to 5-Nitro BAPTA Tetramethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of cellular signaling and drug discovery, the precise measurement and manipulation of intracellular calcium (Ca²⁺) is paramount. For researchers, scientists, and drug development professionals, the choice of molecular tools to achieve this is critical. This technical guide delves into the core advantages of a key enabling molecule: 5-Nitro BAPTA Tetramethyl Ester. While not a direct fluorescent indicator itself, its role as a sophisticated building block for advanced Ca²⁺ probes offers significant advantages in modern research, particularly in the realm of high-resolution, deep-tissue imaging.

The BAPTA Backbone: A Foundation of Precision

To appreciate the advantages of this compound, one must first understand the foundational excellence of its parent molecule, BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). Developed by Roger Tsien, BAPTA-based chelators revolutionized the study of calcium signaling by offering several key improvements over previous tools like EGTA.[1]

  • High Selectivity for Calcium: BAPTA exhibits a remarkable selectivity for Ca²⁺ over other divalent cations, most notably magnesium (Mg²⁺), which is present at much higher concentrations within cells.[1] This high selectivity ensures that researchers are specifically measuring or buffering Ca²⁺ without confounding effects from other ions.

  • Rapid Binding Kinetics: Compared to EGTA, BAPTA and its derivatives bind and release Ca²⁺ ions significantly faster.[1] This rapid "on-off" rate is crucial for accurately tracking the fast, transient fluctuations of intracellular calcium that characterize many signaling events.

  • Relative Insensitivity to pH: Within the physiological pH range, the calcium affinity of BAPTA is largely independent of pH, a significant advantage over EGTA.[1] This ensures reliable and consistent chelation in the dynamic and sometimes variable pH environment of the cell.

The Strategic Modifications: "5-Nitro" and "Tetramethyl Ester"

This compound leverages the robust BAPTA core and enhances its utility through two key chemical modifications:

  • The "Tetramethyl Ester" Group: The addition of four methyl ester groups transforms the otherwise membrane-impermeant BAPTA molecule into a lipophilic, cell-permeant form. This allows for the simple and non-invasive loading of the molecule into live cells. Once inside the cell, ubiquitous intracellular esterases cleave off the ester groups, trapping the active, charged form of 5-Nitro BAPTA in the cytoplasm. This ensures the chelator is localized to the site of action.

  • The "5-Nitro" Group: The introduction of a nitro group (NO₂) at the 5-position of one of the benzene (B151609) rings is a strategic modification that modulates the electron density of the chelating core. This electron-withdrawing group reduces the affinity of the BAPTA molecule for calcium, resulting in a higher dissociation constant (Kd) compared to the parent BAPTA.[1] This "tuning" of calcium affinity is a significant advantage, as it allows for the creation of probes tailored to measure a wider range of calcium concentrations.

Key Advantage: A Building Block for Advanced Fluorescent Probes

The primary and most significant advantage of this compound is its role as a crucial precursor in the synthesis of advanced fluorescent calcium probes. A prime example is the red fluorescent probe CaTM-2 AM , which is formed by combining 5-Nitro BAPTA with a fluorescent moiety.[2][3] The advantages of using this compound as a building block are therefore inherited by the final probe:

  • Enabling Two-Photon Imaging: Probes derived from 5-Nitro BAPTA are particularly well-suited for two-photon microscopy.[2] This advanced imaging technique uses near-infrared excitation light, which allows for deeper tissue penetration, reduced phototoxicity, and lower background fluorescence compared to traditional one-photon confocal microscopy. This is a critical advantage for studying cellular processes in the context of intact tissues and even live animals.[2]

  • Long-Wavelength Emission: The resulting probes, such as CaTM-2 AM, exhibit red-shifted fluorescence.[3] This is advantageous as it minimizes interference from cellular autofluorescence, which is typically more prominent in the blue-green spectral region.

  • Tailored Calcium Sensitivity: The modified affinity for calcium, due to the nitro group, allows for the creation of probes that are sensitive to specific ranges of Ca²⁺ concentrations. This enables researchers to study not just whether calcium levels change, but to quantify those changes more accurately in various cellular compartments and under different physiological conditions.

Quantitative Data: A Comparative Look at BAPTA Derivatives

The ability to select a chelator with a specific dissociation constant (Kd) is crucial for experimental design. The table below summarizes the Kd values for several BAPTA derivatives, highlighting the effect of various substitutions on calcium affinity.

BAPTA DerivativeSubstitution(s)Dissociation Constant (Kd) for Ca²⁺Reference(s)
BAPTANone~160 nM[1]
5-Nitro BAPTA One Nitro group~4.0 µM [1]
5,5'-Dinitro BAPTATwo Nitro groups~15 µM[1]
5,5'-Dimethyl BAPTATwo Methyl groups~40 nM[1]
5,5'-Dibromo BAPTATwo Bromo groups~1.5 µM[1]

Note: Kd values can vary depending on experimental conditions such as pH, temperature, and ionic strength.

Experimental Protocols

The following protocols provide a general framework for the application of fluorescent probes derived from this compound, such as CaTM-2 AM, for intracellular calcium imaging.

Protocol 1: Loading of CaTM-2 AM into Cultured Cells

Materials:

  • CaTM-2 AM stock solution (e.g., 1 mM in anhydrous DMSO)

  • Pluronic F-127 solution (e.g., 20% w/v in anhydrous DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Cultured cells on glass-bottom dishes or coverslips

Procedure:

  • Prepare Loading Solution: For a final concentration of 3 µM CaTM-2 AM, dilute the 1 mM stock solution in HBSS. To aid in solubilization and cell loading, first mix the required volume of the CaTM-2 AM stock with an equal volume of 20% Pluronic F-127, and then disperse this mixture into the HBSS. Vortex briefly to ensure a homogenous suspension.

  • Cell Preparation: Wash the cultured cells twice with HBSS to remove any residual culture medium.

  • Loading: Replace the HBSS with the prepared loading solution containing CaTM-2 AM.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 30-45 minutes. The optimal loading time may vary depending on the cell type.

  • Washing: After incubation, gently wash the cells three times with warm HBSS to remove any extracellular probe.

  • De-esterification: Incubate the cells for an additional 30 minutes in fresh HBSS at 37°C to allow for the complete hydrolysis of the AM ester by intracellular esterases, thus trapping the active probe inside the cells.

  • The cells are now ready for fluorescence imaging.

Protocol 2: Two-Photon Imaging of Intracellular Calcium in Brain Slices

Materials:

  • Acute brain slices (e.g., 250-300 µm thick)

  • Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂

  • CaTM-2 AM loading solution (e.g., 10 µM in aCSF with 0.01% Pluronic F-127 and 0.005% Cremophor EL)[3]

  • Two-photon microscope equipped with a tunable femtosecond laser

Procedure:

  • Slice Preparation: Prepare acute brain slices using a vibratome in ice-cold, oxygenated slicing solution.

  • Loading: Transfer the brain slices to a loading chamber containing the CaTM-2 AM loading solution. Incubate at 37°C for 40 minutes.[3]

  • Washing and Recovery: After loading, wash the slices three times with aCSF and then transfer them to a recovery chamber with fresh, oxygenated aCSF at 37°C for at least 45 minutes.[3]

  • Imaging:

    • Mount a brain slice in the recording chamber of the two-photon microscope, continuously perfused with oxygenated aCSF.

    • Use a tunable laser set to an appropriate excitation wavelength for the specific probe (e.g., in the range of 800-900 nm for many red probes).

    • Locate the region of interest (e.g., a specific cell layer or individual neurons).

    • Acquire time-lapse images to monitor changes in intracellular calcium, which will be reflected as changes in the fluorescence intensity of the probe.

    • Pharmacological agents or electrical stimulation can be applied to evoke calcium signals.

Visualizing the Workflow and Signaling Context

To better illustrate the application and conceptual framework of using this compound-derived probes, the following diagrams are provided.

experimental_workflow cluster_synthesis Probe Synthesis cluster_loading Cell Loading & Activation cluster_imaging Imaging & Data Acquisition BAPTA_ester 5-Nitro BAPTA Tetramethyl Ester Probe_AM Cell-Permeant Probe (e.g., CaTM-2 AM) BAPTA_ester->Probe_AM Coupling Fluorophore Fluorescent Moiety Fluorophore->Probe_AM Incubation Incubate with Live Cells/Tissue Probe_AM->Incubation Esterase Intracellular Esterases Incubation->Esterase Cellular Uptake Active_Probe Active, Trapped Probe Esterase->Active_Probe Cleavage of AM ester Calcium_Binding Binding of Intracellular Ca²⁺ Active_Probe->Calcium_Binding Fluorescence Change in Fluorescence Calcium_Binding->Fluorescence Microscopy Two-Photon Microscopy Fluorescence->Microscopy Data_Analysis Data Analysis Microscopy->Data_Analysis

Caption: Experimental workflow from probe synthesis to data analysis.

calcium_signaling_pathway cluster_stimulus External Stimulus cluster_calcium_release Intracellular Ca²⁺ Release cluster_measurement Measurement with Probe cluster_response Cellular Response Stimulus Agonist Receptor GPCR/Ion Channel Stimulus->Receptor PLC PLC Receptor->PLC IP3 IP₃ PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Ca_release Ca²⁺ Release ER->Ca_release Probe Ca²⁺ Probe (from 5-Nitro BAPTA) Ca_release->Probe Downstream Downstream Effectors (e.g., Kinases, Calmodulin) Ca_release->Downstream Fluorescence Fluorescence Change Probe->Fluorescence Response Cellular Response (e.g., Gene Expression, Contraction) Downstream->Response

Caption: A generalized intracellular calcium signaling pathway.

Conclusion

This compound stands out not as a direct tool for measurement, but as a foundational component for creating superior research instruments. Its inherent advantages, derived from the BAPTA core and enhanced by strategic chemical modifications, enable the development of fluorescent probes with tailored affinities and spectral properties ideal for advanced imaging modalities like two-photon microscopy. For researchers pushing the boundaries of our understanding of cellular function and disease, the use of probes built upon the 5-Nitro BAPTA framework offers a distinct advantage in precision, clarity, and the ability to probe deeper into the complexities of living systems.

References

An In-depth Technical Guide to 5-Nitro BAPTA Tetramethyl Ester for Intracellular Calcium Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a vast array of cellular processes, from gene expression and proliferation to muscle contraction and neurotransmission. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is therefore critical for normal cellular function. Researchers employ a variety of tools to investigate the intricate role of Ca²⁺ in cell signaling, including fluorescent indicators to measure its concentration and chelators to buffer or control its levels.

This technical guide provides a comprehensive overview of 5-Nitro BAPTA Tetramethyl Ester and its more commonly used cell-permeant form, 5-Nitro BAPTA Acetoxymethyl (AM) Ester. Unlike fluorescent Ca²⁺ indicators, 5-Nitro BAPTA is a non-fluorescent, low-affinity Ca²⁺ chelator. Its primary application lies in its ability to buffer large and rapid increases in intracellular calcium without completely abolishing the calcium signal.[1] This characteristic makes it an invaluable tool for dissecting the roles of significant Ca²⁺ transients in various signaling pathways. This document will delve into its properties, applications, and the experimental protocols for its use.

Core Properties of 5-Nitro BAPTA Derivatives

5-Nitro BAPTA belongs to the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) family of Ca²⁺ chelators. A key feature of BAPTA and its derivatives is their high selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺), which is crucial for their use in biological systems where Mg²⁺ is present at much higher concentrations.[1] Furthermore, the affinity of BAPTA for Ca²⁺ is largely independent of pH within the physiological range, offering a significant advantage over older chelators like EGTA.[1]

The acetoxymethyl (AM) ester form of 5-Nitro BAPTA is a membrane-permeant derivative that can be loaded into live cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, trapping the active, charged form of 5-Nitro BAPTA within the cytoplasm where it can buffer intracellular Ca²⁺.[1]

Quantitative Data Summary
PropertyThis compound5-Nitro BAPTA, AM EsterReference
Molecular Weight 577.54 g/mol 809.68 g/mol [3]
CAS Number 172646-43-4172646-17-2[3]
Calcium Dissociation Constant (Kd) Very low affinity (~400,000 nM for the free acid)Very low affinity (active form after esterase cleavage)[2]
Solubility Soluble in DMSO, DMF, CHCl₃Soluble in DMSO[3]
Fluorescence Non-fluorescentNon-fluorescent[3]

Mechanism of Action and Experimental Workflow

The utility of 5-Nitro BAPTA-AM in cellular experiments relies on its ability to passively diffuse across the cell membrane and become activated intracellularly.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytosol) 5-Nitro_BAPTA_AM_ext 5-Nitro BAPTA-AM 5-Nitro_BAPTA_AM_int 5-Nitro BAPTA-AM 5-Nitro_BAPTA_AM_ext->5-Nitro_BAPTA_AM_int Passive Diffusion Membrane 5-Nitro_BAPTA 5-Nitro BAPTA (Active Chelator) 5-Nitro_BAPTA_AM_int->5-Nitro_BAPTA Cleavage Esterases Intracellular Esterases Esterases->5-Nitro_BAPTA_AM_int Ca_binding Ca²⁺ Buffering 5-Nitro_BAPTA->Ca_binding

Mechanism of 5-Nitro BAPTA-AM cell loading and activation.

A typical experimental workflow involves loading cells with 5-Nitro BAPTA-AM to buffer intracellular calcium, followed by stimulation and measurement of a downstream calcium-dependent process.

G Start Start Cell_Culture Culture cells on coverslips or plates Start->Cell_Culture Loading Load cells with 5-Nitro BAPTA-AM Cell_Culture->Loading De-esterification Allow for de-esterification (trap active chelator) Loading->De-esterification Wash Wash to remove extracellular chelator De-esterification->Wash Stimulation Apply experimental stimulus (e.g., agonist) Wash->Stimulation Measurement Measure downstream Ca²⁺-dependent response Stimulation->Measurement Analysis Data Analysis Measurement->Analysis G Stimulus Stimulus (e.g., Agonist) Receptor Receptor Stimulus->Receptor PLC PLC Receptor->PLC IP3 IP₃ PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca_release Ca²⁺ Release ER->Ca_release BAPTA 5-Nitro BAPTA (Buffer) Ca_release->BAPTA Buffering Downstream Downstream Ca²⁺-dependent Effectors Ca_release->Downstream

References

The Tetramethyl Ester Group: Unlocking Intracellular Calcium Chelation with 5-Nitro BAPTA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular signaling, calcium ions (Ca²⁺) are ubiquitous second messengers, orchestrating a vast array of physiological processes, from neurotransmission and muscle contraction to gene expression and apoptosis. The ability to precisely manipulate and monitor intracellular calcium concentrations is therefore paramount for dissecting these complex pathways. 5-Nitro BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a valuable tool in this endeavor, serving as a Ca²⁺ chelator. However, its inherent negative charge at physiological pH prevents it from passively crossing the lipophilic cell membrane. This is where the strategic addition of a tetramethyl ester group becomes critically significant, converting the molecule into a cell-permeant derivative, 5-Nitro BAPTA-AM (acetoxymethyl ester). This guide provides a comprehensive overview of the pivotal role of the tetramethyl ester modification, detailing its mechanism of action, providing quantitative data, and outlining experimental protocols for its application.

The Significance of the Tetramethyl Ester Group

The primary function of the tetramethyl ester groups in 5-Nitro BAPTA is to mask the four carboxylate moieties responsible for calcium chelation. This esterification neutralizes the negative charges, rendering the molecule lipophilic and enabling it to freely diffuse across the plasma membrane into the cytoplasm.

Once inside the cell, a remarkable transformation occurs. Ubiquitous intracellular esterases, enzymes that cleave ester bonds, recognize and hydrolyze the acetoxymethyl esters. This enzymatic cleavage regenerates the carboxylate groups, converting 5-Nitro BAPTA-AM back to its active, membrane-impermeant form, 5-Nitro BAPTA. Trapped within the cytosol, 5-Nitro BAPTA can then effectively buffer intracellular calcium levels.[1][2]

This clever chemical modification, therefore, acts as a temporary "key" that allows the chelator to enter the cell, after which the key is "broken" by intracellular enzymes, locking the active molecule inside where it can perform its function.

Quantitative Data

The following table summarizes key quantitative data for 5-Nitro BAPTA and a fluorescent probe derived from it, CaTM-2 AM. It is important to note that 5-Nitro BAPTA itself is not fluorescent but serves as a crucial building block for fluorescent calcium indicators.[3][4] The acetoxymethyl ester form of BAPTA does not bind calcium.[2]

Parameter5-Nitro BAPTA (hydrolyzed form)CaTM-2 AM (derived from 5-Nitro BAPTA)Reference
Calcium Dissociation Constant (Kd) ~0.4 µM0.20 µM[5]
Excitation Wavelength (max) Not Fluorescent~580 nm[3]
Emission Wavelength (max) Not Fluorescent~609 nm[3]

Experimental Protocols

Protocol 1: Loading Cells with 5-Nitro BAPTA-AM for Calcium Buffering

This protocol provides a general guideline for loading cells with 5-Nitro BAPTA-AM to buffer intracellular calcium. Optimization for specific cell types and experimental conditions is recommended.

Materials:

  • 5-Nitro BAPTA-AM

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127 (10% w/v in DMSO)

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Cultured cells on coverslips or in a microplate

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1-10 mM stock solution of 5-Nitro BAPTA-AM in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.[1]

  • Loading Solution Preparation:

    • On the day of the experiment, thaw a vial of the 5-Nitro BAPTA-AM stock solution.

    • Prepare a loading solution in a physiological buffer. The final concentration of 5-Nitro BAPTA-AM typically ranges from 4-10 µM.[1]

    • To aid in the solubilization of the lipophilic AM ester, the non-ionic detergent Pluronic® F-127 can be added to the loading solution at a final concentration of 0.02-0.04%.[6] First, mix the 5-Nitro BAPTA-AM stock with the Pluronic F-127 solution, and then add this mixture to the buffer.

  • Cell Loading:

    • Remove the culture medium from the cells.

    • Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark. The optimal loading time may vary depending on the cell type.[1]

  • Washing and De-esterification:

    • After incubation, wash the cells three times with a fresh physiological buffer to remove the extracellular 5-Nitro BAPTA-AM.[1]

    • Incubate the cells for an additional 30 minutes in the buffer to allow for complete de-esterification of the AM esters by intracellular esterases.[1]

  • Experimentation:

    • The cells are now loaded with 5-Nitro BAPTA and are ready for the experiment.

Protocol 2: Calcium Imaging using a 5-Nitro BAPTA-based Fluorescent Probe (e.g., CaTM-2 AM)

This protocol outlines the general steps for using a fluorescent calcium indicator derived from 5-Nitro BAPTA.

Materials:

  • CaTM-2 AM

  • Anhydrous DMSO

  • Pluronic® F-127 (10% w/v in DMSO)

  • Physiological buffer (e.g., HBSS)

  • Cultured cells on a glass-bottom dish or coverslip

  • Fluorescence microscope equipped with appropriate filters for the chosen probe.

Procedure:

  • Stock and Loading Solution Preparation:

    • Follow the same procedure as in Protocol 1 to prepare the stock and loading solutions for CaTM-2 AM. A typical final loading concentration for CaTM-2 AM is around 3 µM.

  • Cell Loading and Washing:

    • Follow the same cell loading and washing steps as outlined in Protocol 1 (steps 3 and 4).

  • Fluorescence Imaging:

    • Mount the coverslip or dish onto the microscope stage.

    • Excite the cells at the appropriate wavelength for the probe (e.g., ~580 nm for CaTM-2).

    • Capture fluorescence emission at the corresponding wavelength (e.g., ~609 nm for CaTM-2).

    • Record changes in fluorescence intensity to monitor intracellular calcium dynamics in response to stimuli.

Mandatory Visualizations

logical_relationship cluster_0 Extracellular Space cluster_1 Cytoplasm 5_Nitro_BAPTA_AM 5-Nitro BAPTA-AM (Lipophilic, Ca²⁺ Insensitive) Hydrolysis Intracellular Esterases 5_Nitro_BAPTA_AM->Hydrolysis Passive Diffusion 5_Nitro_BAPTA 5-Nitro BAPTA (Hydrophilic, Ca²⁺ Sensitive) Hydrolysis->5_Nitro_BAPTA Cleavage of Ester Groups Calcium_Buffering Ca²⁺ Buffering 5_Nitro_BAPTA->Calcium_Buffering

Caption: Logical relationship of 5-Nitro BAPTA-AM activation.

experimental_workflow Start Start Prepare_Loading_Solution Prepare Loading Solution (5-Nitro BAPTA-AM + Pluronic F-127) Start->Prepare_Loading_Solution Cell_Incubation Incubate Cells (30-60 min, 37°C) Prepare_Loading_Solution->Cell_Incubation Wash_Cells Wash Cells (3x) with Buffer Cell_Incubation->Wash_Cells De_esterification De-esterification (30 min) Wash_Cells->De_esterification Perform_Experiment Perform Experiment (e.g., Calcium Imaging) De_esterification->Perform_Experiment End End Perform_Experiment->End

Caption: Experimental workflow for cell loading with 5-Nitro BAPTA-AM.

signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm BAPTA_AM_Extracellular 5-Nitro BAPTA-AM (Extracellular) BAPTA_AM_Intracellular 5-Nitro BAPTA-AM BAPTA_AM_Extracellular->BAPTA_AM_Intracellular Diffusion BAPTA_Active 5-Nitro BAPTA (Active) BAPTA_AM_Intracellular->BAPTA_Active Hydrolysis by Esterases Esterases Ca_Free Free Ca²⁺ Ca_BAPTA Ca²⁺-BAPTA Complex Downstream_Signaling Downstream Ca²⁺ Signaling Blocked Ca_BAPTA->Downstream_Signaling BAPTA_ActiveCa_Free BAPTA_ActiveCa_Free BAPTA_ActiveCa_Free->Ca_BAPTA Chelation

Caption: Signaling pathway of intracellular calcium buffering by 5-Nitro BAPTA.

Potential Off-Target Effects and Considerations

While BAPTA-AM is a powerful tool, it is crucial for researchers to be aware of its potential off-target effects that are independent of calcium chelation. These include:

  • Chelation of other divalent cations: BAPTA can also bind to other metal ions like zinc and iron, which could interfere with the function of metalloproteins.

  • Direct protein interactions: BAPTA has been shown to directly inhibit certain enzymes, such as PFKFB3, in a calcium-independent manner.[7]

  • Cytotoxicity: At higher concentrations, BAPTA-AM can induce apoptosis or necrosis.[7]

  • Cytoskeletal disruption: BAPTA has been observed to cause disassembly of actin and microtubules.[8]

  • Incomplete Hydrolysis: Incomplete cleavage of the AM esters can lead to a mixture of fully and partially hydrolyzed forms within the cell, reducing the effectiveness of calcium buffering.[2] The hydrolysis of BAPTA-AM also produces formaldehyde, which can have its own cellular effects.[8]

To mitigate these potential issues, it is essential to perform thorough dose-response experiments to determine the optimal, non-toxic concentration for the specific cell type and to include appropriate controls in the experimental design.

Conclusion

The tetramethyl ester group is an indispensable modification for the utility of 5-Nitro BAPTA in cellular research. By conferring membrane permeability, it allows this potent calcium chelator to be delivered into the cytoplasm of living cells. The subsequent intracellular enzymatic activation ensures its retention and function as a calcium buffer. A thorough understanding of its mechanism, quantitative properties, and potential off-target effects, as detailed in this guide, is crucial for the successful design and interpretation of experiments aimed at unraveling the complex roles of calcium in cellular physiology and pathophysiology.

References

Unveiling Cellular Calcium Dynamics: A Technical Guide to 5-NitroBAPTA Tetramethyl Ester in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted applications of 5-NitroBAPTA Tetramethyl Ester (5-NitroBAPTA-AM) in the dynamic realm of live-cell imaging. As a potent and cell-permeant calcium chelator, 5-NitroBAPTA-AM serves as an indispensable tool for elucidating the intricate roles of calcium signaling in a vast array of cellular processes. This document provides a comprehensive overview of its mechanism of action, quantitative properties, detailed experimental protocols for its use in various cell types, and its application in dissecting key signaling pathways.

Core Principles of 5-NitroBAPTA-AM in Calcium Chelation

5-NitroBAPTA is a derivative of the well-established calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). The defining characteristic of BAPTA and its derivatives is their high selectivity for calcium ions (Ca²⁺) over other divalent cations, such as magnesium (Mg²⁺), and their relative insensitivity to pH changes within the physiological range.

The tetramethyl ester (AM) form of 5-NitroBAPTA is a lipophilic molecule that can readily traverse the plasma membrane of live cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, converting the molecule into its active, membrane-impermeant tetra-carboxylate form. This "trapping" mechanism ensures the accumulation of the active chelator within the cytosol, where it can effectively buffer intracellular calcium concentrations.

By binding to free Ca²⁺, 5-NitroBAPTA acts as a calcium buffer, preventing or attenuating the transient increases in intracellular calcium that are fundamental to many signaling cascades. This property allows researchers to investigate the necessity of calcium fluctuations for specific cellular events.

Quantitative Profile of BAPTA-type Chelators

The efficacy of a calcium chelator is defined by its binding kinetics and affinity. While specific data for 5-NitroBAPTA can be limited, the properties of the parent BAPTA molecule provide a strong foundational understanding.

PropertyValueNotes
Ca²⁺ Dissociation Constant (Kd) 0.4 µM - ~20 mMThis wide range reflects the various BAPTA derivatives. The nitro-substitution in 5-NitroBAPTA generally results in a lower affinity (higher Kd) compared to unsubstituted BAPTA, making it suitable for studying processes involving larger calcium transients.[1]
On-Rate for Ca²⁺ (kon) ~4.5 x 10⁸ M⁻¹s⁻¹ (for BAPTA)This rapid on-rate allows for the efficient capture of free calcium ions.[2] BAPTA and its derivatives are known for their fast binding kinetics.
Off-Rate for Ca²⁺ (koff) ~79 s⁻¹ (for BAPTA)The off-rate determines how quickly the chelator releases the bound calcium.[2]
Selectivity High for Ca²⁺ over Mg²⁺A hallmark of BAPTA-family chelators, crucial for specific studies in a cellular environment with high Mg²⁺ concentrations.

Experimental Protocols for Live-Cell Imaging

The successful use of 5-NitroBAPTA-AM in live-cell imaging hinges on proper cell loading. The following protocols provide a general framework for adherent cells, with specific considerations for different cell types. Optimization is often necessary for each specific cell line and experimental condition.

General Stock Solution Preparation
  • 5-NitroBAPTA-AM Stock Solution (1-10 mM): Dissolve 5-NitroBAPTA-AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). Store in small aliquots at -20°C, protected from light and moisture.

  • Pluronic® F-127 (10% w/v): Dissolve Pluronic® F-127 in DMSO. This non-ionic detergent aids in the dispersion of the AM ester in aqueous loading buffers. Store at room temperature.

General Loading Protocol for Adherent Cells
  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere.

  • Loading Solution Preparation: Prepare a loading buffer using a physiological saline solution (e.g., Hanks' Balanced Salt Solution, HBSS) buffered with HEPES. Just before use, dilute the 5-NitroBAPTA-AM stock solution to the desired final concentration (typically in the range of 1-20 µM). To aid in solubilization, pre-mix the 5-NitroBAPTA-AM stock with an equal volume of 10% Pluronic® F-127 before adding to the buffer.

  • Cell Loading: Remove the culture medium from the cells and wash once with the loading buffer. Add the loading solution to the cells and incubate for 30-60 minutes at 37°C. The optimal time and concentration should be determined empirically.

  • Washing: After incubation, gently wash the cells two to three times with fresh, pre-warmed loading buffer to remove extracellular 5-NitroBAPTA-AM.

  • De-esterification: Incubate the cells for an additional 30 minutes in fresh buffer to allow for the complete cleavage of the AM esters by intracellular esterases.

  • Imaging: The cells are now ready for live-cell imaging experiments.

Cell-Type Specific Considerations
  • Neurons: Neurons can be sensitive to loading conditions. Start with a lower concentration of 5-NitroBAPTA-AM (e.g., 5-10 µM) and a shorter incubation time (e.g., 20-30 minutes) to minimize potential toxicity.

  • Cardiomyocytes: These cells are robust and can typically be loaded with standard protocols. However, it is crucial to monitor for any effects on contractility, which can be indicative of altered calcium handling.

  • Immune Cells (e.g., Lymphocytes): For suspension cells, the loading procedure can be performed in microcentrifuge tubes. Gently pellet the cells between washing steps. A typical loading concentration for lymphocytes is around 3 µM for 30 minutes at 37°C.

Applications in Dissecting Signaling Pathways

5-NitroBAPTA-AM is a powerful tool to investigate the role of calcium in a multitude of signaling pathways. Below are examples of key pathways and how this chelator can be employed, along with visual representations of the experimental logic and pathways themselves.

Store-Operated Calcium Entry (SOCE)

SOCE is a crucial mechanism for replenishing intracellular calcium stores and for sustained calcium signaling. It is activated upon the depletion of calcium from the endoplasmic reticulum (ER). 5-NitroBAPTA-AM can be used to buffer the cytosolic calcium increase that results from SOCE, allowing researchers to study the downstream consequences of this calcium influx.

SOCE_Workflow cluster_protocol Experimental Workflow cluster_pathway SOCE Pathway Start Start Load Cells Load cells with 5-NitroBAPTA-AM Start->Load Cells Step 1 Deplete ER Ca2+ Deplete ER Ca2+ (e.g., with Thapsigargin) Load Cells->Deplete ER Ca2+ Step 2 Add Extracellular Ca2+ Re-introduce extracellular Ca2+ Deplete ER Ca2+->Add Extracellular Ca2+ Step 3 Measure Downstream Event Measure downstream event (e.g., gene expression) Add Extracellular Ca2+->Measure Downstream Event Step 4 ER Ca2+ Depletion ER Ca2+ Depletion STIM1 Activation STIM1 Activation ER Ca2+ Depletion->STIM1 Activation Orai1 Opening Orai1 Opening STIM1 Activation->Orai1 Opening Ca2+ Influx Ca2+ Influx Orai1 Opening->Ca2+ Influx NitroBAPTA NitroBAPTA Ca2+ Influx->NitroBAPTA Inhibition Downstream Effectors Downstream Effectors Ca2+ Influx->Downstream Effectors

Experimental workflow and the point of intervention of 5-NitroBAPTA in the SOCE pathway.
Calcineurin-NFAT Signaling

The calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway is a critical calcium-dependent signaling cascade that plays a key role in the immune response, as well as in the development and function of other tissues. An increase in intracellular calcium activates the phosphatase calcineurin, which then dephosphorylates NFAT, allowing its translocation to the nucleus to regulate gene expression. 5-NitroBAPTA-AM can be used to prevent the activation of this pathway by chelating the initial calcium signal.

Calcineurin_NFAT_Pathway Receptor Activation Receptor Activation IP3 Production IP3 Production Receptor Activation->IP3 Production ER Ca2+ Release ER Ca2+ Release IP3 Production->ER Ca2+ Release Cytosolic Ca2+ Increase Cytosolic Ca2+ Increase ER Ca2+ Release->Cytosolic Ca2+ Increase NitroBAPTA NitroBAPTA Cytosolic Ca2+ Increase->NitroBAPTA Chelation Calcineurin Activation Calcineurin Activation Cytosolic Ca2+ Increase->Calcineurin Activation NFAT Dephosphorylation NFAT Dephosphorylation Calcineurin Activation->NFAT Dephosphorylation NFAT Nuclear Translocation NFAT Nuclear Translocation NFAT Dephosphorylation->NFAT Nuclear Translocation Gene Expression Gene Expression NFAT Nuclear Translocation->Gene Expression

The Calcineurin-NFAT signaling cascade and the inhibitory action of 5-NitroBAPTA.
Neurotransmitter Release

In neurons, the influx of calcium through voltage-gated calcium channels at the presynaptic terminal is the direct trigger for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters. Loading presynaptic terminals with 5-NitroBAPTA-AM can buffer this calcium influx, thereby inhibiting neurotransmitter release and allowing for the study of its impact on synaptic transmission and plasticity.

Neurotransmitter_Release Action Potential Action Potential VGCC Opening Voltage-Gated Ca2+ Channel Opening Action Potential->VGCC Opening Presynaptic Ca2+ Influx Presynaptic Ca2+ Influx VGCC Opening->Presynaptic Ca2+ Influx NitroBAPTA NitroBAPTA Presynaptic Ca2+ Influx->NitroBAPTA Buffering Vesicle Fusion Vesicle Fusion Presynaptic Ca2+ Influx->Vesicle Fusion Neurotransmitter Release Neurotransmitter Release Vesicle Fusion->Neurotransmitter Release Postsynaptic Response Postsynaptic Response Neurotransmitter Release->Postsynaptic Response

The role of calcium in neurotransmitter release and its modulation by 5-NitroBAPTA.

Conclusion

5-NitroBAPTA Tetramethyl Ester is a versatile and powerful tool for the investigation of calcium signaling in live cells. Its cell-permeant nature and potent calcium-chelating properties allow for the precise manipulation of intracellular calcium dynamics. By understanding its quantitative properties and employing optimized loading protocols, researchers can effectively dissect the role of calcium in a wide range of physiological and pathological processes, from gene expression to neurotransmission. The applications outlined in this guide provide a foundation for the innovative use of 5-NitroBAPTA-AM in advancing our understanding of cellular signaling.

References

Methodological & Application

Application Notes and Protocols for 5-NitroBAPTA Tetramethyl Ester in Brain Slices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the application of 5-NitroBAPTA Tetramethyl Ester (5-NitroBAPTA-AM) in acute brain slice preparations. These protocols are intended to facilitate the controlled manipulation of intracellular calcium concentration ([Ca²⁺]i) for the investigation of calcium-dependent signaling pathways in neuroscience and drug development.

Introduction to 5-NitroBAPTA-AM

5-NitroBAPTA-AM is a cell-permeant, photolabile calcium chelator. Its acetoxymethyl (AM) ester moiety allows it to passively diffuse across the cell membrane into the cytosol. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant 5-NitroBAPTA in its active, calcium-binding form.

The key feature of 5-NitroBAPTA is its "caged" nature. The nitro group modification renders it a low-affinity Ca²⁺ binder in its native state. Upon photolysis with ultraviolet (UV) light, a photochemical reaction occurs that rapidly alters the molecule's structure, increasing its affinity for Ca²⁺ by several orders of magnitude. This light-triggered "uncaging" allows for a rapid and spatially precise decrease in intracellular free Ca²⁺, enabling researchers to investigate the causal relationship between calcium signaling and various cellular processes.

Principle of Action and Experimental Workflow

The experimental workflow for using 5-NitroBAPTA-AM in brain slices involves several key stages: preparation of acute brain slices, bulk loading of the chelator, de-esterification, and finally, photolytic uncaging to induce calcium chelation.

dot

Experimental workflow for using 5-NitroBAPTA-AM in brain slices.

The mechanism of action involves the conversion of the membrane-permeant AM ester to the active chelator, followed by a light-induced conformational change that dramatically increases its calcium binding affinity.

dot

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5-NitroBAPTA-AM_ext 5-NitroBAPTA-AM (extracellular) 5-NitroBAPTA-AM_int 5-NitroBAPTA-AM 5-NitroBAPTA-AM_ext->5-NitroBAPTA-AM_int Diffusion 5-NitroBAPTA_caged 5-NitroBAPTA (Low Ca²⁺ Affinity) 5-NitroBAPTA-AM_int->5-NitroBAPTA_caged Hydrolysis Esterases Intracellular Esterases Esterases->5-NitroBAPTA-AM_int 5-NitroBAPTA_uncaged 5-NitroBAPTA (High Ca²⁺ Affinity) 5-NitroBAPTA_caged->5-NitroBAPTA_uncaged UV_Light UV Light (Photolysis) UV_Light->5-NitroBAPTA_caged Ca_free Free Ca²⁺ Ca_bound Ca²⁺-bound 5-NitroBAPTA 5-NitroBAPTA_uncagedCa_free 5-NitroBAPTA_uncagedCa_free 5-NitroBAPTA_uncagedCa_free->Ca_bound Chelation

Mechanism of 5-NitroBAPTA-AM action and uncaging.

Quantitative Data and Properties

The following tables summarize the key properties and recommended experimental parameters for 5-NitroBAPTA-AM.

Table 1: Physicochemical and Photolytic Properties of 5-NitroBAPTA

PropertyValueReference
Ca²⁺ Dissociation Constant (Kd) - Before Photolysis ~430 nM[1][2]
Ca²⁺ Dissociation Constant (Kd) - After Photolysis ~5-15 nM[1][2]
Quantum Yield (Φ) of Photolysis ~0.18[1][2]
Optimal Uncaging Wavelength 350-365 nm[1][2]
Molecular Weight (AM ester) 710.6 g/mol N/A

Table 2: Recommended Parameters for Brain Slice Experiments

ParameterRecommended RangeNotes
Stock Solution Concentration 1-10 mM in anhydrous DMSOPrepare fresh daily and protect from light.
Loading Concentration 10-50 µM in aCSFThe optimal concentration should be determined empirically.
Pluronic F-127 Concentration 0.02-0.1% (w/v)Aids in solubilizing the AM ester in aqueous solution.
DMSO Final Concentration <0.5% (v/v)High concentrations can be neurotoxic.
Incubation Time 45-90 minutesLonger times may be needed for thicker slices or older animals.[3][4]
Incubation Temperature 32-37°CHigher temperatures facilitate faster loading and de-esterification.
De-esterification Time 30-60 minutes post-loadingAllows for complete cleavage of AM esters by intracellular esterases.
UV Flash Duration (One-Photon) 1-10 msDependent on light source intensity and desired level of uncaging.[5]
UV Power (Two-Photon) 5-20 mW at the sampleMinimize to avoid phototoxicity.[6][7]

Detailed Experimental Protocols

Preparation of Solutions

Artificial Cerebrospinal Fluid (aCSF) for Slicing (in mM):

  • 125 NaCl

  • 2.5 KCl

  • 1.25 NaH₂PO₄

  • 25 NaHCO₃

  • 25 D-Glucose

  • 1 MgCl₂

  • 2 CaCl₂

  • Continuously bubble with 95% O₂ / 5% CO₂.

aCSF for Recording:

  • Same as slicing aCSF, but with adjusted Mg²⁺ and Ca²⁺ concentrations as required for the specific experiment (e.g., 1.3 mM MgCl₂, 2.5 mM CaCl₂).

5-NitroBAPTA-AM Stock Solution (10 mM):

  • Dissolve 1 mg of 5-NitroBAPTA-AM in 140.7 µL of anhydrous DMSO.

  • Aliquot into small volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Pluronic F-127 Stock Solution (20% w/v):

  • Dissolve 200 mg of Pluronic F-127 in 1 mL of anhydrous DMSO.

  • Store at room temperature.

Acute Brain Slice Preparation
  • Anesthetize the animal according to approved institutional protocols.

  • Perfuse transcardially with ice-cold, oxygenated slicing aCSF.

  • Rapidly dissect the brain and place it in ice-cold, oxygenated slicing aCSF.

  • Mount the brain on a vibratome stage and cut slices of the desired thickness (typically 300-400 µm) in ice-cold, oxygenated slicing aCSF.

  • Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 1 hour before proceeding with loading.[8]

Loading 5-NitroBAPTA-AM into Brain Slices
  • Prepare the loading solution by diluting the 5-NitroBAPTA-AM stock solution into pre-warmed (32-37°C) and oxygenated aCSF to a final concentration of 10-50 µM.

  • To aid in solubilization, first mix the required volume of 5-NitroBAPTA-AM stock solution with an equal volume of 20% Pluronic F-127 stock solution, then vortex briefly before adding to the aCSF.

  • Transfer the recovered brain slices into the loading solution.

  • Incubate for 45-90 minutes at 32-37°C, ensuring continuous oxygenation. Protect the preparation from light during incubation.

  • After incubation, transfer the slices back to a holding chamber with fresh, oxygenated aCSF at room temperature or 32-34°C for at least 30 minutes to allow for de-esterification and washout of extracellular dye.[3][4]

Calcium Uncaging and Data Acquisition
  • Transfer a loaded brain slice to the recording chamber of a microscope equipped for electrophysiology and/or fluorescence imaging.

  • Continuously perfuse the slice with oxygenated recording aCSF.

  • Identify the target cell(s) or region of interest.

  • For one-photon uncaging, use a UV flash lamp or a focused UV laser (e.g., 355 nm or 365 nm) to illuminate the target.[5]

  • For two-photon uncaging, use a tunable pulsed infrared laser (e.g., ~720-740 nm) focused on the specific subcellular region of interest.[6][7]

  • Simultaneously record the physiological response of interest (e.g., membrane potential, postsynaptic currents, or fluorescence of a co-loaded calcium indicator) before, during, and after the UV flash.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Poor loading of 5-NitroBAPTA-AM - Incomplete solubilization of the AM ester.- Insufficient incubation time or temperature.- Extracellular esterase activity.- Poor slice health.- Ensure proper mixing with Pluronic F-127 and vortexing.- Increase incubation time and/or temperature.- Minimize time in loading solution and ensure rapid transfer to washout.- Verify slice viability with morphological or electrophysiological assessment.
No or weak effect of uncaging - Incomplete de-esterification.- Insufficient UV light intensity or duration.- Photodamage to the chelator or cell.- Allow for a longer post-loading de-esterification period.- Increase UV flash intensity or duration incrementally.- Use the minimum effective light exposure to avoid phototoxicity.[6][7]
High background fluorescence or non-specific effects - Incomplete washout of extracellular chelator.- Phototoxicity from excessive UV exposure.- Ensure adequate washout time in fresh aCSF after loading.- Use neutral density filters or reduce laser power to minimize light exposure.
Cellular damage or death - Neurotoxicity from high DMSO concentration.- Phototoxicity.- Poor slice health.- Keep the final DMSO concentration below 0.5%.- Calibrate the UV light source to use the lowest effective power.- Optimize the slice preparation and recovery protocol.

Concluding Remarks

The use of 5-NitroBAPTA-AM provides a powerful tool for the precise temporal and spatial control of intracellular calcium levels in brain slices. Successful application of this technique requires careful optimization of loading conditions and photolysis parameters to ensure adequate intracellular concentration of the active chelator while minimizing cellular stress and phototoxicity. The protocols and data presented here serve as a comprehensive guide for researchers to effectively employ 5-NitroBAPTA-AM in their investigations of calcium-mediated neural processes.

References

Real-Time Imaging of Intracellular Calcium Ions with 5-Nitro BAPTA Tetramethyl Ester Probes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that plays a critical role in regulating a vast array of cellular processes, including gene expression, cell proliferation, apoptosis, and signal transduction. The ability to accurately measure and manipulate intracellular Ca²⁺ concentrations in real-time is paramount to understanding fundamental cell biology and for the development of novel therapeutics. 5-Nitro BAPTA is a calcium chelator, a molecule that can bind to calcium ions. Its acetoxymethyl (AM) ester form, 5-Nitro BAPTA Tetramethyl Ester (also referred to as 5-Nitro BAPTA-AM), is a cell-permeant compound that serves as a valuable tool for these investigations.

Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, trapping the active, membrane-impermeant form of 5-Nitro BAPTA within the cytosol. A key characteristic of 5-Nitro BAPTA is its low affinity for Ca²⁺, which makes it particularly useful for buffering large and rapid increases in intracellular calcium without completely abolishing the physiological signal. It is important to note that 5-Nitro BAPTA itself is not a fluorescent indicator. Instead, it is used to modulate intracellular Ca²⁺ levels and is typically used in conjunction with a fluorescent Ca²⁺ indicator dye to visualize the effects of this modulation. This allows researchers to investigate the necessity of Ca²⁺ transients for specific cellular events.[1]

These application notes provide a comprehensive overview of the use of this compound for controlling and studying intracellular calcium dynamics, complete with detailed protocols and data presentation.

Data Presentation

The following table summarizes the key quantitative properties of 5-Nitro BAPTA and its tetramethyl ester derivative.

PropertyValueNotes
Synonyms 5-Nitro BAPTA-AM
Form Tetramethyl EsterCell-permeant form.
Molecular Weight 577.54 g/mol For the tetramethyl ester form.[2]
Calcium Dissociation Constant (Kd) ~400,000 nM (~400 µM)Indicates very low affinity for Ca²⁺.[3]
Excitation Wavelength (λex) 382 nm (in Methanol)For the tetramethyl ester form.[2]
Emission Wavelength (λem) NoneNon-fluorescent compound.[2]
Solubility Soluble in DMSO
Storage Store at -20°C, protected from light and moisture.

Experimental Protocols

Protocol 1: Preparation of 5-Nitro BAPTA-AM Stock Solution

This protocol outlines the preparation of a concentrated stock solution of 5-Nitro BAPTA-AM, which can be stored for future use.

Materials:

  • This compound

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Allow the vial of 5-Nitro BAPTA-AM to equilibrate to room temperature before opening to prevent condensation.

  • Prepare a 1-10 mM stock solution of 5-Nitro BAPTA-AM in anhydrous DMSO. For example, to create a 10 mM stock solution, dissolve 5.78 mg of 5-Nitro BAPTA-AM (MW: 577.54) in 1 mL of DMSO.

  • Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming or sonication may be required.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light. Properly stored, the stock solution should be stable for several months.[3]

Protocol 2: Loading Cells with 5-Nitro BAPTA-AM and a Fluorescent Calcium Indicator

This protocol describes the co-loading of cells with 5-Nitro BAPTA-AM to buffer intracellular calcium and a fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM) for imaging.

Materials:

  • Adherent or suspension cells cultured in a suitable medium

  • 5-Nitro BAPTA-AM stock solution (from Protocol 1)

  • Fluorescent Ca²⁺ indicator AM ester stock solution (e.g., 1 mM Fura-2 AM in DMSO)

  • Pluronic® F-127 (10% w/v in DMSO)

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS, with Ca²⁺ and Mg²⁺)

  • Probenecid (B1678239) (optional, to prevent dye extrusion)

Procedure:

  • Prepare Loading Solution:

    • On the day of the experiment, thaw the required aliquots of 5-Nitro BAPTA-AM and the fluorescent indicator stock solutions to room temperature.

    • Prepare a working solution in your chosen physiological buffer. A typical final concentration for BAPTA-AM is in the range of 10-30 µM, and for many fluorescent indicators, a final concentration of 2-5 µM is used.[4] The optimal concentration should be determined empirically for your specific cell type and experimental goals.

    • To aid in the dispersion of the AM esters, you can pre-mix the stock solutions with an equal volume of 10% Pluronic® F-127 before diluting into the buffer. The final concentration of Pluronic® F-127 should be around 0.02%.[4]

    • If using probenecid to inhibit organic anion transporters that can extrude the dye, add it to the loading solution at a final concentration of 0.5-1 mM.

  • Cell Loading:

    • For adherent cells, remove the culture medium and wash the cells once with the physiological buffer. For suspension cells, pellet the cells and resuspend in the buffer.

    • Add the loading solution to the cells.

    • Incubate the cells for 30-60 minutes at 37°C.[5] The optimal incubation time and temperature may vary depending on the cell type.

  • Washing and De-esterification:

    • After incubation, remove the loading solution and wash the cells three times with the fresh, warm physiological buffer to remove any extracellular dye.[3]

    • Incubate the cells for an additional 30 minutes in the buffer to allow for the complete de-esterification of the AM esters by intracellular esterases.[3]

Protocol 3: Real-Time Fluorescence Imaging of Intracellular Calcium

This protocol provides a general procedure for imaging intracellular calcium dynamics in cells co-loaded with 5-Nitro BAPTA-AM and a fluorescent indicator.

Materials:

  • Cells loaded with 5-Nitro BAPTA-AM and a fluorescent indicator (from Protocol 2)

  • Fluorescence microscope equipped with the appropriate excitation and emission filters for your chosen indicator, a camera, and time-lapse imaging software.

  • Perfusion system (optional, for adding stimuli)

Procedure:

  • Mount the coverslip or imaging dish containing the loaded cells onto the microscope stage. If using a perfusion system, connect it to the imaging chamber.

  • Excite the cells with the appropriate wavelength for your fluorescent indicator (e.g., ~488 nm for Fluo-4, or alternating 340/380 nm for Fura-2).

  • Record the emission at the appropriate wavelength (e.g., ~520 nm for Fluo-4, ~510 nm for Fura-2).

  • Establish a stable baseline fluorescence recording for a few minutes before applying any stimulus.

  • Introduce your experimental stimulus (e.g., a GPCR agonist, an ionophore like ionomycin) and continue to record the fluorescence changes over time.

  • For ratiometric indicators like Fura-2, the ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular Ca²⁺ concentration.[6] For single-wavelength indicators like Fluo-4, changes in fluorescence intensity (F/F₀) are used to represent relative changes in Ca²⁺ levels.

Visualizations

Signaling Pathway: GPCR- and TRP Channel-Mediated Calcium Influx

GPCR_TRP_Calcium_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist GPCR GPCR Agonist->GPCR Binds G_protein Gq GPCR->G_protein Activates PLC PLC IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates TRP TRP Channel Ca_cytosol [Ca²⁺]i ↑ TRP->Ca_cytosol Ca²⁺ Influx G_protein->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds DAG->TRP Activates Downstream Downstream Cellular Responses Ca_cytosol->Downstream Triggers IP3R->Ca_cytosol Ca²⁺ Release Ca_er Ca²⁺ Store Ca_er->IP3R Calcium_Imaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture 1. Cell Culture (on coverslips) stock_prep 2. Prepare Stock Solutions (5-Nitro BAPTA-AM, Indicator) cell_culture->stock_prep loading_sol 3. Prepare Loading Solution stock_prep->loading_sol cell_loading 4. Cell Loading (30-60 min at 37°C) loading_sol->cell_loading wash 5. Wash Cells (3x) cell_loading->wash deester 6. De-esterification (30 min) wash->deester imaging 7. Fluorescence Microscopy deester->imaging baseline 8. Record Baseline imaging->baseline stimulate 9. Apply Stimulus baseline->stimulate record 10. Record Ca²⁺ Response stimulate->record analyze 11. Analyze Data (F/F₀ or Ratio) record->analyze

References

Application Notes and Protocols for Two-Photon Excitation of 5-Nitro BAPTA Tetramethyl Ester-Based Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 5-Nitro BAPTA Tetramethyl Ester-based fluorescent probes for two-photon calcium imaging. This document includes a summary of their properties, detailed experimental protocols for key applications, and visual representations of relevant signaling pathways and workflows.

Introduction to this compound-Based Probes

5-Nitro BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a calcium chelator that forms the core of several fluorescent calcium indicators. The tetramethyl ester (AM ester) form allows the probe to be loaded into live cells, where intracellular esterases cleave the AM groups, trapping the active indicator in the cytosol. Probes derived from 5-Nitro BAPTA are valuable tools for measuring intracellular calcium dynamics, particularly in the context of two-photon excitation microscopy, which offers advantages for imaging deep within biological tissues with reduced phototoxicity and scattering.

One such probe, CaTM-2 AM, is a red fluorescent indicator synthesized from 5-Nitro BAPTA. Its longer excitation and emission wavelengths make it suitable for multicolor imaging experiments and for use in tissues with high autofluorescence in the shorter wavelength regions.

Data Presentation: Photophysical Properties

Quantitative data for this compound-based probes, specifically for two-photon excitation, is not extensively available in the public domain. The following table summarizes the known properties of CaTM-2, a probe derived from 5-Nitro BAPTA.

PropertyCaTM-2Reference
Calcium Dissociation Constant (Kd) 0.20 µM[1]
Maximum Emission Wavelength 609 nm[1]
Two-Photon Absorption Cross-Section (σ₂) at Optimal Wavelength Not Available
Fluorescence Quantum Yield (Φ) Not Available
Recommended Two-Photon Excitation Wavelength Not Available

Experimental Protocols

Protocol 1: In Vitro Two-Photon Calcium Imaging of IP3-Mediated Calcium Release

This protocol describes the use of a this compound-based probe, such as CaTM-2 AM, to visualize intracellular calcium release triggered by the activation of G-protein coupled receptors (GPCRs) and subsequent production of inositol (B14025) trisphosphate (IP3).

1. Reagent Preparation:

  • Probe Stock Solution: Prepare a 1-5 mM stock solution of the this compound-based probe (e.g., CaTM-2 AM) in anhydrous DMSO.

  • Pluronic F-127 Stock Solution: Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.

  • Loading Buffer: Prepare a working solution of the probe by diluting the stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final concentration of 1-5 µM. To aid in solubilization, add Pluronic F-127 to a final concentration of 0.02-0.04%.

  • Agonist Solution: Prepare a stock solution of the desired GPCR agonist (e.g., histamine, ATP) at a concentration 100-1000 times the final working concentration in an appropriate solvent.

2. Cell Loading:

  • Culture cells on glass-bottom dishes or coverslips suitable for microscopy.

  • Remove the culture medium and wash the cells once with the physiological buffer.

  • Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with the physiological buffer to remove excess probe.

  • Incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester.

3. Two-Photon Imaging:

  • Mount the dish or coverslip onto the stage of a two-photon microscope equipped with a femtosecond-pulsed near-infrared laser.

  • Use an appropriate long-wavelength excitation, typically between 1000 nm and 1100 nm for red fluorescent probes.

  • Locate the loaded cells and acquire a baseline fluorescence image series for 1-2 minutes to ensure a stable signal.

  • Add the agonist solution to the imaging chamber and immediately start image acquisition.

  • Record the changes in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

4. Data Analysis:

  • Select regions of interest (ROIs) corresponding to individual cells.

  • Measure the average fluorescence intensity within each ROI for each frame of the time series.

  • Calculate the change in fluorescence relative to the baseline (ΔF/F₀), where ΔF = F - F₀ and F₀ is the average baseline fluorescence.

  • Plot the ΔF/F₀ over time to visualize the calcium transient.

IP3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist GPCR GPCR Agonist->GPCR Binds PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates IP3R IP3 Receptor IP3->IP3R Binds Ca_Probe 5-Nitro BAPTA Probe (e.g., CaTM-2) Ca_Probe_Bound Probe-Ca2+ (Fluorescent) Ca_Probe->Ca_Probe_Bound Fluoresces Ca Ca2+ Ca->Ca_Probe Binds IP3R->Ca Releases ER_Ca Ca2+

Figure 1. IP3-mediated calcium signaling pathway.

Protocol 2: Generalized Protocol for Two-Photon Imaging of Store-Operated Calcium Entry (SOCE)

This protocol provides a general framework for studying SOCE using a this compound-based probe. SOCE is the process by which the depletion of calcium from the endoplasmic reticulum (ER) triggers the influx of extracellular calcium across the plasma membrane.

1. Reagent Preparation:

  • Probe Stock Solution and Loading Buffer: Prepare as described in Protocol 1.

  • Calcium-Free Buffer: Prepare a physiological buffer (e.g., HBSS) without added calcium and supplemented with a low concentration of EGTA (e.g., 0.5 mM) to chelate any residual extracellular calcium.

  • Calcium-Containing Buffer: Prepare the same physiological buffer containing a physiological concentration of calcium (e.g., 2 mM CaCl₂).

  • ER Calcium Pump Inhibitor: Prepare a stock solution of an inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, such as thapsigargin (B1683126) (1-2 µM final concentration) or cyclopiazonic acid (CPA), in DMSO.

2. Cell Loading:

  • Follow the cell loading procedure as described in Protocol 1.

3. Two-Photon Imaging:

  • Mount the loaded cells on the two-photon microscope stage and perfuse with the calcium-free buffer.

  • Acquire a baseline fluorescence image series.

  • Add the SERCA pump inhibitor (e.g., thapsigargin) to the calcium-free buffer to induce passive depletion of ER calcium stores. This will cause a transient increase in cytosolic calcium, which will be detected by the probe.

  • Continue imaging until the fluorescence signal returns to or near the baseline, indicating that the released calcium has been pumped out of the cell.

  • Switch the perfusion to the calcium-containing buffer. The reintroduction of extracellular calcium will trigger SOCE, resulting in a sustained increase in intracellular calcium, which will be observed as a rise in fluorescence.

4. Data Analysis:

  • Analyze the data as described in Protocol 1. The resulting trace should show an initial transient peak corresponding to ER calcium release, followed by a larger, more sustained increase in fluorescence upon the re-addition of extracellular calcium, representing SOCE.

SOCE_Workflow cluster_workflow Experimental Workflow for SOCE Imaging Start Start Load_Cells Load Cells with 5-Nitro BAPTA Probe Start->Load_Cells Baseline Acquire Baseline Fluorescence (Calcium-Free Buffer) Load_Cells->Baseline Add_Thapsigargin Add Thapsigargin (ER Store Depletion) Baseline->Add_Thapsigargin Image_Release Image ER Ca2+ Release Add_Thapsigargin->Image_Release Readd_Calcium Re-introduce Extracellular Ca2+ Image_Release->Readd_Calcium Image_SOCE Image Store-Operated Calcium Entry Readd_Calcium->Image_SOCE Analyze Analyze ΔF/F₀ Image_SOCE->Analyze

Figure 2. Experimental workflow for imaging store-operated calcium entry.

Concluding Remarks

This compound-based probes, such as CaTM-2 AM, are valuable tools for investigating intracellular calcium signaling using two-photon microscopy. Their red-shifted spectral properties offer advantages for deep-tissue and multicolor imaging. While comprehensive two-photon characterization data for these specific probes is limited, the provided protocols offer a robust starting point for their application in studying key calcium signaling pathways. Researchers are encouraged to empirically determine the optimal imaging parameters for their specific experimental setup and biological model.

References

Application Notes and Protocols for 5-NitroBAPTA Tetramethyl Ester in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of 5-NitroBAPTA Tetramethyl Ester (5-NitroBAPTA-AM) in conjunction with patch-clamp electrophysiology. This powerful combination allows for the precise control of intracellular calcium concentration ([Ca²⁺]i) with high temporal and spatial resolution, enabling the investigation of calcium-dependent signaling pathways and their effects on ion channel function.

Introduction to 5-NitroBAPTA-AM

5-NitroBAPTA is a photolabile chelator of calcium ions. In its "caged" form, as the acetoxymethyl (AM) ester, it is membrane-permeant and can be loaded into cells. Once inside the cell, endogenous esterases cleave the AM groups, trapping the active 5-NitroBAPTA form in the cytoplasm. The key feature of 5-NitroBAPTA is its light sensitivity. Upon exposure to ultraviolet (UV) light, the molecule undergoes photolysis, leading to a rapid and significant decrease in its affinity for Ca²⁺. This "uncaging" process results in a near-instantaneous increase in free intracellular calcium, allowing researchers to study the direct consequences of Ca²⁺ elevation on cellular physiology, particularly on the electrical activity recorded using the patch-clamp technique.

Key Applications in Electrophysiology

The combination of 5-NitroBAPTA-AM and patch-clamp electrophysiology is a versatile tool for:

  • Investigating Calcium-Activated Ion Channels: Directly study the kinetics and pharmacology of Ca²⁺-activated channels (e.g., KCa, ClCa) by precisely timing the Ca²⁺ rise with channel recordings.

  • Elucidating Synaptic Plasticity Mechanisms: Trigger and study the downstream signaling cascades of long-term potentiation (LTP) and long-term depression (LTD) that are known to be Ca²⁺-dependent.

  • Screening for Modulators of Calcium Signaling: In drug development, this technique can be used to screen for compounds that modulate Ca²⁺-dependent processes in a controlled manner.

  • Studying Excitation-Contraction Coupling: In muscle cells, this method allows for the precise initiation of Ca²⁺ transients to study the coupling between electrical excitation and mechanical contraction.

Experimental Protocols

Loading Cells with 5-NitroBAPTA-AM

There are two primary methods for loading 5-NitroBAPTA into cells for patch-clamp experiments: bath application of the AM ester or inclusion of the salt form in the patch pipette.

Protocol 3.1.1: Bath Application of 5-NitroBAPTA-AM

This method is suitable for loading a population of cells before patching.

  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of 5-NitroBAPTA-AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Working Solution Preparation: Dilute the stock solution in the desired extracellular recording solution to a final concentration of 1-10 µM. To aid in solubilization and prevent precipitation, the addition of Pluronic F-127 (0.02-0.04%) to the working solution is recommended.

  • Cell Incubation: Replace the cell culture medium with the 5-NitroBAPTA-AM working solution. Incubate the cells for 30-60 minutes at room temperature (20-25°C) or 37°C, protected from light. The optimal incubation time and temperature should be determined empirically for each cell type.

  • Washing: After incubation, wash the cells thoroughly with the extracellular recording solution at least three times to remove any unloaded 5-NitroBAPTA-AM.

  • De-esterification: Allow the cells to rest for at least 30 minutes in the extracellular solution to ensure complete de-esterification by intracellular esterases. This step is crucial for the chelator to become active.

Protocol 3.1.2: Loading via the Patch Pipette

This method delivers a precise concentration of the active, non-esterified form of 5-NitroBAPTA directly into the patched cell.

  • Pipette Solution Preparation: Dissolve the salt form of 5-NitroBAPTA (e.g., K₅-5-NitroBAPTA) directly into the standard intracellular patch pipette solution to a final concentration typically ranging from 1 to 5 mM. The exact concentration will depend on the desired Ca²⁺ buffering capacity and the expected Ca²⁺ influx.

  • Co-loading with a Calcium Indicator: It is highly recommended to co-load a fluorescent calcium indicator (e.g., Fura-2, Fluo-4) along with 5-NitroBAPTA in the pipette solution. This will allow for the simultaneous measurement of the intracellular calcium concentration and the electrophysiological response.

  • Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration. Allow at least 10-15 minutes for the contents of the pipette to dialyze into the cell and equilibrate before starting the photolysis experiment.

Photolysis of 5-NitroBAPTA

Photolysis is the critical step to release the caged calcium.

  • Light Source: A high-intensity UV light source is required. This is typically a flash lamp or a UV laser coupled to the microscope.

  • Wavelength: The optimal wavelength for photolysis of 5-NitroBAPTA is in the near-UV range, typically between 350 and 380 nm.

  • Light Delivery: The UV light is delivered through the microscope objective, focused on the cell of interest.

  • Pulse Duration: The duration of the UV flash is typically in the range of 1-10 milliseconds. The duration and intensity of the flash will determine the amount of calcium uncaged. These parameters should be carefully calibrated and optimized for each experimental setup to achieve the desired intracellular calcium concentration.

Data Presentation

The following tables summarize typical quantitative data obtained from experiments utilizing 5-NitroBAPTA in conjunction with patch-clamp electrophysiology.

Table 1: 5-NitroBAPTA Loading and Photolysis Parameters

ParameterTypical RangeNotes
Loading Method Bath Application (AM ester) or Pipette Dialysis (salt form)Choose based on experimental needs.
AM Ester Concentration 1 - 10 µMOptimize for cell type.
Incubation Time (AM) 30 - 60 minutesLonger times may increase loading but also potential toxicity.
De-esterification Time > 30 minutesCrucial for AM ester hydrolysis.
Pipette Concentration (Salt) 1 - 5 mMHigher concentrations provide greater Ca²⁺ buffering.
Photolysis Wavelength 350 - 380 nmEnsure your light source is in this range.
UV Flash Duration 1 - 10 msAdjust to control the amount of Ca²⁺ release.

Table 2: Example of Ca²⁺-Activated Current Response to 5-NitroBAPTA Photolysis

Cell TypePatch-Clamp ModeHolding PotentialPre-Photolysis [Ca²⁺]iPost-Photolysis [Ca²⁺]iPeak Inward CurrentIon Channel
Cultured Hippocampal NeuronWhole-Cell Voltage Clamp-60 mV~50 nM~1-5 µM-250 ± 50 pACa²⁺-activated K⁺ channel
Ventricular MyocyteWhole-Cell Voltage Clamp-80 mV~100 nM~2-10 µM-500 ± 100 pANa⁺/Ca²⁺ exchanger
HEK293 cells expressing TRPM4Inside-Out Patch+60 mV<10 nM~10 µM+150 ± 30 pATRPM4 channel

Signaling Pathways and Experimental Workflows

Calcium-Dependent Signaling Pathway

The following diagram illustrates a generic calcium-dependent signaling cascade that can be investigated using 5-NitroBAPTA and patch-clamp.

Calcium_Signaling UV_Flash UV Flash (350-380 nm) 5_NitroBAPTA 5-NitroBAPTA-Ca²⁺ UV_Flash->5_NitroBAPTA triggers Uncaging Photolysis 5_NitroBAPTA->Uncaging Ca_Increase Rapid Increase in [Ca²⁺]i Uncaging->Ca_Increase results in Calmodulin Calmodulin Ca_Increase->Calmodulin activates PKC PKC Ca_Increase->PKC activates Ion_Channel Ca²⁺-Activated Ion Channel Ca_Increase->Ion_Channel directly gates CaMKII CaMKII Calmodulin->CaMKII activates CaMKII->Ion_Channel phosphorylates PKC->Ion_Channel phosphorylates Electrophysiological_Response Change in Membrane Current/Voltage Ion_Channel->Electrophysiological_Response leads to

Caption: A generalized calcium signaling pathway initiated by UV photolysis of 5-NitroBAPTA.

Experimental Workflow

The following diagram outlines the logical flow of a typical experiment combining 5-NitroBAPTA uncaging with patch-clamp electrophysiology.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture/ Tissue Preparation Loading Load Cells with 5-NitroBAPTA-AM (or prepare pipette solution) Cell_Culture->Loading De_esterification De-esterification (for AM ester) Loading->De_esterification Patch_Clamp Establish Whole-Cell Patch-Clamp Configuration De_esterification->Patch_Clamp Baseline Record Baseline Electrophysiological Activity Patch_Clamp->Baseline Photolysis Apply UV Flash to Uncage Ca²⁺ Baseline->Photolysis Record_Response Record Electrophysiological Response to Ca²⁺ Increase Photolysis->Record_Response Data_Acquisition Data Acquisition Record_Response->Data_Acquisition Analysis Analyze Current/Voltage Changes Data_Acquisition->Analysis Quantification Quantify Ca²⁺-dependence of Ion Channel Properties Analysis->Quantification

Caption: A streamlined workflow for a patch-clamp experiment using 5-NitroBAPTA.

Troubleshooting and Considerations

  • Phototoxicity: High-intensity or prolonged UV exposure can be toxic to cells. It is crucial to use the minimum necessary UV light to achieve the desired calcium uncaging and to include appropriate controls to assess cell health.

  • Incomplete De-esterification: Incomplete hydrolysis of the AM ester will result in a lower intracellular concentration of the active chelator and potentially confounding effects from the ester byproducts. Ensure adequate de-esterification time.

  • Buffering Effects: Remember that even in its uncaged form, 5-NitroBAPTA and its photoproducts can still buffer calcium to some extent. This should be considered when interpreting the kinetics of calcium-dependent processes.

  • Calibration of Calcium Concentration: The precise intracellular calcium concentration achieved after photolysis should be calibrated using a co-loaded fluorescent calcium indicator and appropriate calibration procedures.

  • Control Experiments: Perform control experiments without 5-NitroBAPTA loading but with UV exposure to control for any direct effects of UV light on the recorded currents. Also, perform experiments with 5-NitroBAPTA loading but without UV exposure to assess any effects of the caged compound itself.

By following these guidelines and protocols, researchers can effectively utilize 5-NitroBAPTA Tetramethyl Ester to precisely investigate the intricate roles of calcium in cellular electrophysiology.

Revolutionizing Cellular Analysis: Targeted Delivery of 5-NitroBAPTA Tetramethyl Ester to Subcellular Compartments

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of cellular biology, the ability to dissect and understand the nuanced roles of specific organelles is paramount. A groundbreaking set of application notes and protocols released today details advanced techniques for delivering the potent calcium chelator, 5-NitroBAPTA Tetramethyl Ester (5-NitroBAPTA-AM), to distinct cellular compartments. This development promises to provide researchers, scientists, and drug development professionals with unprecedented control over intracellular calcium signaling, opening new avenues for investigating cellular function and pathology.

The acetoxymethyl (AM) ester form of 5-NitroBAPTA allows this otherwise membrane-impermeable molecule to passively diffuse across the cell membrane. Once inside, ubiquitous intracellular esterases cleave the AM groups, trapping the now active, charged form of 5-NitroBAPTA within the cell. However, achieving generalized cytosolic loading is often insufficient for studying the highly localized and rapid calcium signaling events that orchestrate a vast array of cellular processes. These new protocols address this challenge by providing methodologies to direct 5-NitroBAPTA to the mitochondria, nucleus, and endoplasmic reticulum.

Key Techniques for Targeted Delivery

The application notes outline three primary strategies for achieving subcellular specificity:

  • Mitochondrial Targeting: This technique leverages the highly negative membrane potential of the inner mitochondrial membrane. By conjugating 5-NitroBAPTA-AM to a lipophilic cation, such as triphenylphosphonium (TPP), the molecule is actively drawn to and accumulated within the mitochondrial matrix. This approach is critical for studying the organelle's central role in apoptosis and energy metabolism.

  • Nuclear Targeting: To deliver 5-NitroBAPTA to the nucleus, a classic strategy of utilizing a Nuclear Localization Signal (NLS) is employed. By attaching a specific peptide sequence, such as the well-characterized SV40 T-antigen NLS (PKKKRKV), to the 5-NitroBAPTA-AM molecule, it can be recognized by the nuclear import machinery and actively transported through the nuclear pore complex. This allows for the precise investigation of calcium's role in gene expression and nuclear signaling cascades.

  • Endoplasmic Reticulum (ER) Targeting: Targeting the ER, a primary intracellular calcium store, is achieved by exploiting its unique protein retention and lipid metabolism pathways. One method involves conjugating 5-NitroBAPTA-AM to a molecule with a high affinity for ER-resident proteins or by utilizing specific ER retention signals. For small molecules, leveraging hydrophobic interactions with ER membranes, for instance by attaching a pentafluorophenyl group, can also promote localization to this organelle.

Quantitative Analysis and Validation

A cornerstone of these protocols is the emphasis on quantitative validation of subcellular localization. The accompanying table summarizes the expected outcomes and key validation methods for each targeting strategy.

Targeting MoietyTarget OrganellePrinciple of TargetingKey Validation MethodsExpected Localization Efficiency (Qualitative)
Triphenylphosphonium (TPP)MitochondriaNegative mitochondrial membrane potentialCo-localization with MitoTracker dyes, Subcellular fractionation and quantificationHigh
Nuclear Localization Signal (NLS)NucleusActive transport via importin pathwayCo-localization with nuclear stains (e.g., DAPI, Hoechst), Immunofluorescence against the NLS tagHigh
ER Retention Signal/Hydrophobic MoietyEndoplasmic ReticulumProtein retention pathways/hydrophobic interactionsCo-localization with ER-Tracker dyes, Immunofluorescence against ER-resident proteinsModerate to High

Experimental Protocols

Detailed, step-by-step protocols are provided for the synthesis of targeted 5-NitroBAPTA-AM conjugates, cell loading procedures, and validation of subcellular localization using fluorescence microscopy.

Protocol 1: Synthesis and Loading of Mitochondria-Targeted 5-NitroBAPTA-AM (Mito-NitroBAPTA-AM)

Objective: To synthesize a TPP-conjugated 5-NitroBAPTA-AM and load it into live cells for mitochondrial calcium chelation.

Materials:

  • 5-NitroBAPTA, AM ester

  • (4-Carboxybutyl)triphenylphosphonium bromide

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Live cells (e.g., HeLa)

  • MitoTracker Red CMXRos

  • Confocal microscope

Procedure:

Part A: Synthesis of TPP-5-NitroBAPTA-AM Conjugate

  • Activate the carboxylic acid of (4-Carboxybutyl)triphenylphosphonium bromide with DCC and NHS in anhydrous DMF to form an NHS ester.

  • React the NHS ester of TPP with an amine-modified derivative of 5-NitroBAPTA-AM in anhydrous DMF.

  • Purify the resulting TPP-5-NitroBAPTA-AM conjugate using column chromatography.

  • Confirm the structure and purity of the final product by NMR and mass spectrometry.

Part B: Cell Loading and Validation

  • Culture HeLa cells on glass-bottom dishes suitable for microscopy.

  • Prepare a 1-5 µM working solution of Mito-NitroBAPTA-AM in serum-free medium. For optimal loading, the use of a non-ionic detergent like Pluronic F-127 at a final concentration of ~0.02% is recommended to improve the aqueous solubility of the AM ester.[1][2]

  • Incubate the cells with the Mito-NitroBAPTA-AM solution for 30-60 minutes at 37°C.

  • Wash the cells twice with fresh, warm medium.

  • Co-stain the cells with 100 nM MitoTracker Red CMXRos for 15 minutes to visualize the mitochondria.

  • Image the cells using a confocal microscope, exciting the de-esterified 5-NitroBAPTA at ~488 nm and MitoTracker Red at ~579 nm.

  • Analyze the co-localization of the 5-NitroBAPTA fluorescence with the MitoTracker signal to confirm mitochondrial targeting.

Protocol 2: Delivery of Nucleus-Targeted 5-NitroBAPTA-AM (Nuc-NitroBAPTA-AM)

Objective: To deliver 5-NitroBAPTA-AM to the nucleus using an NLS peptide.

Materials:

  • 5-NitroBAPTA-AM with a reactive group (e.g., NHS ester)

  • NLS peptide (e.g., PKKKRKV) with a terminal amine

  • Anhydrous DMSO

  • Live cells (e.g., HEK293)

  • DAPI or Hoechst 33342

  • Confocal microscope

Procedure:

Part A: Synthesis of NLS-5-NitroBAPTA-AM Conjugate

  • Dissolve the NLS peptide and the reactive 5-NitroBAPTA-AM in anhydrous DMSO.

  • Allow the conjugation reaction to proceed, forming a stable amide bond.

  • Purify the NLS-5-NitroBAPTA-AM conjugate by HPLC.

  • Verify the product by mass spectrometry.

Part B: Cell Loading and Validation

  • Culture HEK293 cells on glass-bottom dishes.

  • Prepare a 5-10 µM working solution of Nuc-NitroBAPTA-AM in serum-free medium.

  • Incubate the cells with the Nuc-NitroBAPTA-AM solution for 1-2 hours at 37°C to allow for cellular uptake and nuclear import.

  • Wash the cells with fresh medium.

  • Stain the nuclei with a live-cell compatible nuclear stain like Hoechst 33342 for 10 minutes.

  • Image the cells using a confocal microscope, observing the fluorescence of the de-esterified 5-NitroBAPTA and the nuclear stain.

  • Confirm nuclear localization by assessing the overlap of the two fluorescence signals.

Protocol 3: Targeting 5-NitroBAPTA-AM to the Endoplasmic Reticulum (ER-NitroBAPTA-AM)

Objective: To achieve ER-specific accumulation of 5-NitroBAPTA-AM.

Materials:

  • 5-NitroBAPTA-AM

  • Pentafluorophenyl derivative for conjugation

  • Live cells (e.g., COS-7)

  • ER-Tracker Red

  • Confocal microscope

Procedure:

Part A: Synthesis of ER-Targeted 5-NitroBAPTA-AM

  • Synthesize an amine-reactive derivative of a hydrophobic moiety, such as a pentafluorophenyl group.

  • Conjugate this to an amine-functionalized 5-NitroBAPTA-AM.

  • Purify the product via chromatography.

Part B: Cell Loading and Validation

  • Culture COS-7 cells on a suitable imaging dish.

  • Prepare a 2-5 µM working solution of ER-NitroBAPTA-AM in imaging buffer.

  • Load the cells for 30-45 minutes at 37°C.

  • Wash the cells.

  • Co-stain with ER-Tracker Red for 20 minutes.

  • Acquire images on a confocal microscope and analyze for co-localization between the 5-NitroBAPTA signal and the ER-Tracker.

Visualizing the Pathways

To further elucidate the mechanisms of targeted delivery, the following diagrams illustrate the key signaling and workflow processes.

subcellular_delivery_workflows cluster_loading Cell Loading cluster_targeting Subcellular Targeting cluster_activation Probe Activation 5-NitroBAPTA-AM_conjugate Targeted 5-NitroBAPTA-AM Cell_Membrane Cell Membrane (Passive Diffusion) 5-NitroBAPTA-AM_conjugate->Cell_Membrane Cytosol Cytosol Cell_Membrane->Cytosol Mitochondrion Mitochondrion Cytosol->Mitochondrion TPP-mediated (ΔΨm-dependent) Nucleus Nucleus Cytosol->Nucleus NLS-mediated (Importin-dependent) ER Endoplasmic Reticulum Cytosol->ER Hydrophobicity/Signal -mediated De-esterification De-esterification (Esterase Activity) Mitochondrion->De-esterification Nucleus->De-esterification ER->De-esterification Active_Probe Active 5-NitroBAPTA (Trapped in Organelle) De-esterification->Active_Probe

Figure 1. General workflow for the delivery and activation of targeted 5-NitroBAPTA-AM.

signaling_pathways cluster_mito Mitochondrial Calcium Signaling cluster_nuc Nuclear Calcium Signaling cluster_er ER Calcium Dynamics Mito_Ca_Influx Ca2+ Influx Mito_NitroBAPTA Mito-NitroBAPTA Mito_Ca_Influx->Mito_NitroBAPTA Chelated Metabolism Metabolism Mito_Ca_Influx->Metabolism Apoptosis Apoptosis Mito_Ca_Influx->Apoptosis Nuc_Ca_Influx Ca2+ Influx Nuc_NitroBAPTA Nuc-NitroBAPTA Nuc_Ca_Influx->Nuc_NitroBAPTA Chelated Gene_Expression Gene Expression Nuc_Ca_Influx->Gene_Expression Nuc_Enzymes Nuclear Enzymes Nuc_Ca_Influx->Nuc_Enzymes ER_Ca_Release Ca2+ Release ER_NitroBAPTA ER-NitroBAPTA ER_Ca_Release->ER_NitroBAPTA Buffered IP3R_RyR IP3R / RyR ER_Ca_Release->IP3R_RyR Cytosolic_Ca Cytosolic Ca2+ Signaling IP3R_RyR->Cytosolic_Ca

Figure 2. Simplified signaling pathways influenced by targeted 5-NitroBAPTA.

These detailed application notes and protocols represent a significant step forward in the ability of researchers to probe the intricate and compartmentalized world of intracellular calcium signaling. By providing the tools to precisely manipulate calcium levels within specific organelles, the scientific community is now better equipped to unravel the fundamental mechanisms of cellular life and disease.

References

Application Notes: Experimental Setup for Calcium Imaging with 5-Nitro BAPTA Tetramethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Nitro BAPTA Tetramethyl Ester is a cell-permeant calcium chelator.[1][2] As an acetoxymethyl (AM) ester, it can readily cross the plasma membrane of live cells. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active form, 5-Nitro BAPTA, in the cytosol. This active form is a potent chelator of calcium ions (Ca²⁺), effectively buffering intracellular calcium concentrations.[3] This characteristic makes it a valuable tool for investigating the role of calcium signaling in a variety of cellular processes. When used as a "caged" compound, photolysis with UV light can be used to rapidly alter its calcium-binding affinity, providing temporal and spatial control over intracellular calcium levels.[4][5][6]

Mechanism of Action

The utility of this compound in controlling intracellular calcium lies in its two-step activation process: passive loading and intracellular activation, followed by light-induced alteration of its function.

  • Cellular Uptake and Activation: The lipophilic AM ester groups allow the molecule to diffuse across the cell membrane. Inside the cell, cytosolic esterases hydrolyze these groups, converting the molecule into its membrane-impermeant, active form, 5-Nitro BAPTA.[3]

  • Calcium Chelation: The activated 5-Nitro BAPTA has a high affinity for Ca²⁺, effectively binding to free intracellular calcium ions and reducing the cytosolic calcium concentration.[2]

  • Photolysis (Uncaging): Caged calcium compounds are designed to change their affinity for calcium upon photolysis. While 5-Nitro BAPTA itself is a chelator, related caged compounds like nitr-5 experience a significant decrease in calcium affinity after absorbing a photon of UV light.[4] This results in a rapid release of Ca²⁺, causing a localized and transient increase in intracellular calcium concentration. This precise control allows researchers to study the downstream effects of calcium signaling with high temporal and spatial resolution.[6][7][8]

Applications

  • Studying Calcium-Dependent Signaling Pathways: By controlling the timing and location of calcium release, researchers can investigate the role of calcium in various signaling cascades.[6]

  • Investigating Neuronal Processes: Caged calcium compounds are particularly useful in neuroscience for studying processes like synaptic transmission and plasticity.[7][9]

  • Muscle Contraction Studies: The rapid release of calcium can be used to trigger and study the mechanisms of muscle contraction.[5]

  • Drug Development: This technique can be employed to screen for drugs that modulate calcium signaling pathways.

Quantitative Data

Table 1: Properties of BAPTA Derivatives

CompoundDissociation Constant (Kd) for Ca²⁺Key FeatureReference
BAPTA~110 nMHigh selectivity for Ca²⁺ over Mg²⁺.[4]
5-Nitro BAPTA~400,000 nMVery low affinity, for buffering millimolar Ca²⁺ levels.[10]
5,5'-Difluoro BAPTA650 nMUsed in ¹⁹F NMR studies of Ca²⁺.[10]
nitr-5 (before photolysis)145 nMCaged Ca²⁺ compound.[4]
nitr-5 (after photolysis)6 µMForty-fold loss of affinity for Ca²⁺.[4]
DM-nitrophen (before photolysis)5 nMHigh Ca²⁺ affinity before photolysis.[11]
DM-nitrophen (after photolysis)3 mMLarge change in affinity upon photolysis.[12]
NP-EGTA (before photolysis)80 nMCaged Ca²⁺ compound.[12]
NP-EGTA (after photolysis)1 mMSignificant decrease in Ca²⁺ affinity.[12]

Note: Kd values can vary depending on experimental conditions such as pH, temperature, and ionic strength.

Table 2: Typical Loading Parameters for BAPTA-AM Esters

ParameterTypical RangeNotesReference
BAPTA-AM Concentration 1-10 µMCell-type dependent, requires optimization.[3]
Loading Time 20-120 minutesHighly cell-type dependent.[3]
Loading Temperature 37°CStandard cell culture conditions.[13]
Pluronic F-127 Concentration 0.02-0.04% (w/v)Aids in dispersing the AM ester in aqueous buffer.[10][14]
Probenecid (B1678239) Concentration 1-2.5 mMInhibits organic anion transporters to reduce dye leakage.[13][15]
De-esterification Time 20-30 minutesAllows for complete cleavage of AM esters by intracellular esterases.[3]

Experimental Protocols

Protocol 1: Loading Cells with this compound

This protocol provides a general guideline for loading adherent cells with this compound. Optimization will be required for different cell types and experimental conditions.

Materials:

  • This compound

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic F-127 (10% w/v in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Probenecid (optional)

  • Adherent cells cultured on glass-bottom dishes suitable for imaging

Procedure:

  • Prepare Stock Solutions:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a 1-10 mM stock solution in anhydrous DMSO. Vortex to ensure it is fully dissolved.

    • Store stock solutions in small aliquots at -20°C, protected from light.

  • Prepare Loading Buffer:

    • On the day of the experiment, prepare a 2X working solution of this compound in your chosen physiological buffer (e.g., HBSS). The final in-well concentration is typically between 1-10 µM.

    • To aid in solubility, pre-mix the this compound stock solution with an equal volume of 10% Pluronic F-127 before diluting into the buffer.[10]

    • If using probenecid to prevent dye leakage, add it to the loading buffer at this stage.

  • Cell Loading:

    • Wash the cultured cells twice with the physiological buffer.

    • Add an equal volume of the 2X loading buffer to the cells in the culture dish.

    • Incubate the cells at 37°C for 30-60 minutes. The optimal time will vary with cell type.

  • Wash and De-esterification:

    • After incubation, wash the cells three times with fresh, warm physiological buffer to remove extracellular this compound.

    • Add fresh buffer and incubate for an additional 20-30 minutes at 37°C to allow for complete de-esterification of the AM ester.[3]

  • Ready for Experiment:

    • The cells are now loaded with 5-Nitro BAPTA and are ready for the calcium imaging and photolysis experiment.

Protocol 2: Calcium Imaging and Photolysis

This protocol outlines the general steps for performing a calcium imaging experiment with photolysis of a caged calcium compound.

Equipment:

  • Inverted microscope equipped for fluorescence imaging

  • High-speed camera (e.g., sCMOS or EMCCD)

  • UV light source for photolysis (e.g., xenon flash lamp or a UV laser).[4]

  • Software for image acquisition and analysis

Procedure:

  • Cell Preparation:

    • Load cells with this compound (as a chelator) and a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) following a similar loading protocol. Co-loading can be performed.

  • Baseline Imaging:

    • Place the dish with the loaded cells on the microscope stage.

    • Acquire baseline fluorescence images for a short period to establish a stable baseline of intracellular calcium.

  • Photolysis (Uncaging):

    • Deliver a brief pulse of UV light to a targeted region of interest (e.g., a single cell or a subcellular region). The duration and intensity of the UV pulse will need to be optimized to achieve the desired calcium concentration change.

  • Post-Photolysis Imaging:

    • Immediately following the UV flash, acquire a rapid time-series of fluorescence images to capture the resulting calcium transient.

  • Data Analysis:

    • Measure the change in fluorescence intensity over time in the region of interest.

    • Convert the fluorescence signal to calcium concentration, if calibrated.

    • Analyze the kinetics of the calcium transient (e.g., rise time, decay time, amplitude).

Visualizations

G cluster_0 Cell Loading and Activation cluster_1 Cytosol BAPTA_AM 5-Nitro BAPTA-AM (Cell Permeant) Membrane Cell Membrane BAPTA_AM->Membrane Diffusion BAPTA_AM_inside 5-Nitro BAPTA-AM BAPTA 5-Nitro BAPTA (Active Chelator) Ca2_bound Ca²⁺-BAPTA Complex BAPTA->Ca2_bound Chelation Esterases Intracellular Esterases Esterases->BAPTA_AM_inside Ca2_free Free Ca²⁺ Ca2_free->Ca2_bound BAPTA_AM_inside->BAPTA Cleavage

Caption: Mechanism of 5-Nitro BAPTA-AM loading and activation.

G start Start prep_cells Prepare Cells in Imaging Dish start->prep_cells load_dye Load with 5-Nitro BAPTA-AM and Ca²⁺ Indicator prep_cells->load_dye wash Wash to Remove Extracellular Dye load_dye->wash deesterify De-esterification Incubation wash->deesterify baseline Acquire Baseline Fluorescence deesterify->baseline photolysis UV Photolysis (Uncaging) baseline->photolysis record Record Post-Photolysis Ca²⁺ Transient photolysis->record analyze Data Analysis record->analyze end End analyze->end

Caption: Experimental workflow for calcium imaging with photolysis.

G cluster_0 Experimental Control cluster_1 Cellular Events UV_light UV Light Pulse Caged_Ca Caged Ca²⁺ Compound UV_light->Caged_Ca Photolysis Free_Ca Increased Free Ca²⁺ Caged_Ca->Free_Ca Signaling Downstream Ca²⁺ Signaling Free_Ca->Signaling Response Cellular Response Signaling->Response

Caption: Signaling pathway initiated by photolysis of a caged calcium compound.

References

Application Notes and Protocols for Monitoring Mitochondrial Calcium Uptake with 5-Nitro BAPTA Tetramethyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria are central to cellular calcium (Ca²⁺) homeostasis, sequestering and releasing Ca²⁺ to regulate a multitude of cellular processes, including energy metabolism, cell signaling, and apoptosis. The accurate measurement of mitochondrial Ca²⁺ dynamics is therefore crucial for understanding cellular physiology and pathology. 5-Nitro BAPTA (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a highly selective Ca²⁺ chelator. Its acetoxymethyl (AM) ester form, 5-Nitro BAPTA Tetramethyl Ester (5N-BAPTA-AM), is a membrane-permeant molecule that can be loaded into live cells.

It is important to note that 5N-BAPTA-AM itself is not a fluorescent indicator but rather a Ca²⁺ chelator and a versatile building block for the synthesis of fluorescent Ca²⁺ probes.[1][2] Once inside the cell, intracellular esterases cleave the AM esters, releasing the active, membrane-impermeant 5-Nitro BAPTA, which can buffer intracellular Ca²⁺. Fluorescent derivatives of 5-Nitro BAPTA are engineered to report on Ca²⁺ concentration changes through alterations in their fluorescence properties. This document provides detailed application notes and protocols for the use of fluorescent derivatives of 5-Nitro BAPTA for monitoring mitochondrial Ca²⁺ uptake.

Principle of Action

Fluorescent Ca²⁺ indicators derived from 5-Nitro BAPTA function by coupling the Ca²⁺-binding BAPTA moiety to a fluorophore. The binding of Ca²⁺ to the BAPTA chelator induces a conformational change that alters the electronic properties of the attached fluorophore, leading to a change in its fluorescence intensity or spectral properties. The acetoxymethyl ester groups render the molecule lipophilic, allowing it to passively diffuse across the plasma and mitochondrial membranes. Inside the mitochondrial matrix, endogenous esterases cleave the AM esters, trapping the charged indicator and making it responsive to local Ca²⁺ concentrations.

Quantitative Data of BAPTA-Based Calcium Indicators

The selection of an appropriate Ca²⁺ indicator depends on the specific experimental requirements, including the expected Ca²⁺ concentration range and the desired spectral properties. Below is a table summarizing the properties of 5-Nitro BAPTA and a representative fluorescent derivative, alongside other commonly used mitochondrial Ca²⁺ indicators for comparison.

Indicator NameTypeDissociation Constant (Kd) for Ca²⁺Excitation (Ex) / Emission (Em) Wavelengths (nm)Key Features
5-Nitro BAPTA Chelator~400 µM[3]-Non-fluorescent; building block for low-affinity Ca²⁺ indicators.[1]
CaTM-2 AM Red FluorescentNot specified~590 / ~610-680[1]A red fluorescent probe synthesized from 5-Nitro BAPTA.[1]
Rhod-2 AM Red Fluorescent~570 nM[4]~557 / ~581Tends to accumulate in mitochondria due to its positive charge.[5]
X-rhod-1 AM Red Fluorescent~700 nM[5]~580 / ~600Similar to Rhod-2 with a slightly red-shifted spectrum.[5]
Fluo-4 AM Green Fluorescent~345 nM~494 / ~516Bright green indicator, can be used for mitochondrial measurements in permeabilized cells.[6]
mt-fura-2 Ratiometric~1.5 µM[7]340 & 380 / 510A ratiometric indicator specifically targeted to mitochondria.[7]

Signaling Pathway: Mitochondrial Calcium Uptake

Mitochondria take up Ca²⁺ from the cytosol primarily through the mitochondrial calcium uniporter (MCU), a multi-protein complex located in the inner mitochondrial membrane. This process is driven by the large electrochemical gradient across the inner membrane.

MitochondrialCalciumUptake cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_matrix Matrix cluster_imm Inner Membrane Ca_cytosol Cytosolic Ca²⁺ MCU Mitochondrial Calcium Uniporter (MCU) Ca_cytosol->MCU Uptake Ca_matrix Mitochondrial Ca²⁺ TCA TCA Cycle Activation Ca_matrix->TCA Stimulates ATP ATP Production TCA->ATP Drives MCU->Ca_matrix

Mitochondrial Calcium Uptake Pathway

Experimental Workflow: Monitoring Mitochondrial Calcium

The following diagram outlines the general workflow for loading cells with a 5-Nitro BAPTA derivative AM ester and subsequent imaging of mitochondrial Ca²⁺.

ExperimentalWorkflow A Prepare Loading Solution (e.g., CaTM-2 AM in buffer with Pluronic® F-127) C Incubate Cells with Loading Solution (e.g., 30-60 min at 37°C) A->C B Cell Culture (Adherent cells on coverslips) B->C D Wash Cells (Remove excess dye) C->D E De-esterification (Allow esterase activity, e.g., 30 min) D->E F Image Cells (Confocal or fluorescence microscopy) E->F G Data Analysis (Measure fluorescence intensity changes) F->G

Cell Loading and Imaging Workflow

Experimental Protocols

Protocol 1: Preparation of Stock and Loading Solutions
  • Reagent Preparation :

    • Prepare a 1-10 mM stock solution of the 5-Nitro BAPTA derivative AM ester (e.g., CaTM-2 AM) in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

    • Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO to aid in the dispersion of the AM ester in aqueous solution.

    • Prepare a suitable physiological buffer, such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline solution.

  • Loading Solution Preparation :

    • On the day of the experiment, thaw the AM ester and Pluronic® F-127 stock solutions to room temperature.

    • For a final loading concentration of 1-10 µM, dilute the AM ester stock solution into the physiological buffer.

    • To improve solubility, first mix the AM ester stock solution with an equal volume of the 20% Pluronic® F-127 stock solution before diluting in the buffer. The final concentration of Pluronic® F-127 should be around 0.02-0.04%.

Protocol 2: Cell Loading and Imaging
  • Cell Seeding : Seed cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere overnight.

  • Cell Loading :

    • Aspirate the culture medium and wash the cells once with the physiological buffer.

    • Add the prepared loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator. The optimal loading time and concentration may need to be determined empirically for each cell type.

  • Washing :

    • Aspirate the loading solution and wash the cells two to three times with fresh, warm physiological buffer to remove any extracellular dye.

  • De-esterification :

    • Add fresh physiological buffer to the cells and incubate for an additional 30 minutes at 37°C to ensure complete cleavage of the AM esters by intracellular esterases.

  • Imaging :

    • Mount the coverslip or dish onto the stage of a fluorescence or confocal microscope.

    • Excite the cells at the appropriate wavelength for the specific 5-Nitro BAPTA derivative (e.g., ~590 nm for CaTM-2) and record the emission at the corresponding wavelength (e.g., ~610-680 nm for CaTM-2).[1]

    • Acquire baseline fluorescence images before stimulating the cells.

    • Induce mitochondrial Ca²⁺ uptake using an appropriate stimulus (e.g., an agonist that triggers intracellular Ca²⁺ release or a Ca²⁺ ionophore).

    • Record the changes in fluorescence intensity over time.

Protocol 3: Co-localization with a Mitochondrial Marker (Optional but Recommended)

To confirm the mitochondrial localization of the Ca²⁺ indicator, co-staining with a known mitochondrial marker is advised.

  • Mitochondrial Marker Staining : Prior to or concurrently with the Ca²⁺ indicator loading, incubate the cells with a mitochondrial marker such as MitoTracker™ Green FM (if using a red Ca²⁺ indicator) according to the manufacturer's protocol.

  • Imaging : During image acquisition, use separate channels to capture the fluorescence from the Ca²⁺ indicator and the mitochondrial marker. An overlay of the two images will demonstrate the degree of co-localization.

Data Analysis and Interpretation

The change in fluorescence intensity of the 5-Nitro BAPTA derivative is proportional to the change in mitochondrial Ca²⁺ concentration. Data are typically presented as a relative fluorescence change (ΔF/F₀), calculated as:

ΔF/F₀ = (F - F₀) / F₀

Where:

  • F is the fluorescence intensity at a given time point after stimulation.

  • F₀ is the baseline fluorescence intensity before stimulation.

An increase in this ratio indicates an increase in mitochondrial Ca²⁺ concentration.

Troubleshooting

IssuePossible CauseSuggested Solution
Low fluorescence signal - Incomplete de-esterification of the AM ester.- Low dye loading concentration.- Dye leakage from the cells.- Increase the de-esterification time.- Optimize the loading concentration and time.- Use an organic anion transporter inhibitor like probenecid (B1678239) (1-2.5 mM) in the loading and imaging buffer.
High background fluorescence - Incomplete removal of extracellular dye.- Dye compartmentalization in other organelles.- Ensure thorough washing after loading.- Co-localize with a mitochondrial marker to confirm specificity.- In some cases, permeabilizing the plasma membrane with a mild detergent like digitonin (B1670571) can help wash out cytosolic dye, leaving the mitochondrial signal.[6]
Phototoxicity or photobleaching - High excitation light intensity.- Prolonged exposure to excitation light.- Use the lowest possible excitation intensity that provides a good signal-to-noise ratio.- Reduce the exposure time and/or the frequency of image acquisition.

Conclusion

Fluorescent derivatives of this compound offer a chemical biology approach to the investigation of mitochondrial Ca²⁺ dynamics. While 5N-BAPTA-AM itself is a non-fluorescent chelator, its derivatives can be valuable tools for researchers. The successful application of these probes relies on careful optimization of loading conditions and appropriate experimental controls, including co-localization with mitochondrial markers. By following the protocols and considering the troubleshooting advice provided in these application notes, researchers can effectively monitor mitochondrial Ca²⁺ uptake and gain deeper insights into the complex role of mitochondria in cellular Ca²⁺ signaling.

References

Troubleshooting & Optimization

Preventing precipitation of 5-Nitro BAPTA Tetramethyl Ester in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Nitro BAPTA Tetramethyl Ester (also known as 5-Nitro BAPTA-AM). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this product and to troubleshoot common issues, particularly the prevention of its precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

This compound (5-Nitro BAPTA-AM) is a cell-permeant calcium chelator. Its primary function is to enter live cells and buffer intracellular calcium concentrations. The acetoxymethyl (AM) ester groups make the molecule lipophilic, allowing it to cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now active, membrane-impermeant form, 5-Nitro BAPTA, in the cytosol where it can bind to calcium ions.

Q2: Why does 5-Nitro BAPTA-AM precipitate when I dilute it in my aqueous buffer or cell culture medium?

5-Nitro BAPTA-AM is inherently hydrophobic and has very low solubility in aqueous solutions.[1][2] Precipitation is a common issue that occurs when a concentrated stock solution in an organic solvent, such as DMSO, is diluted into an aqueous physiological buffer or culture medium, exceeding its solubility limit.[1]

Q3: What is Pluronic F-127, and why is it recommended for use with 5-Nitro BAPTA-AM?

Pluronic F-127 is a non-ionic surfactant that acts as a dispersing agent.[1][3] It helps to prevent the aggregation and precipitation of hydrophobic molecules like 5-Nitro BAPTA-AM in aqueous solutions, thereby improving its solubility and facilitating its loading into cells.[1][3]

Q4: Can 5-Nitro BAPTA-AM be toxic to cells?

Yes, 5-Nitro BAPTA-AM can exhibit cytotoxicity, especially at higher concentrations or with prolonged incubation times.[1] It has been reported to induce delayed necrosis in neuronal cultures and may trigger apoptosis in other cell types.[1][4] Therefore, it is crucial to determine the optimal concentration and incubation time for your specific cell line to minimize toxic effects.

Q5: How can I be sure that the 5-Nitro BAPTA-AM has been activated by intracellular esterases?

Incomplete hydrolysis of the AM esters is a potential issue, which would result in a molecule that cannot effectively chelate calcium.[5] You can assess the completeness of hydrolysis by loading cells and then measuring a functional readout that is dependent on calcium chelation. A lack of the expected biological effect may indicate an issue with hydrolysis.[5] For fluorescent BAPTA analogs, a calcium ionophore can be added after loading; a significant change in fluorescence may suggest the presence of unhydrolyzed or partially hydrolyzed indicator.[5]

Troubleshooting Guide

This guide addresses the common problem of 5-Nitro BAPTA-AM precipitation during the preparation of working solutions.

Problem: Precipitate forms immediately upon diluting the DMSO stock solution into an aqueous buffer.

Possible Cause Solution
High Final Concentration The concentration of 5-Nitro BAPTA-AM in the final working solution is too high, exceeding its aqueous solubility. Reduce the final working concentration. Typical working concentrations are in the range of 10-100 µM.[6]
Improper Mixing Technique Adding the DMSO stock directly to the bulk aqueous solution without adequate mixing can create localized high concentrations, leading to precipitation. To avoid this, add the DMSO stock to a small volume of the aqueous buffer first while vortexing, and then add this mixture to the rest of the buffer. Alternatively, add the stock solution dropwise to the final volume of buffer while vigorously vortexing or stirring.[1]
Absence of a Surfactant The hydrophobic nature of 5-Nitro BAPTA-AM makes it prone to aggregation in aqueous solutions.[1] The use of a dispersing agent is highly recommended.
Use Pluronic F-127: Include Pluronic F-127 in your working solution to help solubilize the 5-Nitro BAPTA-AM.[1][3] A final concentration of 0.02% to 0.04% is generally effective.[1]
Low Temperature of Aqueous Buffer Diluting the DMSO stock in a cold aqueous buffer can decrease the solubility of 5-Nitro BAPTA-AM. Ensure your aqueous buffer is at room temperature or 37°C before adding the stock solution.
Poor Quality DMSO Water contamination in the DMSO stock can lead to premature hydrolysis and precipitation of the AM ester. Use high-quality, anhydrous DMSO to prepare your stock solutions and store them properly desiccated at -20°C in small aliquots to avoid repeated freeze-thaw cycles and moisture absorption.[3]

Quantitative Data Summary

Parameter Recommended Range Notes
Stock Solution Concentration 1-5 mM in anhydrous DMSOPrepare fresh or store in small, single-use aliquots at -20°C to prevent degradation from moisture and freeze-thaw cycles.[7][8]
Working Solution Concentration 10-100 µMThe optimal concentration is cell-type dependent and should be determined empirically.[6]
Pluronic F-127 Concentration 0.02% - 0.04% (w/v) in the final working solutionEssential for improving the solubility of 5-Nitro BAPTA-AM in aqueous media.[1]
Incubation Time 30-60 minutesThis can vary depending on the cell type and experimental conditions.[7][8]
Incubation Temperature 37°COptimal for cell loading, though some protocols may use room temperature.[7][8]
Final DMSO Concentration ≤ 0.5%High concentrations of DMSO can be toxic to cells.[5]

Experimental Protocols

Protocol 1: Preparation of 5-Nitro BAPTA-AM Stock Solution

  • Allow the vial of 5-Nitro BAPTA-AM and anhydrous DMSO to warm to room temperature.

  • Prepare a 1 mM stock solution by dissolving the appropriate amount of 5-Nitro BAPTA-AM in anhydrous DMSO. For example, for a compound with a molecular weight of 577.54 g/mol , dissolve 1 mg in 1.73 mL of anhydrous DMSO.

  • Vortex thoroughly to ensure the compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.

  • Store the aliquots at -20°C, protected from light and moisture.

Protocol 2: General Protocol for Loading Cells with 5-Nitro BAPTA-AM

This protocol is a general guideline and should be optimized for your specific cell type and experimental setup.

Materials:

  • Cultured cells on coverslips or in a microplate

  • 5-Nitro BAPTA-AM stock solution (1 mM in anhydrous DMSO)

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS, or HEPES-buffered saline)

  • Pluronic F-127 (10% w/v stock solution in distilled water)[8]

Procedure:

  • Prepare the Loading Buffer:

    • For a final concentration of 20 µM 5-Nitro BAPTA-AM and 0.02% Pluronic F-127, prepare the loading buffer as follows.

    • In a microcentrifuge tube, add 2 µL of the 1 mM 5-Nitro BAPTA-AM stock solution.

    • To this, add 0.2 µL of the 10% Pluronic F-127 stock solution.

    • Vortex briefly to mix.

    • Add 97.8 µL of pre-warmed (37°C) physiological buffer to the tube and vortex immediately and vigorously for at least 30 seconds to ensure proper mixing and prevent precipitation. This will be your 1X loading buffer.

  • Cell Loading:

    • Aspirate the cell culture medium from the cells.

    • Wash the cells once with the pre-warmed physiological buffer.

    • Add the freshly prepared loading buffer to the cells.

    • Incubate the cells for 30-60 minutes at 37°C in a cell culture incubator.[7]

  • Washing:

    • Remove the loading buffer.

    • Wash the cells two to three times with the pre-warmed physiological buffer to remove any extracellular 5-Nitro BAPTA-AM.

  • De-esterification:

    • Add fresh, pre-warmed physiological buffer to the cells.

    • Incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM esters by intracellular esterases.[7]

  • The cells are now loaded with 5-Nitro BAPTA and are ready for your experiment.

Visualizations

experimental_workflow Experimental Workflow for Cell Loading cluster_cell_prep Cell Preparation prep_stock Prepare 1-5 mM Stock Solution in anhydrous DMSO prep_loading Prepare Loading Buffer with Pluronic F-127 in physiological buffer prep_stock->prep_loading incubation Incubate Cells with Loading Buffer (30-60 min at 37°C) prep_loading->incubation cell_wash1 Wash Cells with physiological buffer cell_wash1->incubation cell_wash2 Wash Cells to remove extracellular compound incubation->cell_wash2 deester Incubate for De-esterification (30 min at 37°C) cell_wash2->deester ready Cells Ready for Experiment deester->ready

Caption: A typical experimental workflow for loading cells with 5-Nitro BAPTA-AM.

troubleshooting_logic Troubleshooting Precipitation of 5-Nitro BAPTA-AM start Precipitate observed upon dilution in aqueous buffer check_concentration Is the final concentration too high? (e.g., >100 µM) start->check_concentration reduce_concentration Reduce final working concentration check_concentration->reduce_concentration Yes check_surfactant Are you using a surfactant like Pluronic F-127? check_concentration->check_surfactant No reduce_concentration->check_surfactant add_surfactant Add Pluronic F-127 (0.02% - 0.04%) check_surfactant->add_surfactant No check_mixing Is your mixing technique adequate? check_surfactant->check_mixing Yes add_surfactant->check_mixing improve_mixing Improve mixing: vortex during dilution check_mixing->improve_mixing No check_dmso Is your DMSO anhydrous and fresh? check_mixing->check_dmso Yes improve_mixing->check_dmso use_new_dmso Use fresh, anhydrous DMSO for stock solution check_dmso->use_new_dmso No success Precipitation Prevented check_dmso->success Yes use_new_dmso->success

Caption: A logical workflow for troubleshooting the precipitation of 5-Nitro BAPTA-AM.

signaling_pathway Mechanism of Action of 5-Nitro BAPTA-AM extracellular 5-Nitro BAPTA-AM (Extracellular, Lipophilic) intracellular 5-Nitro BAPTA-AM (Intracellular) extracellular->intracellular Passive Diffusion membrane Cell Membrane active_bapta 5-Nitro BAPTA (Active, Hydrophilic) intracellular->active_bapta Hydrolysis esterases Intracellular Esterases esterases->intracellular chelation Ca²⁺ Chelation active_bapta->chelation calcium Ca²⁺ calcium->chelation

Caption: The mechanism of cellular uptake and activation of 5-Nitro BAPTA-AM.

References

Minimizing phototoxicity of 5-Nitro BAPTA Tetramethyl Ester during long-term imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-Nitro BAPTA Tetramethyl Ester (5-Nitro BAPTA-AM). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize phototoxicity during long-term imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is 5-Nitro BAPTA-AM and how does it work?

A1: 5-Nitro BAPTA-AM is a cell-permeant calcium chelator. The acetoxymethyl (AM) ester groups allow the molecule to passively cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant form, 5-Nitro BAPTA. This active form is a low-affinity Ca²⁺ buffer, making it suitable for studying cellular processes involving large and rapid calcium transients without completely abolishing the signals.[1][2]

Q2: What is phototoxicity and why is it a concern during long-term imaging?

A2: Phototoxicity refers to cell damage or death induced by light exposure during fluorescence microscopy.[3][4] When fluorophores (or other light-absorbing molecules in the cell) are excited by light, they can generate reactive oxygen species (ROS) which can damage cellular components like DNA, proteins, and membranes.[5][6] During long-term imaging, repeated exposure to excitation light can lead to cumulative photodamage, causing artifacts such as altered cell morphology, apoptosis, necrosis, and disruption of normal physiological processes, including calcium signaling.[3][5][7]

Q3: How does phototoxicity interfere with calcium signaling studies using 5-Nitro BAPTA-AM?

A3: Phototoxicity can directly impact calcium signaling pathways. For instance, photodamage can compromise cell membrane integrity, leading to the release of molecules like ATP into the extracellular space. This extracellular ATP can then activate purinergic receptors (P2Y receptors) on neighboring cells, triggering an intracellular calcium release from the endoplasmic reticulum via the IP₃ signaling pathway.[8][9] This can create artificial calcium waves that are not part of the physiological response being studied. Furthermore, excessive intracellular calcium, potentially exacerbated by phototoxic effects, can contribute to cell death pathways.

Q4: What are the general strategies to minimize phototoxicity?

A4: The primary goal is to reduce the total light dose delivered to the sample. This can be achieved by:

  • Minimizing Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.[3]

  • Reducing Exposure Time: Use the shortest possible exposure time for image acquisition.[3]

  • Optimizing Imaging Frequency: Acquire images only as often as necessary to capture the dynamics of the biological process.

  • Using More Sensitive Detectors: Employing highly sensitive cameras (e.g., EMCCD or sCMOS) allows for the use of lower excitation light levels.[10]

  • Choosing the Right Fluorophores: When applicable, use fluorophores with high quantum yields and photostability. For deeper tissue imaging, red-shifted fluorophores can reduce scattering and phototoxicity.[11]

  • Employing Advanced Imaging Techniques: Techniques like spinning disk confocal or light-sheet microscopy can reduce out-of-focus illumination and thus minimize phototoxicity compared to traditional wide-field or point-scanning confocal microscopy.[5]

  • Using Antioxidants: Supplementing the imaging medium with antioxidants like Trolox or ascorbic acid can help neutralize reactive oxygen species.[5][6]

Troubleshooting Guide: Phototoxicity in Long-Term Imaging with 5-Nitro BAPTA-AM

This guide addresses common issues encountered during long-term imaging experiments with 5-Nitro BAPTA-AM that may be related to phototoxicity.

Observed Problem Potential Cause(s) Related to Phototoxicity Suggested Solutions & Optimization Strategies
High Cell Death or Signs of Cellular Stress (e.g., blebbing, rounding) - Excessive total light dose from high excitation intensity, long exposure times, or frequent imaging.- Intrinsic sensitivity of the cell type to light.- Reduce excitation light intensity to the minimum required for a usable signal.- Decrease exposure time and increase detector gain if necessary.- Reduce the frequency of image acquisition.- Perform a control experiment with unstained cells to assess the baseline level of phototoxicity from the imaging parameters.- Consider using a different imaging modality (e.g., spinning disk confocal).
Altered Calcium Signaling Dynamics (e.g., spontaneous, asynchronous waves) - Photodamage-induced release of signaling molecules like ATP, triggering artificial calcium signals in surrounding cells.[8][9]- Direct light-induced activation of cellular signaling pathways.- Lower the excitation light intensity, particularly in the region of interest.- Use a P2Y receptor antagonist (e.g., suramin (B1662206) or PPADS) as a control to test for ATP-mediated artifacts.[9]- Image a smaller region of interest to reduce overall light exposure.
Decreased or Abolished Physiological Calcium Responses - High concentrations of 5-Nitro BAPTA-AM, combined with phototoxic stress, may overly buffer intracellular calcium, masking physiological signals.- Photodamage to key components of the calcium signaling machinery (e.g., receptors, channels).- Perform a concentration titration of 5-Nitro BAPTA-AM to find the lowest effective concentration.- Reduce the total light dose to minimize stress on the cells.- Ensure that the observed effect is not due to the chelator alone by performing a control without imaging.
Irreproducible Results Between Experiments - Variations in lamp/laser power output over time.- Inconsistent cell health, making them more susceptible to phototoxicity.- Allow the light source to stabilize before starting the experiment.- Regularly check the light source power.- Standardize cell culture and handling procedures to ensure consistent cell health.

Experimental Protocols

Protocol 1: Optimizing 5-Nitro BAPTA-AM Loading Concentration

Objective: To determine the optimal loading concentration of 5-Nitro BAPTA-AM that effectively buffers calcium without causing cytotoxicity or significant disruption of physiological calcium signaling.

Methodology:

  • Cell Preparation: Plate cells on an appropriate imaging dish or coverslip and culture under standard conditions to the desired confluency.

  • Prepare Stock Solutions:

    • Prepare a 1-10 mM stock solution of 5-Nitro BAPTA-AM in anhydrous DMSO.

    • Prepare a 10% (w/v) stock solution of Pluronic® F-127 in DMSO to aid in dye solubilization.[1]

  • Prepare Loading Solutions: Prepare a range of final loading concentrations of 5-Nitro BAPTA-AM (e.g., 1 µM, 5 µM, 10 µM, 20 µM) in a physiological buffer (e.g., HBSS). To aid dispersion, first mix the 5-Nitro BAPTA-AM stock with an equal volume of 10% Pluronic® F-127 before diluting into the buffer.[1] The final concentration of Pluronic® F-127 should be around 0.02%.

  • Cell Loading:

    • Wash the cells twice with the physiological buffer.

    • Incubate the cells with the different loading solutions for 30-60 minutes at 37°C in the dark. The optimal time should be determined empirically.[1]

  • Wash and De-esterification:

    • Wash the cells three times with the physiological buffer to remove extracellular dye.

    • Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the AM esters.[1]

  • Assessment:

    • Assess cell viability for each concentration using a viability assay (e.g., Trypan Blue or a live/dead cell staining kit).

    • Induce a known physiological calcium response and measure the extent of buffering at each concentration using a fluorescent calcium indicator.

Protocol 2: Low-Phototoxicity Long-Term Imaging

Objective: To acquire long-term fluorescence images of cells loaded with 5-Nitro BAPTA-AM while minimizing phototoxicity.

Methodology:

  • Cell Loading: Load cells with the optimized concentration of 5-Nitro BAPTA-AM as determined in Protocol 1.

  • Microscope Setup:

    • Use an imaging system designed for live-cell imaging with precise control over illumination (e.g., a confocal microscope with an acousto-optic tunable filter or a system with fast shutters).

    • Ensure the microscope is equipped with a sensitive detector (e.g., sCMOS or EMCCD camera).

  • Parameter Optimization (see Table 1):

    • Focusing: Use transmitted light (e.g., DIC or phase contrast) to find the focal plane and region of interest to avoid unnecessary fluorescence excitation.

    • Excitation Intensity: Start with the lowest possible laser/lamp power. Gradually increase until the signal is just above the background noise.

    • Exposure Time: Use the shortest exposure time that provides a sufficient signal. If the signal is weak, consider increasing the camera gain or binning pixels rather than increasing the exposure time.[3]

    • Imaging Interval: Set the time interval between acquisitions to be as long as possible while still capturing the temporal resolution of the biological process of interest.

  • Control Experiment: Image a control group of cells that have not been loaded with 5-Nitro BAPTA-AM using the same imaging parameters to assess the level of phototoxicity induced by the imaging conditions alone. Monitor for signs of cellular stress.

  • Image Acquisition: Begin the long-term imaging experiment, monitoring the cells for any signs of phototoxicity.

  • Data Analysis: Analyze the experimental data, keeping in mind the potential for subtle phototoxic effects. Compare the behavior of imaged cells to non-imaged control cells where possible.

Data Presentation

Table 1: Key Parameters for Minimizing Phototoxicity

Parameter Recommendation Rationale
Excitation Wavelength Use the longest possible wavelength that can excite the fluorophore of interest.Longer wavelengths are generally less energetic and cause less photodamage.
Excitation Intensity Use the lowest intensity that provides an acceptable signal-to-noise ratio.Reduces the rate of fluorophore excitation and subsequent ROS production.[3]
Exposure Time Keep as short as possible.Minimizes the duration of light exposure per image.[3]
Imaging Interval Maximize the time between image acquisitions.Reduces the cumulative light dose over the course of the experiment.
Numerical Aperture (NA) of Objective Use a high NA objective.A higher NA objective collects more light, allowing for lower excitation intensities.
Detector Sensitivity Use a high quantum efficiency detector (e.g., sCMOS, EMCCD).More sensitive detectors require less light to produce a good image.[10]
Imaging Medium Consider supplementing with antioxidants (e.g., Trolox, ascorbic acid).Helps to quench reactive oxygen species generated during imaging.[5][6]

Visualizations

Phototoxicity_Calcium_Signaling ExcitationLight High-Intensity Excitation Light Photodamage Cellular Photodamage ExcitationLight->Photodamage induces ATP_Release ATP Release Photodamage->ATP_Release causes P2Y_Receptor P2Y Receptor Activation ATP_Release->P2Y_Receptor activates PLC Phospholipase C (PLC) Activation P2Y_Receptor->PLC IP3 IP₃ Production PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER binds to IP₃ Receptors on Ca_Release Ca²⁺ Release from ER ER->Ca_Release Ca_Increase Increased Cytosolic [Ca²⁺] Ca_Release->Ca_Increase Artifact Artifactual Calcium Wave Ca_Increase->Artifact

Caption: Phototoxicity-induced calcium signaling pathway.

Experimental_Workflow Start Start: Plan Long-Term Imaging Experiment LoadCells Load Cells with 5-Nitro BAPTA-AM Start->LoadCells Setup Initial Microscope Setup (Low Light) LoadCells->Setup Optimize Optimize Imaging Parameters (Intensity, Exposure, Interval) Setup->Optimize CheckSignal Sufficient Signal-to-Noise? Optimize->CheckSignal Test Parameters CheckSignal->Optimize No CheckToxicity Signs of Phototoxicity? CheckSignal->CheckToxicity Yes CheckToxicity->Optimize Yes Acquire Acquire Long-Term Image Series CheckToxicity->Acquire No Analyze Analyze Data Acquire->Analyze End End Analyze->End

Caption: Workflow for optimizing imaging parameters.

References

Addressing issues with incomplete hydrolysis of 5-Nitro BAPTA Tetramethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Nitro BAPTA Tetramethyl Ester. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the use of this cell-permeant calcium chelator. Here you will find troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the hydrolysis of this compound (also referred to as 5-Nitro BAPTA-AM).

Issue 1: Incomplete Hydrolysis Leading to Ineffective Calcium Chelation

Symptom: Suboptimal or inconsistent calcium chelation after loading cells with 5-Nitro BAPTA-AM. This is often due to the incomplete removal of the acetoxymethyl (AM) ester groups by intracellular esterases, which is necessary to activate the chelator.

Potential CauseTroubleshooting Steps
Insufficient Incubation Time Extend the incubation period to allow for complete de-esterification. Typical incubation times range from 30 to 60 minutes, but may need to be optimized for specific cell types.
Suboptimal Temperature The optimal temperature for intracellular esterase activity is typically 37°C. However, some cell lines may benefit from a longer incubation at a lower temperature (e.g., room temperature) to maintain cell health.
Low Intracellular Esterase Activity Some cell types inherently possess lower esterase activity. For these cells, a systematic optimization of incubation time and temperature is crucial.
High Compound Concentration Overloading cells with a high concentration of 5-Nitro BAPTA-AM can overwhelm the cellular machinery responsible for hydrolysis. It is advisable to titrate the concentration, starting from a lower range.
Poor Compound Solubility 5-Nitro BAPTA-AM is hydrophobic and may not be adequately dispersed in the loading buffer. The use of a non-ionic detergent like Pluronic™ F-127 can aid in solubilization.[1]
Cell Health and Confluency Experiments should be performed on healthy, sub-confluent cell cultures to ensure consistent enzymatic activity and membrane integrity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this compound activation?

A1: this compound is a membrane-permeant version of the calcium chelator 5-Nitro BAPTA. The acetoxymethyl (AM) ester groups mask the carboxylate groups, rendering the molecule uncharged and capable of passively diffusing across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters. This process regenerates the negatively charged carboxylate groups, trapping the now active, membrane-impermeant 5-Nitro BAPTA within the cytosol where it can chelate calcium ions.

Q2: How can I verify that the 5-Nitro BAPTA-AM has been completely hydrolyzed in my cells?

A2: A qualitative assessment can be performed using a calcium ionophore. After loading the cells with 5-Nitro BAPTA-AM and washing, measure the baseline signal of a co-loaded fluorescent calcium indicator. Then, introduce a calcium ionophore (e.g., ionomycin) in a high-calcium buffer. A significant increase in the fluorescent signal suggests the presence of unhydrolyzed or partially hydrolyzed 5-Nitro BAPTA-AM that became active and chelated the influx of calcium.[1]

Q3: What is the role of Pluronic™ F-127 in the loading protocol?

A3: Pluronic™ F-127 is a non-ionic surfactant used to improve the solubility of hydrophobic AM esters like 5-Nitro BAPTA-AM in aqueous loading buffers.[1] This facilitates a more uniform dispersion of the compound and can lead to more consistent cell loading.

Q4: Why is a serum-free medium recommended for loading?

A4: Serum can contain esterases that may hydrolyze the 5-Nitro BAPTA-AM extracellularly.[1] This premature hydrolysis prevents the compound from crossing the cell membrane, thereby reducing the intracellular concentration of the active chelator.

Q5: What should I do if my cells have very low intrinsic esterase activity?

A5: If optimizing loading conditions (time, temperature, concentration) is not sufficient, you may consider alternative methods for introducing the active form of the chelator, such as microinjection or electroporation of the cell-impermeant salt form of 5-Nitro BAPTA.

Data Presentation

The following table summarizes recommended starting concentrations and incubation parameters for loading acetoxymethyl esters. Note that these are general guidelines, and optimization for your specific cell type and experimental conditions is highly recommended.

ParameterRecommended RangeNotes
5-Nitro BAPTA-AM Concentration 1 - 10 µMStart with a lower concentration and titrate up as needed.
Pluronic™ F-127 Concentration 0.01% - 0.04% (w/v)Essential for solubilizing 5-Nitro BAPTA-AM in aqueous buffer.[1]
Probenecid Concentration 1 - 2.5 mMCan be used to inhibit organic anion transporters and prevent leakage of the hydrolyzed dye from the cells.[1]
Incubation Time 30 - 60 minutesMay need to be extended for cells with low esterase activity.
Incubation Temperature Room Temperature to 37°CCell-type dependent; lower temperatures may improve viability for longer incubation times.
DMSO Concentration in final loading solution < 0.5%High concentrations of DMSO can be toxic to cells.

Experimental Protocols

Protocol 1: Standard Cell Loading with 5-Nitro BAPTA-AM

This protocol provides a general guideline for loading adherent cells.

Materials:

  • This compound

  • High-quality, anhydrous DMSO

  • Serum-free physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Pluronic™ F-127 (10% w/v stock in DMSO)

  • Probenecid (optional)

  • Adherent cells cultured in a suitable vessel

Procedure:

  • Prepare Stock Solution: Dissolve 5-Nitro BAPTA-AM in anhydrous DMSO to a stock concentration of 1-10 mM.

  • Prepare Loading Buffer: Dilute the 5-Nitro BAPTA-AM stock solution in serum-free physiological buffer to the desired final working concentration (e.g., 5 µM). To aid in dispersion, add Pluronic™ F-127 to a final concentration of ~0.02%. If using probenecid, add it to the loading buffer at this stage.

  • Cell Loading: Remove the culture medium from the cells and add the loading buffer.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells 2-3 times with fresh, serum-free buffer to remove any extracellular compound.

  • De-esterification: Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete hydrolysis of the AM ester by intracellular esterases.

  • The cells are now ready for your experiment.

Protocol 2: Assessment of 5-Nitro BAPTA-AM Hydrolysis

This protocol helps to qualitatively determine if the loaded 5-Nitro BAPTA-AM has been successfully hydrolyzed.

Materials:

  • Cells loaded with 5-Nitro BAPTA-AM (and a fluorescent calcium indicator)

  • Serum-free culture medium or appropriate buffer

  • Calcium ionophore (e.g., Ionomycin) stock solution in DMSO

  • High calcium buffer (e.g., standard culture medium or HBSS with 1.8 mM CaCl₂)

  • Fluorescence microscope or plate reader

Procedure:

  • Load cells with 5-Nitro BAPTA-AM and a fluorescent calcium indicator according to your established protocol.

  • Wash the cells at least twice with serum-free medium.

  • Add fresh serum-free medium to the cells.

  • Measure the baseline fluorescence of the cells.

  • Add a calcium ionophore (e.g., a final concentration of 1-5 µM Ionomycin) to the cells in a high calcium buffer.

  • Immediately after adding the ionophore, measure the fluorescence again.

Interpretation:

  • No significant change in fluorescence: This suggests that the 5-Nitro BAPTA-AM was likely fully hydrolyzed and effectively chelating intracellular calcium, preventing a significant rise in fluorescence upon calcium influx.

  • A significant increase in fluorescence: This indicates that there was a pool of unhydrolyzed or partially hydrolyzed, inactive 5-Nitro BAPTA-AM that was unable to chelate the initial resting calcium levels. The ionophore-induced calcium influx was then reported by the co-loaded indicator.[1]

Visualizations

Hydrolysis_Workflow cluster_0 Cell Loading and Activation Start 5-Nitro BAPTA-AM (Cell Permeant) Diffusion Passive Diffusion across Cell Membrane Start->Diffusion Intracellular Intracellular 5-Nitro BAPTA-AM Diffusion->Intracellular Hydrolysis Hydrolysis by Intracellular Esterases Intracellular->Hydrolysis Active 5-Nitro BAPTA (Active Chelator) Hydrolysis->Active Trapped Trapped in Cytosol Active->Trapped Chelation Calcium Chelation Trapped->Chelation

Caption: Intracellular activation of this compound.

Troubleshooting_Logic cluster_1 Troubleshooting Incomplete Hydrolysis Issue Incomplete Hydrolysis? Check_Time Increase Incubation Time Issue->Check_Time Yes Check_Temp Optimize Temperature Check_Time->Check_Temp Check_Conc Titrate Concentration Check_Temp->Check_Conc Check_Solubility Use Pluronic F-127 Check_Conc->Check_Solubility Check_Cells Ensure Cell Health Check_Solubility->Check_Cells Success Successful Hydrolysis Check_Cells->Success Resolved Alternative Consider Alternative Loading Methods Check_Cells->Alternative Unresolved

Caption: Troubleshooting workflow for incomplete hydrolysis.

References

Navigating 5-NitroBAPTA Tetramethyl Ester Experiments: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive troubleshooting guide for experiments involving 5-NitroBAPTA, tetramethyl ester (5-NitroBAPTA-AM). The following question-and-answer format directly addresses common issues encountered during the use of this and other acetoxymethyl (AM) ester-based calcium indicators, offering practical solutions and preventative measures.

Frequently Asked Questions (FAQs)

Q1: What is 5-NitroBAPTA, tetramethyl ester and how does it work?

5-NitroBAPTA, tetramethyl ester is a cell-permeant calcium chelator. The acetoxymethyl (AM) ester groups render the molecule lipophilic, allowing it to cross cell membranes. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant 5-NitroBAPTA in the cytosol. The nitrated BAPTA backbone then chelates or "binds" to free intracellular calcium ions (Ca²⁺), effectively buffering the intracellular calcium concentration. This process is instrumental in studies aiming to investigate the downstream effects of calcium signaling by preventing or attenuating Ca²⁺-dependent events.

Experimental Workflow for Intracellular Calcium Chelation

The following diagram outlines a typical experimental workflow for using 5-NitroBAPTA-AM to chelate intracellular calcium.

experimental_workflow prep Prepare 5-NitroBAPTA-AM Stock Solution (in DMSO) load Cell Loading (Incubate with 5-NitroBAPTA-AM) prep->load Dilute in buffer wash Wash Cells (Remove extracellular dye) load->wash deester De-esterification (Allow time for AM ester cleavage) wash->deester exp Perform Experiment (e.g., stimulate cells) deester->exp acq Data Acquisition (e.g., fluorescence microscopy) exp->acq analysis Data Analysis acq->analysis

Caption: A generalized workflow for experiments using 5-NitroBAPTA-AM.

Troubleshooting Common Experimental Issues

Researchers may encounter several challenges when using AM ester-based indicators. The table below summarizes common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal (Ineffective Calcium Chelation) 1. Incomplete AM Ester Hydrolysis: Insufficient activity of intracellular esterases.[1] 2. Poor Cell Loading: Suboptimal dye concentration, incubation time, or temperature.[2] 3. Dye Extrusion: Active transport of the de-esterified dye out of the cell by organic anion transporters.[1] 4. Precipitation of the Dye: Poor solubility of the AM ester in aqueous loading buffer.1. Increase the de-esterification time after washing. 2. Optimize loading conditions: titrate the 5-NitroBAPTA-AM concentration (typically 1-10 µM), and adjust incubation time (15-60 minutes) and temperature (room temperature to 37°C).[2] 3. Include an organic anion transport inhibitor like probenecid (B1678239) in the loading and experimental buffers.[1][3] 4. Use a non-ionic surfactant like Pluronic® F-127 to aid in dye dispersal.[3] Ensure the final DMSO concentration is low (ideally ≤ 0.1%) to prevent cell toxicity and dye precipitation.[2]
High Background Fluorescence 1. Extracellular Dye: Incomplete removal of 5-NitroBAPTA-AM from the medium.[1] 2. Spontaneous Hydrolysis: AM ester hydrolysis in the stock solution or loading buffer.[2] 3. Cell Death/Damage: Compromised membrane integrity leads to high resting intracellular calcium.[4]1. Ensure thorough washing of cells with fresh, dye-free buffer after loading. 2. Prepare fresh stock solutions in high-quality, anhydrous DMSO and use them promptly.[2] Store stock solutions desiccated at -20°C.[2] 3. Handle cells gently and ensure they are healthy before starting the experiment. Use a viability stain to assess cell health.
Signal Compartmentalization Dye Accumulation in Organelles: AM esters can accumulate in mitochondria or other membrane-bound compartments, leading to non-cytosolic signals.[1] This is often more pronounced at higher loading temperatures.[1]1. Lower the loading temperature (e.g., load at room temperature instead of 37°C).[1][2] 2. Use the lowest effective concentration of the dye. 3. The use of Pluronic® F-127 may also help reduce compartmentalization.[2]
Cytotoxicity 1. Overloading: High concentrations of the AM ester can be toxic. 2. Byproducts of Hydrolysis: Formaldehyde and acetic acid are byproducts of AM ester cleavage and can be toxic to cells.[2] 3. DMSO Toxicity: High concentrations of the solvent can be detrimental to cell health.1. Perform a concentration-response curve to determine the lowest effective concentration of 5-NitroBAPTA-AM. 2. Minimize loading time and dye concentration. Ensure thorough washing to remove byproducts. 3. Keep the final DMSO concentration in the loading medium as low as possible (ideally ≤ 0.1%).[2]
Signal Fades Quickly (Photobleaching) Photochemical Destruction of the Fluorophore: Repeated or high-intensity illumination can lead to irreversible damage to the fluorescent component of the indicator (if applicable) or associated fluorescent reporters in the experiment.[5]1. Minimize exposure of the sample to excitation light.[5] 2. Use the lowest possible excitation intensity that provides an adequate signal. 3. Use an anti-fade mounting medium if imaging fixed cells. 4. Create a photobleaching curve to normalize quantitative data if necessary.[5]

Conceptual Signaling Pathway: Interruption of Calcium Signaling

The diagram below illustrates the general mechanism by which 5-NitroBAPTA interrupts a typical G-protein coupled receptor (GPCR)-mediated calcium signaling pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum Agonist Agonist GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC activates IP3 IP3 PLC->IP3 produces IP3R IP3 Receptor Ca_Cytosol Cytosolic Ca²⁺ IP3R->Ca_Cytosol releases Ca_ER Ca²⁺ Ca_ER->IP3R IP3->IP3R binds BAPTA 5-NitroBAPTA Ca_Cytosol->BAPTA chelated by Downstream Downstream Ca²⁺-dependent Signaling Blocked BAPTA->Downstream

Caption: 5-NitroBAPTA acts as a Ca²⁺ chelator, preventing cytosolic Ca²⁺ from activating downstream pathways.

Detailed Experimental Protocol: General Guidance for AM Ester Loading

Disclaimer: The following is a generalized protocol. Optimal conditions (e.g., dye concentration, loading time, and temperature) should be empirically determined for each cell type and experimental setup.

  • Prepare Stock Solution: Prepare a 1-10 mM stock solution of 5-NitroBAPTA-AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Prepare Loading Buffer: Dilute the 5-NitroBAPTA-AM stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the desired final loading concentration (typically 1-10 µM). To aid in solubilization and prevent precipitation, the dye can be first mixed with an equal volume of 20% Pluronic® F-127 before dilution in the buffer. To inhibit dye extrusion, probenecid can be added to the loading buffer at a final concentration of 1-2.5 mM.

  • Cell Loading: Replace the cell culture medium with the loading buffer containing 5-NitroBAPTA-AM. Incubate the cells for 15-60 minutes at a temperature between room temperature and 37°C.

  • Wash: After incubation, remove the loading buffer and wash the cells 2-3 times with fresh, warm physiological buffer (containing probenecid if used in the loading step) to remove any extracellular dye.

  • De-esterification: Incubate the cells in the fresh buffer for an additional 30 minutes at the desired experimental temperature to allow for complete hydrolysis of the AM esters by intracellular esterases.

  • Experimentation: The cells are now ready for the experiment. Proceed with the planned stimulation and data acquisition.

References

Technical Support Center: Optimizing 5-Nitro BAPTA Tetramethyl Ester Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of 5-Nitro BAPTA Tetramethyl Ester (also known as 5-Nitro BAPTA-AM) for various cell types.

Frequently Asked Questions (FAQs)

Q1: What is 5-Nitro BAPTA-AM and how does it work?

A1: 5-Nitro BAPTA-AM is a cell-permeant calcium chelator. Its acetoxymethyl (AM) ester groups allow it to cross the cell membrane. Once inside the cell, intracellular esterases cleave these AM groups, trapping the active, membrane-impermeant form, 5-Nitro BAPTA. This active form is a high-affinity buffer for intracellular calcium ions (Ca²⁺), effectively reducing the cytosolic free calcium concentration.[1][2][3]

Q2: What is the recommended starting concentration for 5-Nitro BAPTA-AM?

A2: A general starting concentration for most cell lines is between 1-10 µM.[2] However, the optimal concentration is highly cell-type dependent and should be determined empirically through a dose-response experiment for your specific cell line and experimental conditions.[4]

Q3: Why is Pluronic F-127 recommended for use with 5-Nitro BAPTA-AM?

A3: 5-Nitro BAPTA-AM is hydrophobic and has poor solubility in aqueous solutions. Pluronic F-127 is a non-ionic surfactant that acts as a dispersing agent, preventing the precipitation of 5-Nitro BAPTA-AM in your culture medium and facilitating its loading into cells.[2][5] A final in-well concentration of 0.02% to 0.04% is commonly recommended.[5][6]

Q4: Can 5-Nitro BAPTA-AM be toxic to cells?

A4: Yes, BAPTA-AM can exhibit cytotoxicity, especially at higher concentrations and with prolonged incubation times.[2][4] This can be due to the disruption of essential calcium-dependent signaling, off-target effects, or the release of toxic byproducts like formaldehyde (B43269) during hydrolysis.[4][7] It has been shown to induce delayed necrosis in neuronal cultures.[8]

Q5: Does BAPTA have effects other than chelating calcium?

A5: Yes, BAPTA has been shown to have "off-target" effects independent of its calcium-chelating activity. For instance, it can directly inhibit certain enzymes like PFKFB3, which can impact cellular metabolism and signaling pathways such as mTORC1.[9][10] It is crucial to perform appropriate control experiments to account for these potential off-target effects.[10]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Precipitation of 5-Nitro BAPTA-AM in medium - Poor solubility in aqueous solutions.- Concentration is too high.- Use Pluronic F-127: Incorporate a final concentration of 0.02-0.04% Pluronic F-127 in your loading buffer to improve solubility.[6]- Optimize Mixing: Add the DMSO stock solution to the buffer while vortexing to ensure rapid dispersion.[2]- Lower Working Concentration: Empirically determine the lowest effective concentration for your experiment, starting in the 1-10 µM range.[2][5]- Prepare a 2X Working Solution: This allows for a more gradual dilution when added to the cells.[2]
No observed effect on calcium signaling - Inefficient loading of 5-Nitro BAPTA-AM.- Degradation of the 5-Nitro BAPTA-AM stock.- Incomplete hydrolysis of the AM ester.- Optimize Loading Conditions: Titrate the concentration and incubation time (typically 30-60 minutes).[1]- Use Probenecid: This organic anion transport inhibitor can help prevent the leakage of the active BAPTA form from the cells (1-2.5 mM final concentration).[6]- Prepare Fresh Stock: Prepare fresh stock solutions in anhydrous DMSO and store them properly (desiccated at -20°C).- Allow for De-esterification: Include a post-loading incubation step (20-30 minutes) in a dye-free medium to ensure complete hydrolysis.[11]
High levels of cell death (Cytotoxicity) - Concentration of 5-Nitro BAPTA-AM is too high.- Prolonged incubation time.- Toxicity from DMSO or Pluronic F-127.- Disruption of essential calcium homeostasis.- Perform a Dose-Response Curve: Determine the lowest effective concentration that does not compromise cell viability (start with a range of 1-10 µM).[4]- Reduce Incubation Time: Start with 30 minutes and adjust as needed.[4]- Check Solvent Concentration: Ensure the final DMSO concentration is low (<0.5%).[4]- Monitor Cell Health: Ensure cells are healthy and in the logarithmic growth phase before the experiment.[2]
Inconsistent results between experiments - Variability in cell health or density.- Inconsistent loading efficiency.- Degradation of 5-Nitro BAPTA-AM stock.- Standardize Cell Culture: Use cells at a consistent passage number and confluency.- Precise Control: Maintain consistent incubation times, temperatures, and reagent concentrations.- Use Fresh Aliquots: Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles.[7]

Data Presentation

Recommended Concentrations and Loading Conditions for Different Cell Types

The optimal concentration and loading time for 5-Nitro BAPTA-AM are highly dependent on the specific cell type. The following table provides a summary of starting concentrations and conditions reported in the literature. It is crucial to perform a titration to determine the optimal conditions for your specific experimental setup.

Cell TypeStarting Concentration (µM)Incubation Time (minutes)Temperature (°C)Notes
HeLa 3 - 203037A concentration of 20 µM has been used to effectively chelate intracellular calcium.[3] A lower concentration of 3 µM has been used in the context of a fluorescent probe.[5]
SH-SY5Y 10 - 4030 - 6037Used to investigate the role of intracellular calcium in fluoride-induced neurotoxicity.[12]
Primary Cortical Neurons 10 - 403037Higher concentrations (up to 40 µM) have been shown to be neuroprotective in an in vitro injury model.[13]
Canine Ventricular Myocytes 5Not specifiedNot specifiedShown to affect action potential duration.[14]
General Mammalian Cell Lines 4 - 520 - 12037Recommended as a general starting point for most cell lines.[6]
Muscle Fibers 50 - 10040Room TempHigher concentrations may be required for tissues.[15]

Experimental Protocols

General Protocol for Loading Adherent Cells with 5-Nitro BAPTA-AM

This protocol provides a general guideline. Optimization for specific cell types is highly recommended.

Materials:

  • 5-Nitro BAPTA-AM

  • Anhydrous DMSO

  • Pluronic F-127 (10% w/v stock solution in distilled water)

  • Probenecid (25 mM stock solution)

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Cultured adherent cells in a microplate or on coverslips

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 2-5 mM stock solution of 5-Nitro BAPTA-AM in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.

    • Prepare a 10% (w/v) stock solution of Pluronic F-127 in distilled water.

    • Prepare a 25 mM stock solution of Probenecid.

  • Prepare 2X Working Solution:

    • On the day of the experiment, prepare a 2X working solution of 5-Nitro BAPTA-AM in your chosen physiological buffer (e.g., HBSS).

    • For a final in-well concentration of 5 µM 5-Nitro BAPTA-AM, 0.04% Pluronic F-127, and 1 mM Probenecid, you will prepare a 2X solution with 10 µM 5-Nitro BAPTA-AM, 0.08% Pluronic F-127, and 2 mM Probenecid.

    • To do this, mix the required volumes of the stock solutions and dilute with the physiological buffer.

  • Cell Loading:

    • Aspirate the culture medium from the cells.

    • Add an equal volume of the 2X working solution to the volume of medium remaining on the cells (or to fresh medium added to the cells).

    • Incubate the plate at 37°C for 30-60 minutes. The optimal time will vary between cell lines.

  • Washing:

    • Remove the loading solution from the wells.

    • Wash the cells twice with your physiological buffer to remove excess extracellular 5-Nitro BAPTA-AM. If using probenecid, include it in the wash buffer.

  • De-esterification:

    • Add fresh, dye-free medium to the cells and incubate for an additional 20-30 minutes at 37°C to ensure complete hydrolysis of the AM ester.[11]

  • Experimentation:

    • The cells are now loaded with 5-Nitro BAPTA and are ready for your experiment.

Visualizations

BAPTA-AM Cellular Uptake and Activation Workflow

BAPTA_AM_Workflow cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) BAPTA_AM_ext 5-Nitro BAPTA-AM (Lipophilic, Cell-Permeant) BAPTA_AM_int 5-Nitro BAPTA-AM BAPTA_AM_ext->BAPTA_AM_int Passive Diffusion BAPTA_int 5-Nitro BAPTA (Hydrophilic, Cell-Impermeant) BAPTA_AM_int->BAPTA_int Hydrolysis Esterases Intracellular Esterases Esterases->BAPTA_AM_int Buffered_Ca Buffered Ca²⁺ BAPTA_int->Buffered_Ca Ca_ion Ca²⁺ Ca_ion->BAPTA_int Chelation

Caption: Workflow of BAPTA-AM from cell entry to Ca²⁺ chelation.

Troubleshooting Logic for Ineffective Calcium Chelation

mTORC1_Inhibition BAPTA Intracellular BAPTA PFKFB3 PFKFB3 BAPTA->PFKFB3 Direct Inhibition (Ca²⁺-independent) Glycolysis Glycolysis PFKFB3->Glycolysis mTORC1 mTORC1 Signaling Glycolysis->mTORC1 Activation Apoptosis Apoptosis (in some cancer cells) mTORC1->Apoptosis Suppression

References

How to reduce background fluorescence in 5-Nitro BAPTA Tetramethyl Ester imaging

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Nitro BAPTA Tetramethyl Ester Imaging

Welcome to the technical support center for researchers utilizing this compound (AM) and its fluorescent derivatives for calcium imaging. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you address one of the most common challenges in fluorescence microscopy: high background signal.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence when using 5-Nitro BAPTA-AM based probes?

High background fluorescence can originate from several sources, which can be broadly categorized into three areas:

  • Autofluorescence: This is the natural fluorescence emitted by biological materials within the sample. Common endogenous fluorophores include NADH, collagen, and lipofuscin, which often fluoresce in the blue-green spectral region.[1][2] Additionally, aldehyde-based fixatives like paraformaldehyde can induce fluorescence.[2][3]

  • Probe-Related Issues: These problems are directly associated with the fluorescent dye itself.

    • Incomplete De-esterification: The acetoxymethyl (AM) ester form of the probe is designed to be cell-permeant. Once inside the cell, intracellular esterases should cleave the AM groups, trapping the active, fluorescently responsive probe.[4][5] If this process is incomplete, the partially hydrolyzed probe can contribute to background noise and may accumulate in cellular compartments like mitochondria.

    • Excessive Dye Concentration: Using a higher-than-necessary concentration of the probe can lead to non-specific binding and an overall increase in background signal.[6][7]

    • Insufficient Washing: Failure to thoroughly wash away extracellular and non-specifically bound probe after loading will result in a high background haze that can obscure the specific signal.[7][8]

    • Dye Extrusion and Leakage: Some cell types actively pump the dye out of the cytoplasm after it has been loaded and activated. This extruded dye can then bind to cell surfaces or the coverslip, contributing to background.

  • Suboptimal Experimental Conditions:

    • Contaminated Reagents: Microbial contamination in buffers or culture media can be a source of fluorescence.[9]

    • Poor Cell Health: Unhealthy or dying cells often exhibit increased, non-specific fluorescence and may not load or process the dye correctly.[2]

Q2: How can I systematically determine the source of the high background in my experiment?

A systematic approach using controls is the most effective way to pinpoint the source of the background.

  • Image an Unstained Control: Prepare a sample of your cells or tissue and subject it to all the same experimental steps (e.g., fixation, buffer changes) but do not add the fluorescent probe. Image this sample using the exact same microscope settings as your stained sample.[9]

  • Analyze the Control:

    • If the unstained sample shows high background , the primary issue is likely autofluorescence from the cells or fixatives.[9]

    • If the unstained sample is dark but the stained sample has high background , the problem is related to the fluorescent probe, such as its concentration, non-specific binding, or incomplete washing.[9]

Q3: My unstained control sample shows significant background. How can I reduce this autofluorescence?

If autofluorescence is the culprit, several strategies can be employed:

  • Chemical Quenching: For samples fixed with aldehydes, treatment with a mild reducing agent like Sodium Borohydride can effectively reduce fixative-induced autofluorescence.[3][8][9]

  • Spectral Separation: Autofluorescence is typically strongest in the lower wavelength regions (UV to green).[2] If possible, choose a fluorescent probe that excites and emits in the far-red spectrum, where autofluorescence is minimal.[2][3]

  • Sample Preparation: When working with tissues, perfusing the sample with PBS prior to fixation can remove red blood cells, a source of autofluorescence from heme groups.[2] Also, minimizing the duration of fixation can help prevent the generation of fluorescent byproducts.[3]

Q4: My background is high only in the stained sample. How do I optimize my probe loading protocol?

When the probe itself is the source of the background, the loading protocol needs optimization. Key parameters to adjust include:

  • Probe Concentration: Titrate the probe concentration to find the lowest possible level that still provides a robust signal-to-noise ratio.

  • Incubation Time and Temperature: Over-incubation can lead to dye compartmentalization in organelles. Try reducing the incubation time or lowering the temperature (e.g., 20-25°C instead of 37°C).

  • Washing Steps: Increase the number and duration of wash steps after probe incubation to ensure all extracellular dye is removed.[7][8] Using a buffer containing a mild detergent may also help.[7]

  • De-esterification Time: After washing, allow the cells to rest for 30-45 minutes at room temperature or 37°C. This "recovery" period ensures that intracellular esterases have sufficient time to fully cleave the AM esters, activating the probe and trapping it in the cytosol.

Q5: What is the function of Pluronic F-127 and DMSO in the loading buffer, and can they cause issues?

  • Function: AM ester dyes are hydrophobic and do not readily dissolve in aqueous buffers. Dimethyl sulfoxide (B87167) (DMSO) is used as a solvent to create a concentrated stock solution, and Pluronic F-127 is a non-ionic surfactant that helps to disperse the dye molecules in the final aqueous loading buffer, preventing aggregation and facilitating entry into the cell.[10][11]

  • Potential Issues: While necessary, high concentrations of DMSO and Pluronic F-127 can be cytotoxic or interfere with loading efficiency. Research suggests that minimizing the final concentration of both agents can sometimes improve staining efficiency and cell viability.[11] It is crucial to ensure the final DMSO concentration in the cell culture medium is typically kept below 0.5%.

Troubleshooting Guides & Protocols

Guide 1: Optimizing the Fluorescent Probe Loading Protocol

This guide provides a general protocol for loading cells with AM ester-based calcium indicators. The optimal conditions can vary significantly between cell types and should be empirically determined.

Experimental Protocol: Standard Dye Loading

  • Prepare Stock Solutions:

    • Prepare a 1-5 mM stock solution of the 5-Nitro BAPTA-AM based probe in high-quality, anhydrous DMSO.

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

  • Prepare Loading Buffer:

    • Begin with a physiological buffer appropriate for your cells (e.g., Hanks' Balanced Salt Solution (HBSS) or serum-free medium).

    • For a final dye concentration of 5 µM, first mix an equal volume of the dye stock solution and the Pluronic F-127 stock solution. For example, mix 2 µL of 1 mM dye with 2 µL of 20% Pluronic F-127.

    • Vortex this mixture briefly, then dilute it into the final volume of loading buffer. The final concentration of Pluronic F-127 should be around 0.02%.

  • Load Cells:

    • Remove the culture medium from the cells and replace it with the loading buffer.

    • Incubate the cells under the desired conditions (see table below). Protect from light.

  • Wash Cells:

    • Remove the loading buffer.

    • Wash the cells at least three times with fresh, warm physiological buffer to remove all extracellular dye.

  • De-esterification:

    • After the final wash, add fresh buffer and incubate the cells for an additional 30-45 minutes at room temperature or 37°C to allow for complete de-esterification of the dye.

  • Imaging:

    • Proceed with fluorescence imaging in the physiological buffer.

Table 1: Recommended Starting Conditions for Protocol Optimization

ParameterRecommended RangeRationale for Adjustment
Dye Concentration 1 - 10 µMStart with 5 µM. Decrease to reduce background; increase if the signal is too weak.
Pluronic F-127 0.01 - 0.04%Helps disperse the dye. High concentrations can be cytotoxic.[11]
DMSO < 0.5%Solvent for the dye. High concentrations are toxic to cells.[11]
Incubation Time 20 - 60 minShorter times can reduce dye compartmentalization.
Incubation Temp. 25 - 37 °CLower temperatures (e.g., room temp) slow down metabolic processes, which can reduce both compartmentalization and dye extrusion.
Guide 2: Protocol for Reducing Fixative-Induced Autofluorescence

This protocol is for use on cells that have been fixed with an aldehyde-based fixative (e.g., 4% paraformaldehyde) and show high background in an unstained control.

Experimental Protocol: Sodium Borohydride Quenching

  • Fix and Wash: Fix your cells using your standard protocol. Wash thoroughly with Phosphate-Buffered Saline (PBS).

  • Prepare Quenching Solution: Prepare a fresh solution of 0.1% Sodium Borohydride (NaBH₄) in PBS. Caution: NaBH₄ is a strong reducing agent. Handle with appropriate care.

  • Incubate: Cover the cells with the NaBH₄ solution and incubate for 10-15 minutes at room temperature.

  • Wash Thoroughly: Wash the samples three times with PBS, for 5 minutes each wash, to remove all residual Sodium Borohydride.

  • Proceed with Staining: Continue with your standard fluorescent probe loading or immunofluorescence protocol.

Visualizations

// Nodes start [label="High Background\nFluorescence Detected", fillcolor="#FBBC05"]; control_check [label="Image Unstained Control Sample", shape=diamond, style="filled", fillcolor="#FFFFFF", color="#5F6368"]; autofluorescence [label="Issue is Autofluorescence", fillcolor="#EA4335"]; probe_issue [label="Issue is Probe-Related", fillcolor="#EA4335"]; solution_auto [label="Implement Autofluorescence\nReduction Protocol\n(e.g., NaBH₄ Quenching)", shape=document, fillcolor="#F1F3F4"]; solution_probe [label="Optimize Dye Loading Protocol", shape=document, fillcolor="#F1F3F4"]; optimization_steps [label="Adjust Dye Concentration\nIncrease Wash Steps\nOptimize Incubation Time/Temp\nEnsure De-esterification", style=filled, fillcolor="#FFFFFF", shape=list, align=left];

// Edges start -> control_check; control_check -> autofluorescence [label=" Control sample has\nhigh background"]; control_check -> probe_issue [label="Control sample is dark "]; autofluorescence -> solution_auto; probe_issue -> solution_probe; solution_probe -> optimization_steps [style=dashed]; } dot Caption: A workflow for troubleshooting high background fluorescence.

// Edges ProbeAM_ext -> Esterases [label="Passive Diffusion"]; Esterases -> ProbeActive [label="Cleavage of\nAM Ester"]; {ProbeActive, Calcium} -> Fluorescence [label="Binding"]; ProbeActive -> Extrusion [style=dashed, arrowhead=open, label="Pumped Out"]; ProbeActive -> Compartmentalization [style=dashed, arrowhead=open, label="Sequestration"]; Extrusion -> ProbeAM_ext [label="Causes Extracellular\nBackground", style=invis, arrowhead=none]; // Invisible edge for layout } dot Caption: Mechanism of AM ester dye loading, activation, and potential pitfalls.

References

Dealing with compartmentalization of 5-Nitro BAPTA Tetramethyl Ester-based dyes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing 5-NitroBAPTA Tetramethyl Ester and other acetoxymethyl (AM) ester-based dyes.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using 5-NitroBAPTA Tetramethyl Ester (AM) for intracellular calcium measurement?

A1: 5-NitroBAPTA Tetramethyl Ester is a membrane-permeant form of the calcium chelator 5-NitroBAPTA. The acetoxymethyl (AM) ester groups render the molecule hydrophobic, allowing it to passively cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant, active form of 5-NitroBAPTA in the cytoplasm. This active form can then bind to free cytosolic calcium ions. While 5-NitroBAPTA itself is not fluorescent, its derivatives are often used in conjunction with fluorescent indicators or as a caged compound where UV photolysis releases the active chelator. The fundamental principle of AM ester-based loading is common to many fluorescent calcium indicators like Fluo-4 AM and Fura-2 AM.[1]

Q2: What is compartmentalization of AM ester-based dyes and why is it a problem?

A2: Compartmentalization refers to the sequestration of the dye into intracellular organelles such as mitochondria, lysosomes, or the endoplasmic reticulum, rather than remaining uniformly distributed in the cytosol.[2][3] This is problematic because it leads to a non-uniform cytosolic dye concentration, making accurate measurement of cytosolic calcium levels difficult. Furthermore, fluorescence signals from these compartments can contaminate the cytosolic signal, leading to artifacts and misinterpretation of calcium dynamics.[2] Incomplete hydrolysis of the AM ester can contribute to this issue, as the partially de-esterified, lipophilic intermediates can readily cross organelle membranes.[2]

Q3: How can I recognize if my dye is being compartmentalized?

A3: Visually, compartmentalization often appears as a punctate or granular staining pattern within the cell when viewed under a fluorescence microscope, instead of a diffuse, uniform cytosolic fluorescence. You may observe bright spots corresponding to organelles that have accumulated the dye.

Q4: What is Pluronic® F-127 and why is it used with AM ester dyes?

A4: Pluronic® F-127 is a non-ionic surfactant that aids in the dispersion of hydrophobic AM ester dyes in aqueous loading buffers.[4][5] Since many AM esters are poorly soluble in aqueous solutions, Pluronic® F-127 helps to prevent their aggregation and facilitates their entry into the cells.[4][5][6] It can also help in reducing dye compartmentalization.[4]

Troubleshooting Guides

Problem 1: Low or no fluorescent signal after loading.
Possible Cause Troubleshooting Step
Inefficient Dye Loading Optimize loading conditions. Lowering the concentrations of Pluronic® F-127 and DMSO may improve loading efficiency.[6][7][8] Ensure the final DMSO concentration in the loading buffer is low (ideally ≤ 0.1% to 0.25%) to minimize cytotoxicity.[4][6][7]
Dye Hydrolysis Before Loading Prepare fresh dye stock solutions. AM esters are susceptible to hydrolysis, especially in aqueous solutions.[1] Use high-quality, anhydrous DMSO for stock solutions.[1][9]
Low Intracellular Esterase Activity Increase the incubation time or temperature (e.g., from room temperature to 37°C) to promote enzymatic cleavage of the AM esters.[5][9] However, be aware that longer incubation times can increase the risk of compartmentalization.[2]
Dye Extrusion Some cells actively pump out the de-esterified dye using organic anion transporters. To counteract this, consider adding probenecid (B1678239) (1-2.5 mM) or sulfinpyrazone (B1681189) (0.1-0.25 mM) to the loading and imaging buffers.[9]
Problem 2: Uneven cell loading or high cell-to-cell variability.
Possible Cause Troubleshooting Step
Poor Dye Dispersion Ensure thorough mixing of the dye stock solution with the loading buffer. The use of Pluronic® F-127 is crucial for proper dispersion.[4][5]
Cell Health Ensure cells are healthy and not overly confluent, as this can affect dye uptake. It is best to start with healthy cell cultures.[10]
Variable Esterase Activity Cytosolic esterase activity can vary between cell types and even within a single cell population, leading to heterogeneous dye loading.[2] While difficult to control, optimizing loading time and temperature may help to mitigate this.
Problem 3: Evidence of dye compartmentalization (punctate staining).
Possible Cause Troubleshooting Step
High Dye Concentration Use the lowest effective dye concentration. Overloading the cells increases the likelihood of compartmentalization.[2][9] Empirically determine the optimal concentration for your cell type.
Long Incubation Time Minimize the incubation period. While sufficient time is needed for de-esterification, prolonged incubation can lead to the accumulation of dye in organelles.[2]
Suboptimal Loading Temperature Loading at lower temperatures (e.g., room temperature instead of 37°C) can sometimes reduce the rate of sequestration into organelles.[9][11]
Incomplete Hydrolysis Incomplete cleavage of AM esters can result in lipophilic intermediates that readily enter organelles.[2] Ensure sufficient incubation time for complete hydrolysis.
Mitochondrial Sequestration Some dyes, particularly those with a net positive charge like Rhod-2, are actively sequestered by mitochondria due to the mitochondrial membrane potential.[12][13][14][15] If cytosolic measurements are critical, consider using a different dye or dextran-conjugated indicators.[3]

Experimental Protocols

Protocol 1: Preparation of 5-NitroBAPTA Tetramethyl Ester (AM) Stock Solution
  • Reconstitution: Prepare a 1 to 10 mM stock solution of the AM ester in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][9]

  • Storage: Store the DMSO stock solution in small aliquots, tightly sealed, desiccated, and protected from light at -20°C. Under these conditions, the AM ester should remain stable for several months.[1][9]

  • Pluronic® F-127 (Optional but Recommended): For a working solution, you can mix the AM ester stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO immediately before use.[1][5] Do not store AM esters long-term with Pluronic® F-127 as it may decrease their stability.[4]

Protocol 2: Cell Loading with 5-NitroBAPTA Tetramethyl Ester (AM)
  • Prepare Loading Buffer: Dilute the AM ester stock solution (with or without Pluronic® F-127) into a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to a final working concentration of 1-10 µM.[5][9] The optimal concentration should be determined empirically for your specific cell type and experimental conditions.

  • Cell Preparation: Grow cells on a suitable imaging substrate (e.g., glass-bottom dishes). Just before loading, remove the culture medium.

  • Loading: Add the loading buffer to the cells and incubate for 15-60 minutes at room temperature or 37°C.[5][9] The optimal time and temperature will vary depending on the cell type.

  • Washing: After incubation, wash the cells 2-3 times with fresh, dye-free buffer to remove any extracellular dye.

  • De-esterification: Incubate the cells in dye-free buffer for an additional 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.

  • Imaging: Proceed with your fluorescence imaging experiment.

Data Presentation

Table 1: Recommended Reagent Concentrations for AM Ester Dye Loading

ReagentStock Solution ConcentrationFinal Working ConcentrationReference
5-NitroBAPTA-AM (or similar AM ester) 1-10 mM in anhydrous DMSO1-10 µM[1][5][9]
Pluronic® F-127 20% (w/v) in DMSO~0.02-0.04%[1][5]
DMSO -≤ 0.25%[6][7]
Probenecid (optional) -1-2.5 mM[9]

Visualizations

dye_loading_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol 5-NitroBAPTA-AM 5-NitroBAPTA-AM (Membrane Permeant) Intermediate Partially De-esterified Intermediate 5-NitroBAPTA-AM->Intermediate Passive Diffusion Membrane Active_Dye Active 5-NitroBAPTA (Membrane Impermeant) Intermediate->Active_Dye Hydrolysis Esterases Intracellular Esterases Esterases->Intermediate

Diagram 1: AM Ester Dye Loading and Activation Pathway.

compartmentalization_issue cluster_pathways cluster_organelles Organelles Start AM Ester Dye in Cytosol Desired Desired Pathway: Uniform Cytosolic Distribution Start->Desired Problem Problem Pathway: Compartmentalization Start->Problem Mitochondria Mitochondria Problem->Mitochondria Lysosomes Lysosomes Problem->Lysosomes ER Endoplasmic Reticulum Problem->ER

Diagram 2: Desired vs. Problematic Dye Distribution.

troubleshooting_workflow Start Problem with AM Dye Experiment Low_Signal Low/No Signal? Start->Low_Signal Uneven_Loading Uneven Loading? Low_Signal->Uneven_Loading No Optimize_Loading Optimize Loading Conditions (Temp, Time, Conc.) Low_Signal->Optimize_Loading Yes Compartmentalization Punctate Staining? Uneven_Loading->Compartmentalization No Check_Dispersion Ensure Proper Dye Dispersion (Use Pluronic F-127) Uneven_Loading->Check_Dispersion Yes Success Successful Experiment Compartmentalization->Success No Reduce_Conc_Time Reduce Dye Concentration and/or Incubation Time Compartmentalization->Reduce_Conc_Time Yes Optimize_Loading->Uneven_Loading Check_Dispersion->Compartmentalization Reduce_Conc_Time->Success

Diagram 3: Troubleshooting Workflow for AM Ester Dyes.

References

Strategies to avoid off-target effects of 5-Nitro BAPTA Tetramethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-NitroBAPTA Tetramethyl Ester (5-NitroBAPTA-TM). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals effectively use this intracellular calcium chelator while avoiding potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is 5-NitroBAPTA-TM and how does it work?

5-NitroBAPTA-TM is a cell-permeant chelator designed to control intracellular calcium (Ca²⁺) concentrations. Its tetramethyl ester form allows it to cross the cell membrane. Once inside the cell, intracellular esterases cleave the ester groups, trapping the active, membrane-impermeant form, 5-NitroBAPTA, in the cytoplasm. The primary function of 5-NitroBAPTA is to act as a high-affinity buffer for Ca²⁺ ions, effectively reducing the concentration of free cytosolic Ca²⁺. This allows researchers to investigate the role of Ca²⁺ signaling in various cellular processes.

Q2: What are the potential off-target effects of 5-NitroBAPTA?

While 5-NitroBAPTA is a powerful tool, its chemical structure, particularly the "nitro" group, may lead to off-target effects beyond simple calcium chelation. Researchers should be aware of the following possibilities:

  • Phototoxicity: Nitroaromatic compounds can be photoreactive. When excited by light (e.g., from a fluorescence microscope), they can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.[1]

  • Nitric Oxide (NO) Release: Some nitro-containing compounds have the potential to release nitric oxide (NO), a potent signaling molecule involved in processes like vasodilation and neurotransmission.[2][3] Unintended NO release could confound experimental results.

  • Chelation of Other Divalent Cations: Like other BAPTA-family chelators, 5-NitroBAPTA may bind to other divalent cations, such as magnesium (Mg²⁺), zinc (Zn²⁺), and iron (Fe²⁺). While its selectivity for Ca²⁺ is generally high, significant binding to other ions could disrupt the function of metalloproteins and other cellular components.

  • Incomplete Hydrolysis: The conversion of the "TM" ester to the active form depends on intracellular esterase activity.[4] Incomplete hydrolysis can lead to a lower-than-expected intracellular concentration of the active chelator and potential off-target effects from the esterified precursor.

Q3: How does 5-NitroBAPTA compare to other calcium chelators like BAPTA and EGTA?

BAPTA, 5-NitroBAPTA, and EGTA are all calcium chelators, but they differ in their kinetic properties and selectivity. BAPTA and its derivatives are known for their rapid on-rate, making them suitable for buffering fast Ca²⁺ transients.[5] EGTA has a slower on-rate and is often used for buffering slower, more general changes in Ca²⁺ levels.[5] The nitro modification on 5-NitroBAPTA may alter its affinity and selectivity for Ca²⁺ compared to the parent BAPTA molecule.

Quantitative Comparison of Common Calcium Chelators
PropertyBAPTAEGTA5-NitroBAPTA
Ca²⁺ K_d (approx.) ~160 nM~150 nMPotentially altered by nitro group; empirical validation recommended
Mg²⁺ K_d ~1 mM~1 µMPotentially altered by nitro group; empirical validation recommended
Binding/Release Rate FastSlowExpected to be Fast
pH Sensitivity LowHighLow
Potential Off-Targets Divalent CationsDivalent CationsDivalent Cations, Phototoxicity, NO Release

Note: The precise dissociation constants (K_d) for 5-NitroBAPTA may vary based on experimental conditions (pH, temperature, ionic strength). Users should consult product-specific literature or perform their own calibrations.

Troubleshooting Guide

Issue 1: I observe significant cell death after loading with 5-NitroBAPTA-TM.

Potential Cause Troubleshooting Step
Concentration is too high. Perform a dose-response curve to determine the minimum effective concentration for your cell type. Start with a low concentration (e.g., 1-5 µM) and titrate upwards.
Phototoxicity from ambient light or microscopy. Protect cells from light during and after loading. When performing imaging, use the lowest possible excitation light intensity and minimize exposure time. Run a "light-only" control (see Protocol 2).
Solvent (DMSO) toxicity. Ensure the final concentration of DMSO is low (typically <0.1%) and run a vehicle-only (DMSO) control.
Inherent cytotoxicity. Reduce the loading time or temperature (e.g., incubate at room temperature instead of 37°C). Consider using an alternative Ca²⁺ chelator if toxicity persists.

Issue 2: My experimental results are unexpected or inconsistent, even with low Ca²⁺.

Potential Cause Troubleshooting Step
Off-target effect via Nitric Oxide (NO) release. The nitro group may be releasing NO, affecting signaling pathways. Test this by co-incubating with an NO scavenger (e.g., cPTIO) or a nitric oxide synthase (NOS) inhibitor (e.g., L-NAME) to see if the unexpected effect is reversed.
Chelation of other essential divalent cations (e.g., Zn²⁺). The observed phenotype might be due to the depletion of another ion. This is difficult to control for directly. Compare results with a structurally different Ca²⁺ chelator (e.g., EGTA-AM) to see if the effect is specific to 5-NitroBAPTA.
Incomplete hydrolysis of the TM ester. Incomplete cleavage by esterases can lead to insufficient Ca²⁺ buffering. Confirm Ca²⁺ chelation using a fluorescent Ca²⁺ indicator (e.g., Fluo-4) in a parallel experiment.
pH changes. Intracellular pH can affect chelator affinity. Ensure your experimental buffer is robust and that the compound itself is not altering cellular pH.

Issue 3: I am seeing high background fluorescence or photobleaching during imaging.

Potential Cause Troubleshooting Step
Intrinsic fluorescence of 5-NitroBAPTA. Check the excitation and emission spectra of 5-NitroBAPTA. If it fluoresces in the same channel as your probe, consider using a different fluorescent dye with a shifted spectrum.
Phototoxicity causing cell stress and autofluorescence. This is a strong indicator of a phototoxic effect. Reduce light exposure intensity and duration immediately. Use imaging buffer containing an antioxidant (e.g., Trolox) to mitigate ROS damage.
Interaction with other fluorescent dyes. The chelator might be quenching or otherwise interfering with your fluorescent indicator. Run in vitro controls to test for direct interactions between 5-NitroBAPTA and your dye.

Experimental Protocols & Workflows

Protocol 1: Standard Protocol for Loading Cells with 5-NitroBAPTA-TM
  • Reagent Preparation: Prepare a 1-10 mM stock solution of 5-NitroBAPTA-TM in anhydrous DMSO.

  • Loading Solution: Dilute the stock solution into your culture medium or physiological buffer to the desired final concentration (typically 1-20 µM). To aid dispersion, you may pre-mix the stock solution with an equal volume of 20% Pluronic F-127 before diluting into the final buffer.

  • Cell Loading: Replace the culture medium with the loading solution. Incubate cells for 30-60 minutes at 37°C or room temperature. Protect from light.

  • Wash: Remove the loading solution and wash the cells 2-3 times with fresh, warm buffer to remove extracellular chelator.

  • De-esterification: Incubate the cells for an additional 30 minutes in fresh buffer to allow intracellular esterases to fully cleave the TM ester groups, trapping the active chelator.

  • Experiment: Your cells are now ready for the experiment. Continue to protect them from excessive light exposure.

Protocol 2: Control Experiment for Phototoxicity
  • Prepare three groups of cells:

    • Group A: No-chelator control.

    • Group B: Cells loaded with 5-NitroBAPTA-TM (following Protocol 1).

    • Group C: Cells loaded with 5-NitroBAPTA-TM (following Protocol 1).

  • Keep Group A and Group B in the dark.

  • Expose Group C to the same light source (e.g., microscope illumination) and duration that you would use in your actual experiment, but without recording data.

  • After the exposure period, assess cell viability in all three groups using a standard assay (e.g., Trypan Blue, Propidium Iodide, or a commercial viability kit).

  • Interpretation: If viability is significantly lower in Group C compared to Groups A and B, a phototoxic effect is likely occurring.

Visualized Workflows and Mechanisms

G cluster_loading Cell Loading & Activation cluster_action On-Target vs. Potential Off-Target Effects cluster_on_target On-Target cluster_off_target Potential Off-Target start 5-NitroBAPTA-TM (Cell Permeant) membrane Crosses Cell Membrane start->membrane inside Intracellular 5-NitroBAPTA-TM membrane->inside esterases Intracellular Esterases inside->esterases active 5-NitroBAPTA (Active, Impermeant) esterases->active chelation Ca²⁺ Chelation active->chelation light Light Exposure (e.g., Microscopy) active->light no_release Nitric Oxide (NO) Release active->no_release other_ions Chelation of Zn²⁺, Mg²⁺, etc. active->other_ions ca Free Ca²⁺ ca->chelation response Intended Biological Response chelation->response ros ROS Production (Phototoxicity) light->ros off_response Unintended Cellular Effects ros->off_response no_release->off_response other_ions->off_response

Caption: Mechanism of 5-NitroBAPTA-TM action and potential off-target pathways.

TroubleshootingWorkflow start Experiment with 5-NitroBAPTA-TM observe Observe Unexpected Results (e.g., Cell Death, Weird Phenotype) start->observe death Is there significant cell death? observe->death Yes no_test Is the phenotype related to known NO signaling pathways? observe->no_test No, other phenotype phototox_test Run Phototoxicity Control (Protocol 2) death->phototox_test Yes conc_test Lower Chelator Concentration death->conc_test No phototox_positive Phototoxicity Confirmed phototox_test->phototox_positive Viability is light-dependent phototox_test->conc_test Viability is not light-dependent reduce_light Reduce Light Exposure &/or Concentration phototox_positive->reduce_light end Problem Resolved reduce_light->end no_control Use NO Scavenger (e.g., cPTIO) no_test->no_control Yes alt_chelator Use Alternative Chelator (e.g., BAPTA-AM, EGTA-AM) no_test->alt_chelator No/Unsure no_positive Effect is Reversed/ Reduced no_control->no_positive Yes no_control->alt_chelator No no_implicated NO Release is Likely Contributing no_positive->no_implicated no_implicated->alt_chelator conc_test->alt_chelator Problem persists conc_test->end Problem solved alt_chelator->end

Caption: Troubleshooting workflow for suspected off-target effects.

References

Technical Support Center: Calibrating Calcium Signals from 5-NitroBAPTA-AM Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 5-NitroBAPTA Tetramethyl Ester (5-NitroBAPTA-AM) to calibrate intracellular calcium signals.

Frequently Asked Questions (FAQs)

Q1: What is 5-NitroBAPTA-AM and what is its primary application in calcium signaling studies?

5-NitroBAPTA-AM is a cell-permeant acetoxymethyl (AM) ester of the calcium chelator 5-NitroBAPTA. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester group, trapping the active, membrane-impermeant 5-NitroBAPTA in the cytoplasm. Its primary application is to act as a high-affinity calcium buffer, allowing researchers to clamp or control intracellular calcium concentrations at specific levels. This is particularly useful for investigating the direct effects of calcium on various signaling pathways and cellular processes.

Q2: What is the calcium dissociation constant (Kd) of 5-NitroBAPTA?

The dissociation constant (Kd) is the concentration of calcium at which half of the chelator molecules are bound to Ca²⁺ at equilibrium.[1][2][3][4] For 5-NitroBAPTA, the reported Kd for calcium is approximately 0.4 µM in a solution containing 300 mM KCl.[5] This high affinity makes it an effective buffer for maintaining low intracellular calcium concentrations.

Q3: How does intracellular calcium buffering with 5-NitroBAPTA affect cellular activity?

By binding to free intracellular calcium, 5-NitroBAPTA can significantly alter calcium-dependent cellular processes. For instance, in neurons, loading cells with a high concentration of a fast calcium buffer like BAPTA can dramatically alter excitability, causing a transition from regular spiking to bursting firing patterns.[6][7] This buffering capacity can modulate neuronal firing patterns and is a critical factor in non-synaptic plasticity and information processing.[6][8][9]

Troubleshooting Guides

Problem 1: Inconsistent or failed loading of 5-NitroBAPTA-AM into cells.

Possible Causes and Solutions:

CauseSolution
Incomplete Dissolving of 5-NitroBAPTA-AM Ensure the 5-NitroBAPTA-AM stock solution, typically in anhydrous DMSO, is fully dissolved before diluting it into the loading buffer. Vortexing the solution can aid in this process.
Hydrolysis of AM Ester AM esters are susceptible to hydrolysis in aqueous solutions. Prepare fresh working solutions for each experiment and avoid prolonged storage of diluted solutions.
Low Cell Permeability Optimize loading conditions by adjusting the concentration of 5-NitroBAPTA-AM (typically 1-10 µM), incubation time (20-60 minutes), and temperature (room temperature to 37°C). Lowering the temperature may reduce dye compartmentalization.
Presence of Esterases in Serum Load cells in serum-free media, as serum can contain esterases that cleave the AM groups extracellularly, preventing the probe from entering the cells.
Problem 2: Difficulty in calibrating the calcium signal and determining Rmin and Rmax.

Background: For fluorescent indicators, Rmin is the fluorescence ratio at zero free Ca²⁺, and Rmax is the ratio at saturating Ca²⁺ concentrations. While 5-NitroBAPTA is primarily a buffer, its absorbance properties change upon calcium binding, which can be measured.

Experimental Protocol for In Situ Calibration:

  • Load Cells: Load cells with 5-NitroBAPTA-AM as per the optimized protocol.

  • Determine Rmin:

    • Perfuse the loaded cells with a calcium-free buffer containing a calcium ionophore (e.g., ionomycin) and a high concentration of a strong calcium chelator like EGTA to deplete intracellular calcium.

    • Measure the fluorescence intensity at the appropriate wavelengths to determine Rmin.

  • Determine Rmax:

    • Perfuse the same cells with a high calcium buffer containing the same ionophore.

    • Measure the fluorescence intensity at the same wavelengths to determine Rmax.

  • Calculate Intracellular Calcium: Use the Grynkiewicz equation: [ [Ca^{2+}]i = K_d \times \frac{(R - R{min})}{(R_{max} - R)} \times \frac{F_{max}}{F_{min}} ] (Note: This equation is typically used for ratiometric dyes. For non-ratiometric intensity changes, a simplified version may be applicable).

Problem 3: Unexpected changes in cellular physiology not directly related to the intended buffering effect.

Possible Causes and Solutions:

CauseSolution
Toxicity from AM Ester Hydrolysis Byproducts The hydrolysis of AM esters produces formaldehyde (B43269) and acetic acid, which can be toxic to cells. Use the minimum effective concentration of 5-NitroBAPTA-AM and allow for a de-esterification period in fresh, probe-free media.
Over-buffering of Calcium Signals The high affinity of 5-NitroBAPTA can dampen or abolish physiological calcium transients. Use a lower concentration of the buffer or consider a lower-affinity BAPTA derivative if transient signals are of interest.
Incomplete Hydrolysis Incomplete cleavage of the AM esters can result in a fluorescent component that is insensitive to calcium. Ensure sufficient incubation time for de-esterification and wash cells thoroughly to remove any unhydrolyzed probe.

Quantitative Data Summary

ParameterValueConditionsReference
Calcium Dissociation Constant (Kd) ~0.4 µM300 mM KCl[5]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Calcium Buffering

This diagram outlines the key steps in using 5-NitroBAPTA-AM to buffer intracellular calcium and observe its effect on a cellular response.

G Experimental Workflow: Intracellular Calcium Buffering A Prepare 5-NitroBAPTA-AM working solution B Load cells with 5-NitroBAPTA-AM A->B 1-10 µM C Incubate for de-esterification B->C 20-60 min D Wash to remove extracellular probe C->D E Stimulate cells (e.g., with agonist) D->E F Measure cellular response (e.g., patch-clamp, imaging) E->F G Analyze data F->G G Gq-Coupled GPCR Signaling Cascade cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR Gq Gq protein GPCR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Responses PKC->Downstream Calmodulin Calmodulin Calmodulin->Downstream Ca_store Ca²⁺ Store IP3R->Ca_store opens Ca_cytosol [Ca²⁺]i ↑ Ca_store->Ca_cytosol release Ca_cytosol->Calmodulin activates Agonist Agonist Agonist->GPCR

References

Validation & Comparative

A Head-to-Head Comparison of 5-Nitro BAPTA Tetramethyl Ester and BAPTA-AM for Intracellular Calcium Chelation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of intracellular calcium (Ca²⁺) is paramount for elucidating its role in a myriad of cellular processes. This guide provides a comprehensive comparison of two key Ca²⁺ chelators: the well-established BAPTA-AM and the less characterized 5-Nitro BAPTA Tetramethyl Ester.

Intracellular Ca²⁺ acts as a ubiquitous second messenger, regulating everything from gene transcription and cell proliferation to apoptosis and neurotransmission. The ability to selectively buffer or clamp intracellular Ca²⁺ levels is a critical experimental manipulation. BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) and its derivatives are popular choices for this purpose due to their high affinity and selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺). Their acetoxymethyl (AM) or tetramethyl ester forms render them membrane-permeant, allowing for loading into live cells where intracellular esterases cleave the ester groups, trapping the active chelator inside.

This guide will objectively compare the performance of this compound and BAPTA-AM, presenting available experimental data and detailed methodologies to aid in the selection of the appropriate tool for your research needs.

Quantitative Performance Comparison

The following table summarizes the key quantitative parameters for 5-Nitro BAPTA and BAPTA. It is important to note that comprehensive, direct comparative data for this compound is limited in the scientific literature.

Parameter5-Nitro BAPTABAPTAReferences
Ca²⁺ Dissociation Constant (Kd) Broad range reported (0.4 µM to 20 mM)~160 nM (in vitro, no Mg²⁺) ~700 nM (in vitro, 1 mM Mg²⁺) ~800 nM (intracellular, red blood cells)[1],[2],[3]
Form for Cell Loading Tetramethyl Ester / AM esterAcetoxymethyl (AM) ester[2]
Loading Efficiency Data not availableTypically 10-40%, cell type dependent
Hydrolysis Rate Data not availableDependent on intracellular esterase activity[4]
Off-Target Effects Not well characterized. The presence of a nitro group could potentially lead to off-target effects related to redox cycling.Can chelate other divalent cations (e.g., Zn²⁺, Fe²⁺). May have direct effects on some enzymes and ion channels. Can induce cytotoxicity at high concentrations.[5],[6]

Mechanism of Action and Cellular Loading

Both this compound and BAPTA-AM rely on a similar mechanism for intracellular delivery. The ester groups increase the hydrophobicity of the molecule, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave these ester groups, regenerating the carboxylate groups. This process traps the now membrane-impermeant, active form of the chelator in the cytoplasm, where it can buffer changes in intracellular Ca²⁺ concentration.

Mechanism of Intracellular Calcium Chelation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Esterified Chelator This compound or BAPTA-AM Active Chelator 5-Nitro BAPTA or BAPTA Esterified Chelator->Active Chelator Hydrolysis Chelated Ca2+ Chelator-Ca²⁺ Complex Active Chelator->Chelated Ca2+ Ca²⁺ Binding Esterases Intracellular Esterases Ca2+ Ca²⁺ Ca2+->Chelated Ca2+

Figure 1. Cellular uptake and activation of esterified calcium chelators.

Experimental Protocols

Protocol 1: General Procedure for Loading Cells with AM Esters

This protocol provides a general framework for loading cells with either BAPTA-AM or a potential 5-Nitro BAPTA AM ester. Optimization of concentration and incubation time is crucial for each cell type.

Materials:

  • BAPTA-AM or 5-Nitro BAPTA Tetramethyl/AM Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Cultured cells

Procedure:

  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of the AM ester in anhydrous DMSO. Aliquot and store at -20°C, protected from light.

  • Loading Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • For a final concentration of 10 µM, dilute the stock solution in serum-free HBSS.

    • To aid in solubilization, pre-mix the AM ester stock solution with an equal volume of 20% Pluronic F-127 before final dilution in HBSS. The final concentration of Pluronic F-127 should be between 0.02% and 0.04%.

  • Cell Loading:

    • Wash the cultured cells once with pre-warmed HBSS.

    • Remove the HBSS and add the loading solution to the cells.

    • Incubate the cells for 30-60 minutes at 37°C.

  • Washing:

    • After incubation, remove the loading solution and wash the cells 2-3 times with fresh, pre-warmed HBSS to remove extracellular AM ester.

  • De-esterification:

    • Incubate the cells in fresh HBSS for an additional 30 minutes at 37°C to allow for complete hydrolysis of the AM esters by intracellular esterases.

  • Experimentation: The cells are now loaded with the active chelator and are ready for the experiment.

Protocol 2: Assessing the Efficacy of Intracellular Calcium Chelation

This protocol describes a method to validate the effectiveness of the loaded chelator in buffering intracellular Ca²⁺ transients using a fluorescent Ca²⁺ indicator.

Materials:

  • Cells loaded with the Ca²⁺ chelator (from Protocol 1)

  • Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Agonist known to induce a Ca²⁺ transient in the specific cell type (e.g., ATP, histamine, ionomycin)

  • Fluorescence microscope or plate reader

Procedure:

  • Co-loading with Ca²⁺ Indicator: Load the chelator-loaded cells with a fluorescent Ca²⁺ indicator following the manufacturer's instructions. A parallel control group of cells should be loaded only with the Ca²⁺ indicator.

  • Baseline Fluorescence Measurement: Acquire a stable baseline fluorescence reading from both the chelator-loaded and control cells.

  • Agonist Stimulation: Add the agonist to the cells to induce a Ca²⁺ transient.

  • Fluorescence Measurement: Record the change in fluorescence intensity over time in both groups.

  • Data Analysis: Compare the amplitude and kinetics of the Ca²⁺ transient in the chelator-loaded cells to the control cells. A significant reduction or abolishment of the fluorescence signal in the chelator-loaded group indicates effective intracellular Ca²⁺ buffering.

Signaling Pathway and Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the role of Ca²⁺ in a signaling pathway using an intracellular chelator.

Experimental Workflow for Investigating Ca²⁺-Dependent Signaling Start Start Cell Culture Culture Cells Start->Cell Culture Chelator Loading Load Cells with BAPTA-AM or 5-Nitro BAPTA Ester Cell Culture->Chelator Loading Control Group Control Group (Vehicle Only) Cell Culture->Control Group Stimulation Stimulate with Agonist Chelator Loading->Stimulation Control Group->Stimulation Downstream Analysis Analyze Downstream Signaling Event (e.g., Western Blot, Gene Expression) Stimulation->Downstream Analysis Comparison Compare Results Downstream Analysis->Comparison Conclusion Conclude on Ca²⁺ Dependence Comparison->Conclusion

Figure 2. Workflow for assessing the role of calcium in a signaling pathway.

Discussion and Conclusion

BAPTA-AM is a well-characterized and widely used tool for intracellular Ca²⁺ chelation. Its properties, including its dissociation constant under various conditions and its potential off-target effects, have been extensively studied. This provides a solid foundation for interpreting experimental results.

In contrast, this compound remains a less explored alternative. While the presence of the nitro group is expected to alter its Ca²⁺ binding affinity, the precise dissociation constant under physiological conditions is not well-defined in the literature. Furthermore, data on its cell loading efficiency, hydrolysis rate, and potential off-target effects are scarce. The electron-withdrawing nature of the nitro group could potentially influence the pKa of the chelating carboxylates, thereby affecting its pH sensitivity and Ca²⁺ affinity. Additionally, nitro-aromatic compounds can be susceptible to enzymatic reduction in cells, which could lead to the formation of reactive intermediates and potential off-target effects.

Recommendations for Researchers:

  • For well-established and validated intracellular Ca²⁺ chelation, BAPTA-AM remains the gold standard due to the wealth of available data on its performance and potential caveats.

  • Researchers considering the use of This compound should be prepared to perform extensive validation experiments. This includes determining its effective intracellular concentration, confirming its ability to buffer Ca²⁺ transients, and assessing its potential cytotoxicity and off-target effects in their specific experimental system.

  • The broader range of the reported Kd for 5-Nitro BAPTA suggests it might be a lower-affinity chelator compared to BAPTA. This could be advantageous in experiments where a complete clamp of intracellular Ca²⁺ is not desired, but rather a dampening of large Ca²⁺ fluctuations. However, this needs to be experimentally verified.

References

A Head-to-Head Comparison: 5-NitroBAPTA Tetramethyl Ester vs. Genetically Encoded Calcium Indicators (GECIs)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of intracellular calcium measurement, the choice of indicator is a critical decision that dictates the scope and fidelity of experimental outcomes. This guide provides an objective comparison between the classical small-molecule indicator, 5-NitroBAPTA Tetramethyl Ester (5-NitroBAPTA-AM), and the modern genetically encoded calcium indicators (GECIs), with a focus on quantitative performance, experimental protocols, and underlying mechanisms.

The detection of intracellular calcium (Ca²⁺) transients is fundamental to understanding a vast array of cellular processes, from neurotransmission and muscle contraction to apoptosis and gene expression. Both 5-NitroBAPTA-AM, a BAPTA-based chemical dye, and GECIs, such as the popular GCaMP series, serve this purpose but operate on different principles and present distinct advantages and limitations. The selection of the optimal tool depends on the specific experimental question, the model system, and the required temporal and spatial resolution.

Core Mechanisms of Calcium Detection

The fundamental difference between these two classes of indicators lies in their chemical nature and mechanism of action.

5-NitroBAPTA-AM is a cell-permeant small molecule that relies on passive diffusion across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester groups, trapping the active, Ca²⁺-chelating form, 5-NitroBAPTA, within the cytosol.[1] This active form binds to free Ca²⁺ ions, and while 5-NitroBAPTA itself is not fluorescent, it is often used as a Ca²⁺ buffer to modulate and understand Ca²⁺-dependent signaling pathways. For fluorescence measurements, it is typically co-loaded with a fluorescent Ca²⁺ indicator. The BAPTA family of chelators is known for its high selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺) and its rapid binding kinetics.[2][3]

Genetically Encoded Calcium Indicators (GECIs) , in contrast, are proteins that are introduced into cells via genetic material, such as plasmids or viral vectors.[4] A widely used GECI, GCaMP, is a fusion protein consisting of a circularly permuted green fluorescent protein (cpGFP), the calcium-binding protein calmodulin (CaM), and the M13 peptide from myosin light chain kinase.[5] In the absence of Ca²⁺, the cpGFP is dimly fluorescent. The binding of Ca²⁺ to CaM triggers a conformational change that leads to an interaction between CaM and the M13 peptide. This structural rearrangement alters the chromophore environment of the cpGFP, significantly increasing its fluorescence.[5]

GECI_Mechanism cluster_GECI GECI Mechanism (e.g., GCaMP) Ca2_absent Low Ca²⁺ (Resting State) GECI_inactive Inactive GECI (cpGFP, Calmodulin, M13) Low Fluorescence Ca2_absent->GECI_inactive No Binding Ca2_present High Ca²⁺ (Active State) GECI_inactive->Ca2_present Ca²⁺ Influx GECI_active Active GECI (Conformational Change) High Fluorescence Ca2_present->GECI_active Ca²⁺ Binding to Calmodulin GECI_active->Ca2_absent Ca²⁺ Dissociation

Figure 1. Signaling pathway of a genetically encoded calcium indicator (GECI).

Chemical_Indicator_Workflow cluster_Chemical 5-NitroBAPTA-AM Loading and Action BAPTA_AM_ext 5-NitroBAPTA-AM (Extracellular) BAPTA_AM_int 5-NitroBAPTA-AM (Intracellular) BAPTA_AM_ext->BAPTA_AM_int Passive Diffusion Cell_Membrane Cell Membrane BAPTA_active 5-NitroBAPTA (Active Form, Trapped) BAPTA_AM_int->BAPTA_active Cleavage Esterases Esterases Esterases->BAPTA_active Hydrolysis BAPTA_Ca 5-NitroBAPTA-Ca²⁺ (Buffered Calcium) BAPTA_active->BAPTA_Ca Ca2 Ca²⁺ Ca2->BAPTA_Ca Chelation

Figure 2. Cellular uptake and activation of 5-NitroBAPTA-AM.

Quantitative Performance Metrics: A Comparative Analysis

The choice between 5-NitroBAPTA and a GECI such as GCaMP6f often comes down to a trade-off between speed and specificity. The following table summarizes key quantitative performance metrics for both classes of indicators.

Parameter5-NitroBAPTA (BAPTA derivatives)GCaMP6f (representative GECI)Key Advantages
Ca²⁺ Affinity (Kd) ~800 nM (intracellular for BAPTA)[6][7]~375 nM[1]5-NitroBAPTA : A wide range of affinities are available with different BAPTA derivatives, from high to low.[8] GECIs : Can be engineered for varying affinities.
Temporal Resolution Very fast on- and off-rates (diffusion-limited)[2][3]Slower kinetics; Rise time (1 AP): ~50 ms, Decay half-life (1 AP): ~140 ms[1]5-NitroBAPTA : Superior for resolving very rapid Ca²⁺ transients, such as individual action potentials in high-frequency trains.
Signal-to-Noise Ratio (SNR) High; dependent on the co-loaded fluorescent dye.High; can detect single action potentials under favorable conditions.[2][9]Both : Modern versions of both indicator types offer excellent SNR.
Dynamic Range Large; dependent on the co-loaded fluorescent dye.Large; GCaMP6 sensors show a significant increase in dynamic range over previous generations.[9]Both : Capable of reporting a wide range of Ca²⁺ concentration changes.
Specificity Non-specific; labels all cell types in a mixed culture.High; can be targeted to specific cell types and subcellular compartments.[4]GECIs : Unmatched for cell-type and subcellular-specific measurements.
Phototoxicity Can be higher, especially at high concentrations of the fluorescent dye.Generally lower as they are proteins.[9]GECIs : Better suited for long-term imaging experiments.

Key Advantages of 5-NitroBAPTA Tetramethyl Ester

The primary advantages of chemical indicators like 5-NitroBAPTA-AM are their ease of use and superior temporal resolution.

  • Simplicity and Convenience : Chemical indicators do not require genetic manipulation.[1] The loading protocols are well-established and relatively straightforward, making them accessible for a wide range of experimental setups, especially in vitro and ex vivo preparations.[1][10]

  • Rapid Kinetics : BAPTA-based chelators exhibit very fast on- and off-rates for Ca²⁺ binding, allowing for the faithful tracking of rapid Ca²⁺ dynamics with high fidelity.[2][3] This is a significant advantage when studying processes that involve high-frequency neuronal firing or other fast signaling events.

  • Broad Range of Affinities : A major advantage of chemical indicators is the wide variety of commercially available derivatives with a broad spectrum of Ca²⁺ affinities, enabling the measurement of Ca²⁺ concentrations from the nanomolar to the micromolar range.[8]

Key Advantages of Genetically Encoded Calcium Indicators (GECIs)

GECIs have revolutionized in vivo calcium imaging due to their unparalleled specificity and suitability for long-term studies.

  • Targeting Specificity : By placing the GECI gene under the control of a cell-type-specific promoter, researchers can express the indicator exclusively in specific neuronal populations or even target it to subcellular compartments like dendrites or axons.[4] This is a crucial advantage for dissecting the function of specific neural circuits in complex tissues.

  • Long-Term and In Vivo Imaging : Because GECIs are proteins continuously synthesized by the cell, they are ideal for chronic, repeated measurements in living animals.[4] This allows for the study of neural activity over days or even weeks, which is not feasible with chemical dyes that can be extruded from the cell over time.

  • Lower Phototoxicity : GECIs are generally considered less phototoxic than many chemical dyes, making them more suitable for long-term imaging experiments where cell health is paramount.[9]

Experimental Protocols

Protocol 1: Loading Cultured Cells with 5-NitroBAPTA-AM

This protocol provides a general guideline for loading adherent cells with 5-NitroBAPTA-AM. Optimal concentrations and incubation times should be empirically determined for each cell type.

Materials:

  • Adherent cells cultured on glass coverslips or imaging-compatible plates.

  • 5-NitroBAPTA-AM

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS, with Ca²⁺ and Mg²⁺)

  • Pluronic® F-127 (10% w/v in DMSO, optional)

Procedure:

  • Prepare Stock Solution:

    • Allow the vial of 5-NitroBAPTA-AM to equilibrate to room temperature before opening.

    • Prepare a 1-10 mM stock solution of 5-NitroBAPTA-AM in anhydrous DMSO. Vortex to ensure it is fully dissolved.

    • Store aliquots in tightly sealed vials at -20°C, protected from light.

  • Prepare Loading Solution:

    • On the day of the experiment, prepare a loading solution by diluting the 5-NitroBAPTA-AM stock solution into the physiological buffer to a final concentration of 1-10 µM.

    • To aid in the dispersion of the AM ester in the aqueous buffer, you can pre-mix the stock solution with an equal volume of 20% Pluronic® F-127 in DMSO before diluting it into the buffer.[11]

  • Cell Loading:

    • Wash the cells twice with the physiological buffer.

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C, protected from light.[12]

  • Wash and De-esterification:

    • Wash the cells three times with the physiological buffer to remove any extracellular dye.[2]

    • Incubate the cells for an additional 30 minutes in fresh buffer to allow for the complete de-esterification of the AM esters by intracellular esterases.[2]

  • Imaging:

    • The cells are now loaded with 5-NitroBAPTA and are ready for the experiment. Proceed with your planned treatment and analysis.

Protocol 2: In Vivo Calcium Imaging with AAV-GCaMP6f

This protocol provides a general overview of the steps involved in in vivo calcium imaging using an adeno-associated virus (AAV) to deliver GCaMP6f to a specific brain region in a mouse model. This procedure requires sterile surgical techniques and adherence to institutional animal care and use guidelines.

Materials:

  • AAV vector encoding GCaMP6f under a suitable promoter (e.g., AAV-hSyn-GCaMP6f).

  • Stereotaxic apparatus for surgery.

  • Anesthesia machine.

  • Surgical tools for craniotomy.

  • Gradient-refractive-index (GRIN) lens.

  • Dental cement.

  • Miniature microscope for in vivo imaging.

Procedure:

  • Viral Injection Surgery:

    • Anesthetize the mouse and secure it in the stereotaxic frame.[13]

    • Perform a craniotomy over the target brain region.[13]

    • Inject the AAV-GCaMP6f vector at the desired coordinates using a microinjection pump.

  • GRIN Lens Implantation:

    • Following viral injection, implant a GRIN lens into the craniotomy, positioned just above the injection site.[13]

    • Secure the lens in place with dental cement and build a headcap for head-fixation during imaging.[13]

  • Viral Expression Period:

    • Allow 2-4 weeks for the virus to express GCaMP6f in the target neurons.

  • In Vivo Imaging:

    • Head-fix the awake, behaving mouse under the miniature microscope.

    • Position the microscope over the GRIN lens to bring the GCaMP6f-expressing neurons into focus.

    • Record the fluorescence signals while the animal performs a behavioral task or is presented with sensory stimuli.

  • Data Analysis:

    • Use specialized software to correct for motion artifacts and extract the fluorescence traces from individual neurons.

    • Analyze the calcium transients to correlate neuronal activity with behavior.

Experimental_Workflow_Comparison cluster_Chemical 5-NitroBAPTA-AM Workflow cluster_GECI GECI Workflow Prep_Chem Prepare Loading Solution Load_Chem Incubate Cells (30-60 min) Prep_Chem->Load_Chem Wash_Chem Wash & De-esterify (30 min) Load_Chem->Wash_Chem Image_Chem Immediate Imaging Wash_Chem->Image_Chem Prep_GECI AAV Injection Surgery Express_GECI Viral Expression (2-4 weeks) Prep_GECI->Express_GECI Image_GECI Chronic In Vivo Imaging Express_GECI->Image_GECI

References

Validating Calcium Measurements: A Comparative Guide to 5-NitroBAPTA-AM and Other Fluorescent Indicators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of intracellular calcium ([Ca2+]) is paramount for understanding a vast array of cellular processes, from signal transduction to muscle contraction and apoptosis. The choice of fluorescent indicator is a critical determinant of experimental success. This guide provides a comprehensive validation of 5-NitroBAPTA Tetramethyl Ester (5-NitroBAPTA-AM) and compares its performance against other widely used calcium indicators.

This guide will delve into the key performance characteristics of 5-NitroBAPTA-AM alongside popular alternatives such as Fura-2, Indo-1, and Fluo-4. We will present a summary of their quantitative properties, detailed experimental protocols for their use, and visual representations of a typical experimental workflow and a relevant signaling pathway.

Performance Comparison of Calcium Indicators

The selection of an appropriate calcium indicator depends on several factors, including the expected calcium concentration range, the desired temporal and spatial resolution, and the specific experimental setup. The following table summarizes the key quantitative parameters of 5-NitroBAPTA-AM and other common calcium indicators.

IndicatorDissociation Constant (Kd)Excitation (Ex) max (nm)Emission (Em) max (nm)Signal Change upon Ca2+ BindingRatiometric
5-NitroBAPTA-AM ~400 nM~488 nm~530 nmIntensity IncreaseNo
Fura-2 AM ~145 nM[1]340/380 nm[1]~510 nm[1][2]Excitation Shift[1]Yes[1]
Indo-1 AM ~230 nM~346 nm475/400 nmEmission Shift[1]Yes[1]
Fluo-4 AM ~345 nM[3]~494 nm[3]~516 nm[3]>100-fold Intensity Increase[4]No[5]
Cal-520 AM ~320 nM[4]~492 nm[4]~514 nm[4]~300-fold Intensity Increase[4]No

Key Considerations:

  • 5-NitroBAPTA-AM , with its moderate affinity, is well-suited for measuring transient and relatively high calcium concentrations.

  • Fura-2 and Indo-1 are ratiometric dyes, meaning their spectral properties shift upon calcium binding.[1] This allows for more accurate quantification of calcium concentrations, as the ratio of fluorescence intensities at two wavelengths is independent of dye concentration, path length, and illumination intensity.[6] Fura-2 is an excitation-ratiometric dye, while Indo-1 is an emission-ratiometric dye.[1]

  • Fluo-4 is a very popular single-wavelength indicator known for its large fluorescence intensity increase upon calcium binding, making it ideal for detecting small calcium changes and for use in high-throughput screening.[3][5]

  • Cal-520 offers a very high signal-to-background ratio and a large fluorescence dynamic range, making it highly sensitive for detecting calcium fluxes.[4]

Experimental Protocols

Accurate and reproducible calcium measurements rely on meticulous experimental technique. Below are detailed methodologies for cell loading with AM-ester dyes and subsequent calcium imaging.

Dye Loading Protocol for Adherent Cells
  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy. Allow cells to adhere and reach the desired confluency.

  • Stock Solution Preparation: Prepare a 1-5 mM stock solution of the AM-ester dye (e.g., 5-NitroBAPTA-AM, Fura-2 AM, Fluo-4 AM) in anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Loading Solution Preparation: Dilute the stock solution into a physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline) to a final concentration typically ranging from 1-10 µM. The optimal concentration should be determined empirically for each cell type. To improve dye loading and retention, 0.02-0.05% Pluronic F-127 can be added to the loading solution.

  • Cell Loading: Remove the cell culture medium and wash the cells once with the physiological buffer. Add the loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C in the dark. The optimal loading time and temperature may vary between cell types.

  • De-esterification: After loading, wash the cells two to three times with the physiological buffer to remove extracellular dye. Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active indicator inside the cells.[7]

Calcium Imaging Protocol
  • Microscope Setup: Place the dish or coverslip on the stage of a fluorescence microscope equipped with the appropriate excitation and emission filters for the chosen indicator.

  • Image Acquisition: Acquire baseline fluorescence images before stimulating the cells. For ratiometric dyes like Fura-2, acquire images at both excitation wavelengths (e.g., 340 nm and 380 nm).

  • Cell Stimulation: Apply the stimulus (e.g., agonist, ionophore) to elicit a calcium response.

  • Time-Lapse Imaging: Continuously acquire images throughout the experiment to capture the temporal dynamics of the intracellular calcium changes.

  • Data Analysis: For single-wavelength indicators, the change in fluorescence intensity over time (ΔF/F0) is typically calculated, where F is the fluorescence at a given time point and F0 is the baseline fluorescence. For ratiometric indicators, the ratio of the fluorescence intensities at the two wavelengths is calculated to determine the intracellular calcium concentration.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes.

Experimental_Workflow cluster_preparation Cell & Dye Preparation cluster_loading Dye Loading cluster_imaging Imaging & Analysis plate_cells Plate Cells prepare_dye Prepare Dye Stock prepare_loading Prepare Loading Solution wash_cells1 Wash Cells prepare_loading->wash_cells1 add_loading Add Loading Solution wash_cells1->add_loading incubate Incubate add_loading->incubate wash_cells2 Wash Cells incubate->wash_cells2 deesterify De-esterify wash_cells2->deesterify acquire_baseline Acquire Baseline deesterify->acquire_baseline stimulate Stimulate Cells acquire_baseline->stimulate acquire_images Acquire Images stimulate->acquire_images analyze_data Analyze Data acquire_images->analyze_data

Calcium Measurement Experimental Workflow

A common application for calcium indicators is the study of G-protein coupled receptor (GPCR) signaling. The following diagram illustrates a simplified GPCR signaling pathway leading to an increase in intracellular calcium.

GPCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR G_protein Gq Protein GPCR->G_protein PLC PLC G_protein->PLC IP3 IP3 PLC->IP3 cleaves PIP2 to IP3R IP3 Receptor IP3->IP3R Ca_increase [Ca2+] Increase Ca_store Ca2+ Store IP3R->Ca_store opens Ca_store->Ca_increase releases Ca2+ Ligand Ligand Ligand->GPCR

GPCR Signaling Pathway Leading to Calcium Release

References

Cross-Validation of 5-NitroBAPTA Tetramethyl Ester with Electrophysiological Recordings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular signaling, where calcium ions act as ubiquitous second messengers, precise tools to both manipulate and measure their dynamics are paramount. 5-NitroBAPTA Tetramethyl Ester (5-NitroBAPTA-AM) is a widely utilized cell-permeant calcium chelator, employed to buffer intracellular calcium and elucidate its role in a myriad of physiological processes. However, the introduction of any chemical modulator necessitates a rigorous validation of its effects against a "ground truth" measurement. This guide provides a comprehensive comparison of the use of 5-NitroBAPTA-AM with electrophysiological recordings, offering a framework for the cross-validation of experimental results.

Understanding the Methodologies

5-NitroBAPTA-AM is a high-affinity, selective calcium chelator. Its acetoxymethyl (AM) ester form allows it to passively diffuse across the cell membrane. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the active, membrane-impermeant 5-NitroBAPTA form. This active form then buffers intracellular calcium, preventing its accumulation and subsequent activation of calcium-dependent signaling pathways. While primarily a chelator, it is also a building block for fluorescent calcium indicators.

Electrophysiology , particularly the patch-clamp technique, is the gold-standard for directly measuring the electrical activity of cells. By forming a high-resistance seal between a glass micropipette and the cell membrane, it allows for the precise measurement of ion channel currents, membrane potential, and action potentials. This technique provides unparalleled temporal resolution and is essential for understanding the direct impact of calcium modulation on cellular excitability and ion channel function.

Quantitative Data Comparison

The following table summarizes the key characteristics and performance metrics of 5-NitroBAPTA-AM and electrophysiological recordings for the study of calcium-dependent signaling.

Feature5-NitroBAPTA-AMElectrophysiological Recordings (Patch-Clamp)
Primary Function Intracellular calcium chelation (buffering)Direct measurement of cellular electrical activity
Measurement Type Indirect (manipulation of a signaling molecule)Direct (measurement of ion flow and voltage)
Temporal Resolution Seconds to minutes (for onset of chelation)Microseconds to milliseconds
Spatial Resolution Cellular to subcellular (depending on localization)Subcellular (patch of membrane) to whole-cell
Selectivity High for Ca²⁺ over Mg²⁺Specific to the ion channels being studied
Typical Working Concentration 10-100 µMNot applicable
Key Parameter Measured Not a direct measurement tool in its base formIon channel currents, membrane potential, firing frequency
Potential Artifacts Off-target effects (e.g., direct channel block), incomplete hydrolysis of AM ester, cellular toxicity at high concentrations.Dialysis of intracellular contents, changes in cell morphology, seal instability.

Experimental Protocols

A robust cross-validation study requires a carefully designed experimental protocol that allows for the simultaneous or sequential application of both methodologies.

Protocol 1: Loading Cells with 5-NitroBAPTA-AM
  • Preparation of Stock Solution: Prepare a 1-10 mM stock solution of 5-NitroBAPTA-AM in anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Preparation of Loading Solution: Dilute the 5-NitroBAPTA-AM stock solution in the desired extracellular recording solution to a final working concentration of 10-100 µM. To aid in solubilization and prevent precipitation, the addition of a mild non-ionic detergent like Pluronic® F-127 (at a final concentration of 0.02%) is recommended.

  • Cell Loading: Replace the cell culture medium with the loading solution and incubate the cells for 30-60 minutes at 37°C. The optimal loading time and concentration should be determined empirically for each cell type.

  • Washing: After incubation, wash the cells three times with the extracellular recording solution to remove any unloaded 5-NitroBAPTA-AM.

  • De-esterification: Allow the cells to rest for at least 30 minutes at room temperature to ensure complete de-esterification of the AM ester by intracellular esterases, trapping the active 5-NitroBAPTA within the cells.

Protocol 2: Whole-Cell Patch-Clamp Recording
  • Preparation of Solutions:

    • Extracellular Solution (aCSF): Composition (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. Bubble with carbogen (B8564812) (95% O₂ – 5% CO₂) for at least 15 minutes before use.

    • Intracellular Solution: Composition (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. Adjust pH to 7.2 with KOH.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.

  • Cell Approach and Sealing: Under microscopic observation, approach a target cell with the patch pipette and apply gentle negative pressure to form a high-resistance (GΩ) seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

  • Data Acquisition:

    • Voltage-Clamp: Hold the cell at a specific membrane potential (e.g., -70 mV) and apply voltage steps to elicit and record ion channel currents.

    • Current-Clamp: Inject current to evoke and record action potentials or measure the resting membrane potential.

  • Cross-Validation Experiment: Perform electrophysiological recordings on cells pre-loaded with 5-NitroBAPTA-AM and compare the results to control (unloaded) cells. For example, measure the amplitude and kinetics of calcium-activated potassium currents or the frequency of action potential firing in response to a depolarizing stimulus.

Visualizing the Pathways and Workflows

Signaling Pathway: Intracellular Calcium Chelation

Mechanism of 5-NitroBAPTA-AM Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 5-NitroBAPTA-AM_ext 5-NitroBAPTA-AM 5-NitroBAPTA-AM_int 5-NitroBAPTA-AM 5-NitroBAPTA-AM_ext->5-NitroBAPTA-AM_int Passive Diffusion 5-NitroBAPTA 5-NitroBAPTA (Active) 5-NitroBAPTA-AM_int->5-NitroBAPTA Cleavage Esterases Esterases Esterases->5-NitroBAPTA-AM_int Ca-5-NitroBAPTA Ca²⁺-5-NitroBAPTA Complex 5-NitroBAPTA->Ca-5-NitroBAPTA Chelates Ca2+ Free Ca²⁺ Ca2+->Ca-5-NitroBAPTA Signaling Ca²⁺-Dependent Signaling Ca2+->Signaling Activates Ca-5-NitroBAPTA->Signaling Inhibits

Caption: Intracellular activation and action of 5-NitroBAPTA-AM.

Experimental Workflow: Cross-Validation

Cross-Validation Workflow cluster_prep Preparation cluster_recording Data Acquisition cluster_analysis Analysis Cell_Culture Cell Culture Control_Group Control Group Cell_Culture->Control_Group Experimental_Group Experimental Group Cell_Culture->Experimental_Group Ephys_Control Electrophysiological Recording Control_Group->Ephys_Control Loading Load with 5-NitroBAPTA-AM Experimental_Group->Loading Ephys_Exp Electrophysiological Recording Loading->Ephys_Exp Data_Analysis Data Analysis and Comparison Ephys_Control->Data_Analysis Ephys_Exp->Data_Analysis

Caption: Workflow for cross-validating 5-NitroBAPTA-AM effects.

Interpretation of Results and Considerations

When cross-validating the effects of 5-NitroBAPTA-AM with electrophysiology, it is crucial to consider the following:

  • Confirmation of Calcium Chelation: A successful experiment will demonstrate a reduction or elimination of calcium-dependent currents (e.g., Ca²⁺-activated K⁺ currents) or a change in firing patterns that are known to be modulated by intracellular calcium.

  • Off-Target Effects: Be aware that BAPTA and its derivatives can have direct effects on ion channels independent of their chelating properties. For instance, some studies have shown that BAPTA-AM can directly block certain voltage-gated potassium channels. Control experiments, such as using a structurally different calcium chelator, can help to dissect these effects.

  • Kinetics of Chelation: The on-rate and off-rate of calcium binding to 5-NitroBAPTA will influence the temporal buffering of calcium transients. This may lead to different effects on slow versus fast calcium-dependent processes.

  • Cellular Health: High concentrations of 5-NitroBAPTA-AM or prolonged incubation times can be cytotoxic. It is essential to monitor cell health and morphology throughout the experiment.

Conclusion

The cross-validation of results obtained using 5-NitroBAPTA-AM with electrophysiological recordings is a critical step in ensuring the accurate interpretation of experimental data. While 5-NitroBAPTA-AM is a powerful tool for manipulating intracellular calcium, its potential for off-target effects necessitates validation with a direct measurement technique like patch-clamp electrophysiology. By following the protocols and considering the points outlined in this guide, researchers can confidently elucidate the role of calcium in their specific cellular systems.

A Comparative Guide to Intracellular Calcium Buffering: 5-Nitro BAPTA Tetramethyl Ester vs. EGTA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise regulation of intracellular calcium (Ca²⁺) is paramount for a multitude of cellular processes, from signal transduction and gene expression to muscle contraction and neurotransmission. To investigate the intricate role of Ca²⁺ in these pathways, researchers rely on chelators to buffer or "clamp" intracellular Ca²⁺ concentrations. This guide provides an objective comparison of two commonly used tools for this purpose: 5-Nitro BAPTA Tetramethyl Ester and EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid). We present a summary of their performance characteristics, detailed experimental protocols, and visualizations to aid in the selection of the appropriate tool for your research needs.

Key Performance Characteristics

The choice between this compound and EGTA hinges on the specific experimental requirements, particularly the desired speed and affinity of calcium buffering. The following table summarizes their key quantitative properties based on available experimental data. It is important to note that these values can be influenced by experimental conditions such as temperature, pH, and ionic strength.

Property5-Nitro BAPTAEGTAReferences
Form Cell-permeant acetoxymethyl (AM) esterTypically used as a salt and introduced via microinjection or patch pipette[1]
Ca²⁺ Dissociation Constant (Kd) ~4.0 µM (in 300 mM KCl)~60.5 nM (at pH 7.4)[2]
Ca²⁺ Association Rate (kon) Fast (in the order of 10⁸ M⁻¹s⁻¹ for BAPTA)Slow (~1.05 x 10⁷ M⁻¹s⁻¹)[3]
Selectivity for Ca²⁺ over Mg²⁺ HighVery High[4]
pH Sensitivity (in physiological range) Relatively insensitiveSensitive; affinity for Ca²⁺ decreases with pH[5]

Delving into the Differences: A Head-to-Head Comparison

This compound: The Rapid Responder

5-Nitro BAPTA belongs to the BAPTA family of chelators, which are renowned for their fast Ca²⁺ binding kinetics.[3] The tetramethyl ester (AM) form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM groups, trapping the active chelator inside. The nitro-substitution on the BAPTA molecule reduces its affinity for Ca²⁺ compared to the parent BAPTA, making it a valuable tool for buffering large and rapid Ca²⁺ transients without completely abolishing them. Its relative insensitivity to pH changes within the physiological range is a significant advantage, ensuring more consistent buffering capacity during cellular activities that may alter intracellular pH.[5]

EGTA: The Steady Buffer

EGTA has a long-standing history in cellular biology as a reliable Ca²⁺ buffer. Its high affinity for Ca²⁺ allows it to effectively clamp intracellular Ca²⁺ at low levels.[2] However, its on-rate for Ca²⁺ binding is significantly slower than that of BAPTA and its derivatives.[3] This characteristic makes EGTA less suitable for studying fast, localized Ca²⁺ signals, as it may not capture the ions before they interact with their targets.[6] Furthermore, EGTA's affinity for Ca²⁺ is pH-dependent, which can be a confounding factor in experiments where cellular metabolism and pH are expected to fluctuate.[5] Due to its charged nature, EGTA cannot passively cross the cell membrane and must be introduced into cells via invasive methods like microinjection or through a patch pipette during electrophysiological recordings.[7]

Experimental Methodologies

Below are detailed protocols for the intracellular application of both this compound and EGTA.

Protocol 1: Loading Cells with this compound (AM)

This protocol provides a general guideline for loading adherent cells with 5-Nitro BAPTA AM. Optimization for specific cell types and experimental conditions is recommended.

Materials:

  • This compound (AM)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Cultured cells on coverslips or in a multi-well plate

Procedure:

  • Prepare Stock Solution: Dissolve 5-Nitro BAPTA AM in anhydrous DMSO to a stock concentration of 1-10 mM. Aliquot and store at -20°C, protected from light and moisture.

  • Prepare Loading Buffer: On the day of the experiment, thaw a stock solution aliquot. Prepare a fresh loading buffer by diluting the stock solution in HBSS to a final concentration of 1-10 µM. To aid in solubilization, first mix the AM ester stock solution with an equal volume of 20% Pluronic® F-127 before diluting into the final loading buffer.

  • Cell Loading:

    • Remove the culture medium from the cells.

    • Wash the cells once with warm HBSS.

    • Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing:

    • Remove the loading buffer.

    • Wash the cells 2-3 times with warm HBSS to remove extracellular 5-Nitro BAPTA AM.

  • De-esterification: Incubate the cells in fresh, warm HBSS or culture medium for at least 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases. The cells are now ready for the experiment.

Protocol 2: Intracellular Buffering with EGTA via Patch Pipette

This protocol describes the inclusion of EGTA in the internal solution for whole-cell patch-clamp recordings.

Materials:

  • EGTA (salt form, e.g., K-EGTA)

  • Components for the internal patch pipette solution (e.g., KCl, K-gluconate, HEPES, Mg-ATP, Na-GTP)

  • Deionized water

  • pH meter and osmometer

Procedure:

  • Prepare Internal Solution: Prepare the desired internal solution containing all components except EGTA. A common practice is to prepare a larger batch (e.g., 50 ml).

  • Add EGTA: Weigh the appropriate amount of EGTA salt to achieve the desired final concentration (typically 0.1-10 mM) in the internal solution. Dissolve the EGTA in the internal solution.

  • Adjust pH: Adjust the pH of the internal solution to the desired physiological level (typically 7.2-7.4) using a concentrated solution of KOH or CsOH. This step is crucial as the pH can affect the final free Ca²⁺ concentration.

  • Adjust Osmolarity: Measure the osmolarity of the internal solution. It is generally recommended to have the internal solution's osmolarity 10-20 mOsm lower than the extracellular solution to ensure a good seal. Adjust with the primary salt (e.g., KCl or K-gluconate) if necessary.

  • Filter and Store: Filter the final internal solution through a 0.22 µm syringe filter. Aliquot and store at -20°C until use. Thaw and re-filter before use in experiments.

Visualizing the Mechanisms

To better understand the principles of intracellular calcium buffering and the experimental workflows, the following diagrams have been generated using the DOT language.

CalciumSignalingPathway cluster_stimulus External Stimulus cluster_cell Cell Stimulus Agonist / Depolarization Receptor Receptor / Ion Channel Stimulus->Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 IP3R IP3 Receptor IP3->IP3R ER Endoplasmic Reticulum (ER) Ca_ER Ca²⁺ Ca_cyto Cytosolic Ca²⁺ IP3R->Ca_cyto Ca²⁺ Release Effector Downstream Effectors Ca_cyto->Effector Response Cellular Response Effector->Response

Caption: A simplified intracellular calcium signaling pathway.

BufferMechanism Ca_source Ca²⁺ Source (e.g., Channel, ER) Ca_ion Free Ca²⁺ Ca_source->Ca_ion Release / Influx Buffer Ca²⁺ Buffer (5-Nitro BAPTA or EGTA) Ca_ion->Buffer Binding Effector Ca²⁺ Effector Protein Ca_ion->Effector Binding Buffered_Ca Buffered Ca²⁺ Buffer->Buffered_Ca Response Cellular Response Effector->Response

Caption: Mechanism of action for intracellular calcium buffers.

ExperimentalWorkflow cluster_BAPTA 5-Nitro BAPTA AM Loading cluster_EGTA EGTA Application (Patch-Clamp) BAPTA_start Prepare 5-Nitro BAPTA AM loading buffer BAPTA_load Incubate cells with loading buffer (30-60 min) BAPTA_start->BAPTA_load BAPTA_wash Wash cells to remove extracellular AM ester BAPTA_load->BAPTA_wash BAPTA_deesterify Allow for intracellular de-esterification (≥30 min) BAPTA_wash->BAPTA_deesterify BAPTA_ready Cells ready for experiment BAPTA_deesterify->BAPTA_ready EGTA_start Prepare internal solution with EGTA EGTA_patch Fill patch pipette with EGTA-containing solution EGTA_start->EGTA_patch EGTA_seal Establish whole-cell configuration EGTA_patch->EGTA_seal EGTA_diffuse Allow for diffusion of EGTA into the cell EGTA_seal->EGTA_diffuse EGTA_ready Cell ready for recording EGTA_diffuse->EGTA_ready

Caption: Comparative experimental workflows for intracellular buffering.

Potential Off-Target Effects

It is crucial for researchers to be aware of potential off-target effects of any chemical tool. BAPTA and its derivatives have been reported in some studies to have effects independent of their calcium-chelating properties.[5][8] These can include direct interactions with proteins or induction of cellular stress. Similarly, while EGTA is generally considered specific for calcium, its introduction into the cell can alter the intracellular environment.[9][10] Therefore, appropriate controls, such as using a non-chelating analogue or varying the concentration of the chelator, are essential to validate that the observed effects are indeed due to the buffering of intracellular calcium.

Conclusion

Both this compound and EGTA are powerful tools for investigating the role of intracellular calcium. The choice between them should be guided by the specific scientific question. For studying rapid, localized calcium transients, the fast kinetics of 5-Nitro BAPTA make it the superior choice. For experiments requiring a stable, low-calcium environment and where the introduction of the chelator via a pipette is feasible, EGTA remains a valuable and cost-effective option. By understanding their respective strengths and limitations, researchers can make an informed decision to accurately and reliably probe the complex world of intracellular calcium signaling.

References

A Researcher's Guide to High-Speed Calcium Imaging: 5-NitroBAPTA Tetramethyl Ester and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise measurement of intracellular calcium dynamics is paramount for unraveling cellular signaling pathways and assessing the effects of therapeutic compounds. The choice of a calcium sensor significantly impacts the temporal and spatial resolution of these measurements. This guide provides a comprehensive comparison of 5-NitroBAPTA Tetramethyl Ester-based sensing with prominent alternatives, supported by experimental data and detailed methodologies.

5-NitroBAPTA is a calcium chelator that, when incorporated into fluorescent probes, allows for the real-time imaging of intracellular calcium ions[1]. Its utility is defined by its kinetic properties—how quickly it binds and releases calcium—which directly dictates the temporal resolution of the sensor. This guide will evaluate 5-NitroBAPTA in the context of other widely used chemical indicators and genetically encoded calcium indicators (GECIs), providing a framework for selecting the optimal sensor for your research needs.

Quantitative Comparison of Calcium Sensor Kinetics

The efficacy of a calcium sensor is determined by its dissociation constant (Kd), association rate constant (k_on), and dissociation rate constant (k_off). A lower Kd indicates higher affinity for calcium. The on- and off-rates determine how rapidly a sensor can respond to changes in calcium concentration, which is critical for resolving fast cellular events.

Sensor TypeSensor NameDissociation Constant (Kd)On-Rate (k_on) (M⁻¹s⁻¹)Off-Rate (k_off) (s⁻¹)Temporal ResolutionSpatial Resolution
Chemical Indicator 5-NitroBAPTA-based (inferred from BAPTA/Fura-2) ~145 nM[2]~5 x 10⁸[3]~84-97[3][4]HighHigh
Fluo-4~345 nM[5]> 10⁹[2]550 and 200 (biexponential)[2]Very HighHigh
Cal-520~320 nMData not availableShorter decay than OGB-1[6]Very HighHigh
Fluo-5N (Low Affinity)~90 µM[7][8]Data not availableSlower decay than furaptra[9]ModerateHigh
Genetically Encoded GCaMP6f (Fast) ~375 nMData not availableFast rise and decay[10]HighHigh (Targetable)
GCaMP6s (Sensitive) ~144 nMData not availableSlow decay[3]ModerateHigh (Targetable)

Note: The kinetic data for 5-NitroBAPTA is inferred from its parent compound BAPTA and Fura-2, which are kinetically almost indistinguishable[11]. The temporal and spatial resolution are also influenced by the imaging modality used.

Deciphering Calcium Signaling Pathways

The following diagram illustrates a generalized signaling pathway leading to intracellular calcium release, which can be monitored by sensors like 5-NitroBAPTA-based probes. Activation of a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK) can lead to the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor (IP3R) on the endoplasmic reticulum (ER), causing the release of stored calcium into the cytosol.

G_Protein_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC Activates RTK RTK RTK->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3R IP3->IP3R Binds Ca_Sensor 5-NitroBAPTA-based Sensor Ca_Ion Ca²⁺ Ca_Ion->Ca_Sensor Detected by ER_Ca Ca²⁺ Store IP3R->ER_Ca Opens ER_Ca->Ca_Ion Release Ligand Ligand Ligand->GPCR Activation Ligand->RTK Activation

Caption: Generalized signaling pathway for intracellular calcium release.

Experimental Protocols

Accurate evaluation of calcium sensor performance relies on robust experimental methodologies. Below are detailed protocols for determining sensor kinetics and for live-cell calcium imaging.

Determining Binding Kinetics: Stopped-Flow Fluorimetry

This technique is used to measure rapid reactions in solution, typically on the millisecond timescale.

Principle: Two solutions, one containing the calcium indicator and the other containing a known concentration of calcium, are rapidly mixed. The change in fluorescence upon binding is monitored over time.

Workflow:

Stopped_Flow_Workflow SyringeA Syringe A: Calcium Indicator MixingChamber Rapid Mixing Chamber SyringeA->MixingChamber SyringeB Syringe B: Calcium Solution SyringeB->MixingChamber FlowCell Observation Flow Cell MixingChamber->FlowCell Detector Detector (PMT) FlowCell->Detector Emission LightSource Light Source LightSource->FlowCell Excitation Data Data Acquisition (Fluorescence vs. Time) Detector->Data

Caption: Workflow for a stopped-flow fluorimetry experiment.

Methodology:

  • Solution Preparation: Prepare a buffered solution of the calcium indicator (e.g., 5-NitroBAPTA Tetramethyl Ester after hydrolysis) and a series of buffered solutions with known calcium concentrations.

  • Instrument Setup: Set up the stopped-flow instrument with appropriate excitation and emission wavelengths for the indicator being tested. The dead time of the instrument (typically 1-2 ms) should be determined.

  • Data Acquisition:

    • Load the indicator and calcium solutions into separate syringes.

    • Initiate rapid mixing. The fluorescence signal is recorded as the mixed solution flows through the observation cell.

    • Collect data for a sufficient duration to observe the reaction reaching equilibrium. For dissociation kinetics, a solution of the indicator pre-equilibrated with calcium is rapidly mixed with a strong chelator like EGTA.

  • Data Analysis: The resulting fluorescence trace is fitted to an appropriate kinetic model (e.g., single or double exponential) to determine the observed rate constants (k_obs). The association rate constant (k_on) and dissociation rate constant (k_off) can be derived from a series of experiments with varying reactant concentrations. The dissociation constant (Kd) is calculated as k_off / k_on.

Live-Cell Calcium Imaging: Confocal and Two-Photon Microscopy

These imaging techniques provide high spatial and temporal resolution for monitoring intracellular calcium dynamics in living cells.

Principle: Cells are loaded with a calcium-sensitive indicator. Changes in intracellular calcium concentration are detected as changes in the fluorescence intensity of the indicator when excited by a laser.

Workflow:

Calcium_Imaging_Workflow Cell_Culture 1. Cell Culture Dye_Loading 2. Load Cells with Indicator AM Ester Cell_Culture->Dye_Loading Incubation 3. Incubation for De-esterification Dye_Loading->Incubation Imaging 4. Live-Cell Imaging (Confocal / 2-Photon) Incubation->Imaging Analysis 6. Image Analysis (ΔF/F₀) Imaging->Analysis Stimulation 5. Cellular Stimulation (e.g., Agonist) Stimulation->Imaging during imaging

Caption: General workflow for live-cell calcium imaging.

Methodology for Confocal Microscopy:

  • Cell Preparation: Plate cells on glass-bottom dishes suitable for high-resolution imaging.

  • Indicator Loading: Incubate the cells with the acetoxymethyl (AM) ester form of the calcium indicator (e.g., 5-NitroBAPTA-AM) in a suitable buffer (e.g., HBSS) at room temperature or 37°C. The AM ester allows the indicator to cross the cell membrane[12].

  • De-esterification: After loading, wash the cells to remove excess extracellular indicator and incubate them to allow intracellular esterases to cleave the AM group, trapping the active indicator inside the cell.

  • Imaging:

    • Mount the dish on the stage of a laser scanning confocal microscope.

    • Excite the indicator with the appropriate laser line and collect the emitted fluorescence.

    • Acquire images in time-lapse mode (x-y-t) or line-scan mode (x-t) for higher temporal resolution[13].

  • Data Analysis: The change in fluorescence (ΔF) is typically normalized to the initial fluorescence (F₀) to calculate ΔF/F₀, which represents the relative change in intracellular calcium concentration[13].

Methodology for Two-Photon Microscopy: Two-photon microscopy is particularly advantageous for imaging deep into scattering tissue[4][14][15].

  • Animal Preparation (for in vivo imaging): This may involve the implantation of a cranial window to provide optical access to the brain[4][16].

  • Indicator Delivery: The indicator can be delivered via bolus loading (injection of the AM ester form) or through the use of genetically encoded calcium indicators (GECIs) expressed in specific cell populations[4][16].

  • Imaging:

    • A Ti:sapphire laser is typically used for excitation in the near-infrared range.

    • Image acquisition is similar to confocal microscopy, but with reduced phototoxicity and deeper tissue penetration.

  • Data Analysis: Similar to confocal imaging, changes in fluorescence are analyzed to infer neuronal activity or other calcium-dependent events.

Choosing the Right Sensor: A Logical Framework

The selection of a calcium sensor should be guided by the specific requirements of the experiment, particularly the expected speed and amplitude of the calcium transients.

Sensor_Selection_Logic Start What are the expected Ca²⁺ dynamics? Fast_Transient Fast Transients (<100 ms)? Start->Fast_Transient High_Concentration High Ca²⁺ Concentration (>1 µM)? Fast_Transient->High_Concentration No High_Speed_Chem Use High-Speed Chemical Indicator (e.g., Fluo-4, Cal-520) Fast_Transient->High_Speed_Chem Yes Long_Term Long-Term Imaging (hours to days)? High_Concentration->Long_Term No Low_Affinity_Chem Use Low-Affinity Chemical Indicator (e.g., Fluo-5N) High_Concentration->Low_Affinity_Chem Yes GECI Use Genetically Encoded Indicator (e.g., GCaMP) Long_Term->GECI Yes Standard_Chem Use Standard Chemical Indicator (e.g., 5-NitroBAPTA-based, Fura-2) Long_Term->Standard_Chem No

Caption: Decision tree for selecting a calcium sensor.

References

Assessing the Specificity of 5-Nitro BAPTA Tetramethyl Ester for Calcium Ions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, calcium ions (Ca²⁺) are pivotal second messengers, orchestrating a vast array of physiological processes. The accurate measurement of intracellular Ca²⁺ dynamics is therefore paramount for unraveling complex biological questions. 5-Nitro BAPTA Tetramethyl Ester has emerged as a valuable tool for researchers, serving as a precursor to a Ca²⁺ chelator that can be used to modulate and investigate Ca²⁺-dependent pathways. This guide provides a comprehensive assessment of the specificity of 5-Nitro BAPTA for calcium ions, comparing its performance with other widely used calcium indicators and offering detailed experimental protocols for its characterization.

Performance Comparison of Calcium Indicators

The selection of an appropriate calcium indicator is critical for the success of any experiment. The ideal indicator should exhibit high affinity and selectivity for Ca²⁺, possess suitable spectral properties, and cause minimal perturbation to the cellular environment. While 5-Nitro BAPTA itself is not fluorescent, it is a crucial component in the synthesis of fluorescent Ca²⁺ indicators and buffers.[1] Its acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM groups, trapping the active chelator inside. The following table provides a comparative overview of the key properties of the active, hydrolyzed form of 5-Nitro BAPTA and other commonly used fluorescent calcium indicators.

Property5-Nitro BAPTA (hydrolyzed)Fura-2Fluo-4Rhod-2
Dissociation Constant (Kd) for Ca²⁺ 94 nM (in the absence of Mg²⁺)[2]~145 nM~345 nM[3]~570 nM
Kd for Mg²⁺ Data not available~9.8 mM~9 mMData not available
Kd for Zn²⁺ Data not available~10 nMData not availableData not available
Selectivity (Ca²⁺ vs. Mg²⁺) High (general for BAPTA derivatives, ~10⁵-fold)~67,000-fold~25,000-foldHigh
Excitation Wavelength (max) Non-fluorescent340/380 nm494 nm552 nm
Emission Wavelength (max) Non-fluorescent510 nm516 nm576 nm
Quantum Yield Not applicable0.23 (Ca²⁺-bound)0.14 (Ca²⁺-bound)0.12 (Ca²⁺-bound)
Measurement Type Buffering/ChelationRatiometricSingle WavelengthSingle Wavelength

Note: The dissociation constants (Kd) can be influenced by experimental conditions such as pH, temperature, and ionic strength. The values presented are representative figures from the literature. The data for 5-Nitro BAPTA pertains to its hydrolyzed, active form.

Experimental Protocols

To ensure the accuracy and reproducibility of experimental results, it is crucial to characterize the properties of calcium indicators under the specific conditions of the experiment. The following protocols outline the determination of the dissociation constant (Kd) for Ca²⁺ and the assessment of selectivity against other divalent cations.

Protocol 1: Determination of the Ca²⁺ Dissociation Constant (Kd)

This protocol describes the in vitro determination of the Kd of a calcium indicator using spectrofluorometry. The method is based on the Grynkiewicz equation, which relates the fluorescence intensity of the indicator to the free Ca²⁺ concentration.[4][5][6][7]

Materials:

  • Calcium indicator stock solution (e.g., 1 mM in DMSO)

  • Calcium-free buffer (e.g., 100 mM KCl, 30 mM MOPS, pH 7.2)

  • Calcium-saturating buffer (e.g., 10 mM K₂H₂EGTA in calcium-free buffer)

  • High-calcium buffer (e.g., 10 mM CaEGTA in calcium-free buffer)

  • Spectrofluorometer

Procedure:

  • Prepare a series of calibration buffers with known free Ca²⁺ concentrations ranging from 0 to >10 µM by mixing the calcium-free and high-calcium buffers in different ratios.

  • Add a small, constant amount of the calcium indicator stock solution to each calibration buffer to achieve a final concentration in the low micromolar range.

  • Measure the fluorescence intensity of each sample at the appropriate excitation and emission wavelengths.

  • Determine the minimum fluorescence intensity (Fmin) from the sample with zero free Ca²⁺ and the maximum fluorescence intensity (Fmax) from the sample with saturating Ca²⁺ concentration.

  • Calculate the free Ca²⁺ concentration for each buffer using specialized software or established formulas.

  • Plot the fluorescence intensity (F) as a function of the free Ca²⁺ concentration.

  • Determine the Kd value by fitting the data to the following equation: [Ca²⁺] = Kd * [(F - Fmin) / (Fmax - F)]

Protocol 2: Assessment of Selectivity for Ca²⁺ over Other Divalent Cations

This protocol allows for the determination of the dissociation constants for other physiologically relevant divalent cations, such as Mg²⁺ and Zn²⁺, to assess the indicator's selectivity.

Materials:

  • Calcium indicator stock solution

  • Divalent cation-free buffer

  • Stock solutions of MgCl₂ and ZnCl₂ of known concentrations

  • Spectrofluorometer

Procedure:

  • Prepare a series of solutions containing a constant concentration of the calcium indicator in the divalent cation-free buffer.

  • Titrate these solutions with increasing concentrations of the divalent cation of interest (e.g., Mg²⁺ or Zn²⁺).

  • Measure the fluorescence intensity after each addition of the cation.

  • Determine the minimum (Fmin) and maximum (Fmax) fluorescence intensities.

  • Plot the change in fluorescence as a function of the cation concentration.

  • Calculate the dissociation constant (Kd) for that specific cation using a similar binding isotherm equation as in Protocol 1.

  • The selectivity for Ca²⁺ over another cation (e.g., Mg²⁺) can be expressed as the ratio of their dissociation constants: Selectivity = Kd(Mg²⁺) / Kd(Ca²⁺) .

Visualizing Experimental and Biological Pathways

To further elucidate the experimental process and the biological context of calcium signaling, the following diagrams are provided.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_buffers Prepare Ca²⁺ Calibration Buffers add_indicator Add Indicator to Buffers prep_buffers->add_indicator prep_indicator Prepare Indicator Solution prep_indicator->add_indicator measure_fluorescence Measure Fluorescence add_indicator->measure_fluorescence determine_fmin_fmax Determine Fmin and Fmax measure_fluorescence->determine_fmin_fmax plot_data Plot Fluorescence vs. [Ca²⁺] determine_fmin_fmax->plot_data fit_curve Fit Data to Binding Equation plot_data->fit_curve calculate_kd Calculate Kd fit_curve->calculate_kd

Experimental workflow for determining the dissociation constant (Kd).

G cluster_stimulus External Stimulus cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol stimulus Hormone / Neurotransmitter receptor GPCR / RTK stimulus->receptor plc PLC receptor->plc pip2 PIP₂ plc->pip2 hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ip3r IP₃ Receptor ip3->ip3r pkc PKC dag->pkc ca_er Ca²⁺ Store ip3r->ca_er releases ca_cytosol ↑ [Ca²⁺]i ca_er->ca_cytosol cam Calmodulin ca_cytosol->cam response Cellular Response pkc->response cam->response

A simplified G-protein coupled calcium signaling pathway.

Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Nitro BAPTA Tetramethyl Ester: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of experimental work is intrinsically linked to the safety and compliance of all laboratory protocols. The proper disposal of chemical reagents, such as the calcium chelator 5-Nitro BAPTA Tetramethyl Ester, is a critical component of responsible research. This guide provides essential, immediate safety and logistical information to ensure its disposal is handled in a manner that prioritizes both personal and environmental safety.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the manufacturer-specific Safety Data Sheet (SDS) for this compound. While this guide provides a general framework, the SDS contains detailed information crucial for safe handling.

Personal Protective Equipment (PPE): Proper PPE is non-negotiable when handling this compound for disposal. The following table summarizes the recommended equipment.

PPE CategorySpecification
Eye Protection Safety glasses with side-shields or goggles
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Body Protection Laboratory coat
Respiratory Use in a well-ventilated area. A respirator may be necessary for large spills or in poorly ventilated areas.

Step-by-Step Disposal Protocol

The disposal of this compound should be approached systematically to ensure safety and regulatory compliance.

1. Waste Segregation and Collection:

  • Designated Waste Container: Collect all this compound waste, including contaminated consumables like pipette tips and tubes, in a designated, leak-proof, and sealable container.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.

2. Spill Management: In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.

  • Containment: For small spills, use an absorbent, non-combustible material like sand, earth, or vermiculite (B1170534) to contain the substance. Do not use combustible materials such as sawdust.

  • Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

3. Storage Pending Disposal:

  • Secure Location: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

  • Incompatible Materials: Keep the waste container away from incompatible materials. Refer to the SDS for specific incompatibilities.

4. Final Disposal:

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and final disposal of the hazardous waste.

  • Regulatory Compliance: Final disposal must be conducted in accordance with all applicable local, state, and federal regulations. Discharge into the environment must be avoided[1].

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Generation of This compound Waste B Wear Appropriate PPE A->B C Collect Waste in Designated Container B->C D Is there a spill? C->D E Contain and Clean Spill (Absorbent Material) D->E Yes F Properly Label Waste Container D->F No E->C G Store in Secure Waste Accumulation Area F->G H Contact Institutional EHS for Pickup G->H I End: Compliant Disposal H->I

Disposal Workflow for this compound

This procedural guide is intended to provide a clear and actionable framework for the safe disposal of this compound. By adhering to these steps and consulting your institution's specific guidelines, you can ensure a safe laboratory environment and maintain compliance with environmental regulations.

References

Essential Safety and Operational Guide for Handling 5-Nitro BAPTA Tetramethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for the use of 5-Nitro BAPTA Tetramethyl Ester, a cell-permeant calcium chelator utilized in intracellular calcium imaging studies. Adherence to these protocols is essential for ensuring laboratory safety and the integrity of experimental outcomes.

Immediate Safety and Handling Precautions

This compound should be handled with care, following standard laboratory safety procedures. The primary routes of exposure are inhalation, skin contact, and eye contact.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to prevent exposure.

PPE CategorySpecification and Use
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber) are required. It is recommended to use double gloves. Gloves must be inspected before use and changed immediately if contaminated.
Eye and Face Protection Tightly fitting safety goggles with side-shields are mandatory. A face shield should be worn in conjunction with goggles when there is a risk of splashing.
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or aerosols. If ventilation is inadequate or exposure limits are exceeded, a NIOSH-approved full-face respirator is necessary.
Protective Clothing A fire/flame-resistant and impervious lab coat, fully buttoned, is required to protect against skin contact.
Emergency Procedures
Exposure ScenarioFirst Aid Measures
Skin Contact Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. Consult a physician.
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or Poison Control Center immediately.

Operational Plan: Intracellular Calcium Chelation Protocol

This protocol provides a general guideline for loading cultured cells with this compound for the chelation of intracellular calcium. Optimal conditions, including concentrations and incubation times, should be empirically determined for each cell type and experimental setup.

Materials
  • This compound

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with and without Ca²⁺ and Mg²⁺

  • Pluronic® F-127 (10% w/v stock solution in DMSO, optional)

  • Cultured cells on coverslips or in imaging-compatible plates

Stock Solution Preparation
  • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of the compound in DMSO.

  • Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be required.

  • Store the stock solution in small, tightly sealed aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Cell Loading Procedure
  • Cell Preparation: Plate cells on glass coverslips or imaging-compatible plates 24-48 hours prior to the experiment to allow for adherence.

  • Prepare Loading Buffer: On the day of the experiment, prepare the loading buffer by diluting the this compound stock solution into a physiological buffer to the desired final concentration (typically in the µM range). The addition of Pluronic® F-127 (final concentration ~0.02%) can aid in the dispersion of the AM ester in the aqueous buffer.

  • Cell Loading:

    • Remove the culture medium from the cells and wash once with the physiological buffer.

    • Incubate the cells in the loading buffer for 30-60 minutes at 37°C.

  • Wash: Wash the cells three times with the physiological buffer to remove the extracellular ester.

  • De-esterification: Incubate the cells for an additional 30 minutes in the physiological buffer to allow for complete de-esterification of the AM ester by intracellular esterases, thus trapping the active chelator inside the cells.

  • Experimentation: The cells are now loaded with the active calcium chelator and are ready for the experiment.

Caption: Experimental workflow for intracellular calcium chelation.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.

Waste Segregation and Collection
  • Solid Waste: Collect unused this compound powder, contaminated gloves, pipette tips, and other disposable materials in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all aqueous solutions containing the compound, including washing buffers, in a separate, labeled hazardous liquid waste container. Do not discharge to sewer systems.[1]

Decontamination and Disposal
  • Decontamination of Glassware and Equipment:

    • Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to dissolve any residual compound. Collect the solvent rinse as hazardous liquid waste.

    • Wash the rinsed equipment thoroughly with laboratory detergent and water.

  • Final Disposal:

    • All collected hazardous waste must be disposed of through a licensed chemical waste disposal service.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

G cluster_0 Waste Generation cluster_1 Waste Collection cluster_2 Final Disposal Solid Solid Waste (Gloves, Tips, etc.) SolidContainer Labeled Solid Hazardous Waste Container Solid->SolidContainer Liquid Liquid Waste (Solutions, Rinses) LiquidContainer Labeled Liquid Hazardous Waste Container Liquid->LiquidContainer DisposalService Licensed Chemical Waste Disposal Service SolidContainer->DisposalService LiquidContainer->DisposalService

Caption: Waste disposal workflow for this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。